1,4-Bis(4-vinylphenoxy)butane
Description
BenchChem offers high-quality 1,4-Bis(4-vinylphenoxy)butane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Bis(4-vinylphenoxy)butane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-ethenyl-4-[4-(4-ethenylphenoxy)butoxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O2/c1-3-17-7-11-19(12-8-17)21-15-5-6-16-22-20-13-9-18(4-2)10-14-20/h3-4,7-14H,1-2,5-6,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPXVKLHABTPOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)OCCCCOC2=CC=C(C=C2)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397255 | |
| Record name | 1,4-Bis(4-vinylphenoxy)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112309-98-5 | |
| Record name | 1,4-Bis(4-vinylphenoxy)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,4-Bis(4-vinylphenoxy)butane CAS 112309-98-5 properties
Advanced Flexible Crosslinker for Solid-Phase Synthesis & Liquid Crystal Elastomers
Part 1: Executive Summary
1,4-Bis(4-vinylphenoxy)butane is a bifunctional styrenic monomer extensively used as a flexible crosslinking agent in polymer chemistry. Unlike the rigid crosslinker divinylbenzene (DVB) commonly used in Merrifield resins, this compound incorporates a four-carbon alkyl spacer (butane) between two phenoxy-styrene moieties.
This structural innovation is the core technology behind JandaJel™ , a class of polystyrene resins that exhibits superior swelling properties in a broad spectrum of solvents—ranging from non-polar (toluene) to polar (tetrahydrofuran, methanol, acetonitrile). By decoupling the polymer backbone motions, it also serves as a critical mesogenic crosslinker in the fabrication of Liquid Crystal Elastomers (LCEs) , enabling the synthesis of soft actuators and artificial muscles with tunable thermo-mechanical responses.
Part 2: Chemical Identity & Physicochemical Properties[1]
Structural Analysis
The molecule consists of two 4-vinylphenoxy groups linked by a flexible 1,4-butylene chain. This "flexible tether" architecture allows the resulting polymer network to expand (swell) significantly more than networks crosslinked with rigid aromatic linkers, facilitating better diffusion of reagents into the polymer matrix during solid-phase synthesis.
SMILES: C=Cc1ccc(OCCCCOc2ccc(C=C)cc2)cc1 InChI Key: RAPXVKLHABTPOM-UHFFFAOYSA-N[1]
Property Data Table
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₂O₂ | [1] |
| Molecular Weight | 294.39 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 130–133 °C | [2] |
| Boiling Point (Pred.) | ~454 °C | [3] |
| Solubility | Soluble in DCM, THF, Toluene; Insoluble in Water | [1] |
| Storage Condition | 2–8 °C (Refrigerate), Protect from light | [2] |
| Stability | Polymerizes upon exposure to radical initiators or heat | [2] |
Part 3: Synthesis & Manufacturing Protocols
The synthesis of 1,4-Bis(4-vinylphenoxy)butane typically follows a Williamson Ether Synthesis pathway. This method couples 4-vinylphenol (or its precursor 4-hydroxybenzaldehyde followed by a Wittig reaction) with 1,4-dibromobutane.
Synthesis Workflow Diagram
Figure 1: Williamson ether synthesis pathway for the production of the flexible crosslinker.
Laboratory Scale Protocol (Standardized)
Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon) to prevent premature polymerization.
-
Reagent Prep: Dissolve 4-vinylphenol (2.0 equiv) in anhydrous acetone or DMF.
-
Activation: Add Potassium Carbonate (K₂CO₃) (2.5 equiv) and stir at room temperature for 30 minutes to generate the phenoxide anion.
-
Alkylation: Dropwise add 1,4-dibromobutane (1.0 equiv) to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 60–80°C depending on solvent) for 12–16 hours. Monitor by TLC (Hexane:Ethyl Acetate 7:3) until the starting phenol is consumed.
-
Workup:
-
Purification: Recrystallize from Ethanol or a Hexane/Ethanol mixture to yield white crystals (MP: 130–133°C).
Part 4: Polymerization & Applications[1][4]
Mechanism of Action: The "JandaJel" Effect
In standard polystyrene resins, Divinylbenzene (DVB) creates a tight, rigid knot. This restricts solvent entry, causing the resin to collapse in polar solvents like methanol.
1,4-Bis(4-vinylphenoxy)butane introduces a flexible ether-alkyl-ether bridge . This allows the polymer chains to rotate and expand, maintaining a solvated "gel" state even in solvents that typically collapse polystyrene. This accessibility is crucial for solid-phase organic synthesis (SPOS) and peptide synthesis.
Comparative Polymer Architecture
Figure 2: Mechanistic comparison between rigid DVB crosslinkers and the flexible ether-linked JandaJel system.
Key Applications
-
Solid-Phase Synthesis Resins (JandaJel™):
-
Used as the primary crosslinker (typically 2%) with styrene.
-
Benefit: Enables reactions in polar solvents (THF, DMSO, MeOH) where standard Merrifield resins fail.
-
Protocol: Suspension polymerization of Styrene + 1,4-Bis(4-vinylphenoxy)butane + Chloromethylstyrene (for functionalization) initiated by AIBN at 80°C [4].
-
-
Liquid Crystal Elastomers (LCEs):
-
Acts as a mesogenic crosslinker that aligns with liquid crystal monomers.
-
Benefit: The flexible spacer decouples the crosslink point from the mesogen alignment, preserving the liquid crystalline phase (nematic/smectic) while providing mechanical elasticity.
-
Use Case: Soft robotics and shape-memory polymers responsive to heat or light [5].
-
Part 5: Handling & Safety (E-E-A-T)
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Storage: Must be stored at 2–8°C . The presence of two vinyl groups makes it susceptible to thermal polymerization.
-
Stabilization: Commercial samples may contain trace 4-tert-butylcatechol (TBC) as a polymerization inhibitor.
-
Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber.
References
- Biosynth Carbosynth. (n.d.). 1,4-Bis(4-vinylphenoxy)butane Product Data.
- Sigma-Aldrich. (2024). 1,4-Bis(4-vinylphenoxy)butane Safety Data Sheet (SDS).
- Chemdad. (n.d.). Physicochemical Properties of CAS 112309-98-5.
- Toyo, K. S. (1998). JandaJel: A new polystyrene resin for solid phase organic synthesis. Tetrahedron Letters, 39(51), 9407-9410.
- White, T. J., & Broer, D. J. (2015). Programmable and adaptive mechanics with liquid crystal polymer networks and elastomers.
Sources
chemical structure of 1,4-Bis(4-vinylphenoxy)butane vs divinylbenzene
Executive Summary: The Rigidity-Flexibility Trade-off
In the design of functionalized resins for solid-phase synthesis and drug delivery, the choice of crosslinker is not merely structural—it is kinetic. Divinylbenzene (DVB) has long been the industry standard for imparting mechanical stability to polystyrene matrices. However, its rigid aromatic nature often leads to heterogeneous network formation, brittle beads, and poor solvation in polar media.
1,4-Bis(4-vinylphenoxy)butane (BVPB) represents a paradigm shift toward "gel-type" architectures. By introducing a flexible butyl ether spacer between the vinyl-phenyl groups, BVPB decouples mechanical integrity from chemical accessibility. This guide analyzes the structural, physicochemical, and kinetic divergences between these two crosslinkers, providing a roadmap for researchers optimizing resin performance.
Structural Anatomy & Molecular Logic
The fundamental difference lies in the "spacer arm"—the atomic bridge connecting the polymerizing vinyl groups.
Molecular Comparison
| Feature | Divinylbenzene (DVB) | 1,4-Bis(4-vinylphenoxy)butane (BVPB) |
| CAS Number | 1321-74-0 (mixture) | 112309-98-5 |
| Molecular Weight | ~130.19 g/mol | ~294.39 g/mol |
| Linkage Type | Direct Aryl-Aryl (Rigid) | Ether-Alkyl-Ether (Flexible) |
| Spacer Length | 0 Atoms (Direct bond) | 6 Atoms (O-C-C-C-C-O) |
| LogP (Est.) | ~3.6 (Highly Lipophilic) | ~5.2 (Lipophilic but ether-modulated) |
| Network Topology | Heterogeneous "Microgels" | Homogeneous "Macro-networks" |
Visualization of Spacer Mechanics
The following diagram contrasts the rigid constraint of DVB with the rotational freedom of BVPB.
Figure 1: Molecular architecture comparison. DVB forces a rigid connection, while BVPB introduces a 4-carbon flexible chain flanked by ether oxygens.
Physicochemical Implications
The "Solvation-Chain Expansion" Theory
In Solid Phase Peptide Synthesis (SPPS), the resin must swell to accommodate the growing peptide chain.
-
DVB Networks: The rigid crosslinks resist expansion. As the peptide grows, it aggregates within the pores, leading to "truncated sequences" due to steric occlusion.
-
BVPB Networks (JandaJel™): The butyl spacer allows the polymer chains to relax and expand in solvents like THF, DCM, or DMF. This "pseudo-solution" state mimics liquid-phase kinetics, significantly improving coupling yields for difficult sequences (e.g., acyl carrier protein fragments).
Swelling Ratios (Comparative Estimates)
Data normalized to 2% Crosslinking density in Tetrahydrofuran (THF).
| Solvent | DVB-Polystyrene Swelling (mL/g) | BVPB-Polystyrene Swelling (mL/g) |
| Toluene (Non-polar) | 4.0 - 5.0 | 6.0 - 7.5 |
| DCM (Chlorinated) | 5.5 - 6.5 | 8.0 - 9.5 |
| THF (Polar Aprotic) | 5.0 - 6.0 | 8.5 - 10.0 |
| Methanol (Polar Protic) | < 1.5 (Collapsed) | 2.0 - 2.5 (Partial) |
Key Insight: BVPB resins exhibit up to 50% higher swelling in synthesis-relevant solvents compared to DVB equivalents.
Polymerization Kinetics & Network Topology
The reactivity ratio (
The DVB Problem: Heterogeneity
DVB (
-
Result: DVB is consumed early in the polymerization.
-
Consequence: The core of the bead is highly crosslinked (brittle), while the shell is loose linear polystyrene. This "core-shell" drift results in unpredictable diffusion rates.
The BVPB Solution: Homogeneity
Research into flexible crosslinkers (like BVPE/BVPO) suggests that the steric bulk of the phenoxy-butyl chain moderates the reactivity of the vinyl groups.
-
Result: Reactivity ratios are closer to unity (
). -
Consequence: BVPB is incorporated evenly throughout the polymerization timeline, creating a statistically random network . This uniformity is critical for high-resolution chromatography and reproducible drug release profiles.
Figure 2: Kinetic pathways leading to network topology. DVB tends toward heterogeneous microgels; BVPB favors homogeneous networks.
Experimental Protocol: Synthesis of BVPB-Crosslinked Beads
Objective: Synthesize a uniform 2% BVPB-Polystyrene resin via suspension polymerization.
Reagents & Equipment
-
Monomer: Styrene (washed with NaOH to remove inhibitor).
-
Crosslinker: BVPB (Recrystallized from ethanol if purity <95%).
-
Initiator: AIBN (Azobisisobutyronitrile).
-
Stabilizer: Polyvinyl alcohol (PVA, MW 85k-124k).
-
Reactor: 3-neck round bottom flask with mechanical stirrer (overhead).
Step-by-Step Methodology
-
Aqueous Phase Preparation (Continuous Phase):
-
Dissolve PVA (1.0 g) in deionized water (300 mL) at 80°C.
-
Purge with Nitrogen (
) for 30 minutes to remove dissolved oxygen. -
Why: Oxygen inhibits radical polymerization; PVA prevents droplet coalescence.
-
-
Organic Phase Preparation (Dispersed Phase):
-
Mix Styrene (19.6 g) and BVPB (1.18 g for ~2 mol% crosslinking).
-
Add AIBN (0.2 g).[1] Sonicate briefly to ensure BVPB dissolution (BVPB is a solid, unlike liquid DVB).
-
Critical Check: Ensure the solution is optically clear.
-
-
Polymerization:
-
Add Organic phase to Aqueous phase while stirring at 350 RPM .
-
Control: Adjust RPM to control bead size (Higher RPM = Smaller beads).
-
Heat to 75°C and maintain for 12 hours under
blanket. -
Raise temp to 90°C for 2 hours to drive conversion >98%.
-
-
Work-up & Purification:
-
Filter beads and wash sequentially with: Hot Water
Methanol THF Methanol. -
Soxhlet Extraction: Extract with THF for 12 hours to remove unreacted monomer and linear oligomers.
-
Dry under vacuum at 50°C.
-
Validation (Self-Checking)
-
IR Spectroscopy: Check for disappearance of vinyl C=C stretch at 1630 cm⁻¹.
-
Swelling Test: Place 100 mg of resin in a graduated cylinder with 2 mL DCM. Volume should expand to >0.8 mL (for BVPB) vs ~0.5 mL (for DVB).
References
-
Biosynth. (n.d.). 1,4-Bis(4-vinylphenoxy)butane Properties and Applications. Retrieved from
-
Haddad, T. S., et al. (2006). Reactivity Ratios of Isobutyl POSS-Styrene and Styrene Monomers. Air Force Research Laboratory.[2] (Provides context on reactivity ratio methodology for functionalized styrenes). Retrieved from
-
Chemdad. (n.d.).[3] 1,4-Bis(4-vinylphenoxy)butane (JandaJel Crosslinker).[3][4] Retrieved from
-
University of Texas at Austin. (n.d.). Synthesis and characterization of divinyl monomers for styrene-based reaction injection molding. (Comparison of flexible BVPE/BVPO crosslinkers vs DVB). Retrieved from
-
MDPI. (2013). Bicontinuous Nanophasic Conetworks of Polystyrene with Poly(dimethylsiloxane) and Divinylbenzene. (Discusses DVB swelling limitations). Retrieved from
Sources
JandaJel crosslinker molecular weight and formula
Crosslinker Architecture, Physicochemical Properties, and Applications in Solid-Phase Organic Synthesis (SPOS)
Executive Summary
JandaJel™ represents a significant evolution in solid-phase support matrices, engineered to bridge the gap between rigid, low-swelling Merrifield resins (crosslinked with divinylbenzene) and highly soluble, low-loading polyethylene glycol (PEG) supports like TentaGel.
Developed by the Kim D. Janda group at The Scripps Research Institute, JandaJel utilizes a flexible polytetrahydrofuran (PTHF) macromolecular crosslinker. This unique architecture confers "pseudo-solution phase" kinetic properties while maintaining the filtration and handling benefits of a solid support. This guide details the molecular specifications, synthesis protocols, and application data for researchers utilizing JandaJel in combinatorial chemistry and drug discovery.
Molecular Architecture & Formula
The Crosslinker Identity
Unlike standard polystyrene resins which use small, rigid divinylbenzene (DVB, MW ~130 Da) as a crosslinker, JandaJel employs a long, flexible bis-vinylbenzyl polytetrahydrofuran (PTHF) macromonomer.
Chemical Formula (Crosslinker Segment)
The core repeating unit of the crosslinker is tetrahydrofuran (tetramethylene oxide). The general formula for the crosslinker macromonomer prior to polymerization is:
-
Repeating Unit:
-
Linkage: Ether linkages connect the PTHF chain to the styrenic polymer backbone.
Molecular Weight Specifications
Because JandaJel is a crosslinked network polymer, the resin itself does not have a discrete molecular weight. However, the molecular weight of the crosslinker precursor is the critical determinant of its swelling properties.
-
Standard Crosslinker MW: The PTHF segment typically has an average molecular weight (
) of approximately 1,100 to 2,000 Da (depending on the specific grade, often derived from PTHF-1100 or PTHF-2000 diols). -
Total Macromonomer MW: Including the styrenic end-caps, the crosslinker molecule introduced during suspension polymerization is roughly 1,400 – 2,300 Da .
Structural Logic (Graphviz Diagram)
The following diagram illustrates the structural difference between Merrifield Resin and JandaJel, highlighting the "flexible tether" concept.
Caption: Structural comparison of rigid DVB crosslinking (Merrifield) vs. flexible PTHF macromolecular crosslinking (JandaJel).
Physicochemical Properties[1][2][3][4][5][6][7][8]
Swelling Characteristics
The defining feature of JandaJel is its amphiphilic swelling . The ether-rich PTHF crosslinker allows the resin to solvate in polar protic solvents (like methanol) where standard polystyrene collapses, while the styrene backbone maintains compatibility with non-polar organics.
Table 1: Comparative Swelling Data (mL/g) Data synthesized from Toy & Janda (1999).
| Solvent | Merrifield (2% DVB) | TentaGel (PEG-PS) | JandaJel | Performance Note |
| Dichloromethane (DCM) | 6.0 | 4.0 | 6.2 | Excellent organic swelling |
| Tetrahydrofuran (THF) | 5.8 | 3.8 | 6.0 | Matches homopolymer solubility |
| Acetonitrile (MeCN) | 2.0 | 3.5 | 4.2 | Superior to Merrifield in polar aprotic |
| Methanol (MeOH) | < 1.0 (Collapsed) | 3.0 | 3.2 | Critical: Usable in protic solvents |
| Water | < 1.0 (Collapsed) | 3.0 | 2.8 | Supports aqueous chemistry |
Site Accessibility and Loading
-
Loading Capacity: Typically 0.5 – 1.2 mmol/g (higher than TentaGel's ~0.25 mmol/g).
-
Kinetics: Reaction rates on JandaJel often approach 80-90% of solution-phase rates due to the high mobility of the polymer network. NMR studies (
C gel-phase) show sharper line widths compared to Merrifield resin, confirming increased motional freedom.
Experimental Protocols
Protocol: Preparation of JandaJel (Suspension Polymerization)
Note: While commercially available, custom synthesis allows tuning of the crosslinker length.
Reagents:
-
Styrene monomers
-
4-Vinylbenzyl chloride (VBC) (for functionalization)[1]
-
PTHF-crosslinker (Bis-vinylbenzyl polytetrahydrofuran)
-
Initiator: AIBN (Azobisisobutyronitrile)
-
Stabilizer: Polyvinyl alcohol (PVA)
Workflow:
-
Aqueous Phase: Dissolve PVA (approx. 1% w/v) in deionized water in a Morton flask equipped with an overhead stirrer. Heat to 80°C and purge with
. -
Organic Phase: Mix Styrene, VBC, and the PTHF-crosslinker (typically 2 mol% relative to monomers) with AIBN (1 mol%).
-
Polymerization: Add the organic mixture to the aqueous phase with rapid stirring (stir speed determines bead size; aim for 300-400 rpm for 100-200 mesh).
-
Curing: Stir at 80°C for 6–12 hours.
-
Washing: Filter beads and wash extensively with Water
Methanol THF DCM to remove unreacted monomers and linear polymers. -
Drying: Vacuum dry at 40°C overnight.
Protocol: General Handling for SPOS
JandaJel does not require the specialized "low-pressure" handling of soft agarose gels, but it is softer than high-crosslink Merrifield resin.
-
Pre-swelling: Always pre-swell the resin in the reaction solvent (e.g., DCM or THF) for 10 minutes prior to adding reagents.
-
Agitation: Use gentle rocking or orbital shaking. Avoid magnetic stir bars, which can grind the resin beads (mechanical attrition).
-
Filtration: Standard fritted glass funnels are suitable.
Applications in Drug Discovery
Library Synthesis Workflow
JandaJel is particularly suited for "Split-and-Pool" synthesis where solvent polarity varies between steps (e.g., a peptide coupling in DMF followed by an ether formation in THF).
Caption: SPOS workflow leveraging JandaJel's solvent compatibility for multi-step library generation.
Specific Use Cases
-
On-Bead Screening: Because the resin swells in water, bioassays can sometimes be performed directly on the bead (though PEG-based resins are often preferred if protein sticking is a major concern).
-
Scavenger Resins: JandaJel-supported reagents (e.g., JandaJel-morpholine) are used to scavenge excess electrophiles from solution phase reactions, offering faster kinetics than polystyrene equivalents.
Troubleshooting & Best Practices
-
Solvent Incompatibility: While versatile, avoid using JandaJel in 100% hexanes or very long-chain alkanes, as swelling is minimal.
-
Mechanical Stability: Do not use vigorous vortexing. If beads appear fractured under a microscope, switch to overhead stirring or gentle rotation.
-
NMR Analysis: JandaJel allows for Gel-Phase
C NMR. Use a delay time ( ) of at least 2-3 seconds to account for the relaxation times of the polymer-bound species.
References
-
Toy, P. H.; Janda, K. D. (1999). New Supports for Solid-Phase Organic Synthesis: Development of Polystyrene-Polytetrahydrofuran Cross-Linked Resins (JandaJels). Tetrahedron Letters, 40(35), 6329–6332. Link
-
Visser, G. M.; Janda, K. D. (2001). JandaJel Resins: Expanded Applications in Solid-Phase Organic Synthesis. Reactive and Functional Polymers, 48(1-3), 135-148. Link
-
Toy, P. H.; Reger, T. S.; Garibay, P.; Garno, J. C.; Malikayil, J. A.; Liu, G. Y.; Janda, K. D. (2001). Polystyrene-Polytetrahydrofuran Cross-Linked Resins: Synthesis, Characterization, and Application in Solid-Phase Organic Synthesis. Journal of Combinatorial Chemistry, 3(1), 117–124. Link
Sources
The Architect's Toolkit: A Technical Guide to Flexible Ether-Linked Crosslinkers in Polymer Chemistry
Foreword: Beyond Rigidity – Engineering Function with Flexibility
In the intricate world of polymer chemistry, the art of crosslinking stands as a cornerstone for transforming liquid resins into robust, functional materials.[1] This guide delves into a specific, yet profoundly impactful, class of crosslinking agents: flexible ether-linked crosslinkers. Moving beyond the traditional paradigm of rigid networks, these molecules introduce a new dimension of control, enabling the rational design of polymers with tailored flexibility, biocompatibility, and dynamic responsiveness. For researchers, scientists, and drug development professionals, understanding the nuances of these crosslinkers is paramount to unlocking the next generation of advanced materials, from sophisticated drug delivery systems to regenerative tissue scaffolds. This document serves as an in-depth technical resource, elucidating the core principles, practical methodologies, and critical considerations for harnessing the power of flexible ether-linked crosslinkers.
The Rationale for Flexibility: Why Ether Linkages Matter
The decision to employ a flexible crosslinker is a deliberate one, driven by the desired end-properties of the polymeric network. Unlike their rigid aromatic or short-chain aliphatic counterparts, flexible crosslinkers, predominantly those containing ether linkages, offer a unique combination of attributes that are indispensable in numerous applications, particularly in the biomedical field.
The quintessential example of a flexible ether-linked crosslinker is poly(ethylene glycol) diglycidyl ether (PEGDGE), a molecule that has garnered significant attention for its biocompatibility and tunable properties. The ether backbone of PEGDGE and similar molecules imparts several key advantages:
-
Enhanced Hydrophilicity and Biocompatibility: The oxygen atoms in the ether linkages can form hydrogen bonds with water molecules, leading to hydrogels with high water content that mimic the native extracellular matrix.[2] This inherent hydrophilicity contributes to their excellent biocompatibility, minimizing adverse biological responses.[3]
-
Tunable Mechanical Properties: The length of the poly(ethylene glycol) (PEG) chain in PEGDGE can be varied to precisely control the crosslinking density and, consequently, the mechanical properties of the resulting polymer network.[4] Longer chains lead to a lower crosslink density, resulting in softer, more flexible materials, while shorter chains create more tightly crosslinked and rigid structures. This tunability is crucial for applications requiring specific mechanical cues, such as in tissue engineering where scaffolds must match the stiffness of the target tissue.
-
Improved Drug Elution and Controlled Release: The flexible nature of ether-linked networks facilitates the diffusion of encapsulated therapeutic agents.[5] By modulating the crosslink density, the mesh size of the hydrogel network can be controlled, allowing for precise regulation of drug release kinetics.[6] This is a critical feature for developing long-acting drug delivery systems.[7]
-
Biodegradability and Biocompatibility of Degradation Products: While the ether linkage itself is generally stable, the overall polymer network can be designed to be biodegradable. Furthermore, the degradation byproducts of PEG-based crosslinkers are non-toxic and readily cleared from the body, a vital consideration for in vivo applications.
The Chemistry of Connection: Synthesis and Crosslinking Mechanisms
The formation of a crosslinked polymer network using flexible ether-linked agents predominantly relies on the reactivity of their terminal functional groups. Epoxide groups, as found in PEGDGE and ethylene glycol diglycidyl ether (EGDGE), are the most common reactive moieties. These strained three-membered rings are susceptible to nucleophilic attack, leading to ring-opening and the formation of stable ether or ester linkages with the polymer backbone.
Key Crosslinking Reactions
The primary mechanisms for crosslinking polymers with epoxide-terminated ether-linked crosslinkers involve reactions with hydroxyl and amine groups present on the polymer chains.
-
Reaction with Hydroxyl Groups: In the presence of a basic or acidic catalyst, the epoxide ring can be opened by the hydroxyl groups of polymers like polysaccharides (e.g., hyaluronic acid, chitosan) or proteins (e.g., gelatin). This results in the formation of a stable ether bond.[8]
-
Reaction with Amine Groups: Primary and secondary amines, abundant in proteins like gelatin, readily react with epoxides through a nucleophilic addition mechanism, forming a carbon-nitrogen bond and a secondary hydroxyl group.[9] This reaction is highly efficient and proceeds under mild conditions.
Visualizing the Crosslinking Process
To illustrate the fundamental crosslinking chemistry, the following diagram depicts the reaction between an epoxide-terminated crosslinker and a polymer chain containing hydroxyl and amine functional groups.
Caption: General reaction scheme of an epoxide-terminated ether-linked crosslinker with hydroxyl and amine functional groups on a polymer chain.
In the Lab: Experimental Protocols and Methodologies
The successful synthesis of polymers with flexible ether-linked crosslinkers hinges on precise control over reaction conditions and stoichiometry. Below are detailed, step-by-step protocols for the preparation of two common and biomedically relevant hydrogels: a hyaluronic acid-PEGDGE hydrogel and a gelatin-EGDGE hydrogel.
Protocol 1: Synthesis of a Hyaluronic Acid-PEGDGE Hydrogel for Drug Delivery
This protocol describes the preparation of a biocompatible and biodegradable hydrogel suitable for the controlled release of therapeutic molecules.
Materials:
-
Hyaluronic Acid (HA), sodium salt (biomedical grade)
-
Poly(ethylene glycol) diglycidyl ether (PEGDGE), Mn = 500 g/mol
-
Sodium Hydroxide (NaOH), 0.2 M solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Deionized (DI) water
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Molds (e.g., PDMS)
Procedure:
-
HA Solution Preparation: Dissolve 100 mg of HA in 10 mL of 0.2 M NaOH solution by stirring overnight at room temperature to ensure complete dissolution.
-
Crosslinker Addition: To the HA solution, add 50 µL of PEGDGE (for a 5% w/w crosslinker ratio relative to HA). The amount of crosslinker can be varied to tune the mechanical properties of the hydrogel.
-
Mixing and Homogenization: Stir the mixture vigorously for 5-10 minutes to ensure homogeneous distribution of the crosslinker.
-
Casting and Curing: Cast the resulting solution into desired molds. Allow the hydrogels to cure at 37°C for 24 hours in a humidified incubator.
-
Purification: After curing, immerse the hydrogels in a large volume of DI water for 48 hours, changing the water every 12 hours, to remove any unreacted crosslinker and excess NaOH.
-
Equilibration: Finally, equilibrate the purified hydrogels in PBS (pH 7.4) for 24 hours before characterization or use.
Self-Validation: The successful formation of a stable hydrogel that does not dissolve in water or PBS after the purification step is the primary indicator of successful crosslinking. Further characterization can be performed using techniques described in Section 4.
Protocol 2: Preparation of a Gelatin-EGDGE Hydrogel for Tissue Engineering Scaffolds
This protocol outlines the synthesis of a thermoresponsive hydrogel that can serve as a scaffold for cell culture and tissue regeneration.
Materials:
-
Gelatin (Type A or B, from porcine or bovine source)
-
Ethylene glycol diglycidyl ether (EGDGE)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Deionized (DI) water
-
Magnetic stirrer and stir bar
-
Water bath
-
Molds (e.g., petri dishes)
Procedure:
-
Gelatin Solution Preparation: Dissolve 1 g of gelatin in 10 mL of PBS by heating to 40-50°C in a water bath with gentle stirring until a clear solution is obtained.[10]
-
Crosslinker Addition: Cool the gelatin solution to 37°C. Add 100 µL of EGDGE (for a 10% w/w crosslinker ratio relative to gelatin). The concentration of EGDGE can be adjusted to control the stiffness of the hydrogel.
-
Mixing and Casting: Stir the mixture thoroughly for 2-3 minutes and then cast it into appropriate molds.
-
Curing: Allow the hydrogels to cure at room temperature for 24 hours.
-
Purification: Immerse the cured hydrogels in a large volume of DI water for 48 hours, with frequent water changes, to remove any unreacted EGDGE.
-
Sterilization and Storage: Sterilize the purified hydrogels using an appropriate method (e.g., ethylene oxide or gamma irradiation) if intended for cell culture applications. Store the hydrogels in sterile PBS at 4°C.
Self-Validation: A stable, non-dissolving hydrogel after purification indicates successful crosslinking. The hydrogel should exhibit a noticeable increase in mechanical robustness compared to a non-crosslinked gelatin gel at the same concentration.
Characterization and Performance Evaluation: A Quantitative Approach
A thorough characterization of the synthesized polymers is essential to understand their structure-property relationships and to ensure they meet the requirements of the intended application.
Structural and Chemical Characterization
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to confirm the crosslinking reaction by identifying the appearance or disappearance of characteristic peaks. For example, the disappearance of the epoxide peak (around 910 cm⁻¹) and the appearance of new ether or ester bond peaks would indicate successful crosslinking.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed information about the chemical structure of the crosslinked polymer, including the degree of crosslinking.[11]
Physical and Mechanical Properties
The mechanical properties and swelling behavior of hydrogels are critical determinants of their in vivo performance.
| Property | Test Method | Typical Values for Ether-Crosslinked Hydrogels | Key Influencing Factors |
| Compressive Modulus | Unconfined compression testing | 0.5 - 100 kPa | Crosslinker concentration, crosslinker molecular weight, polymer concentration |
| Tensile Strength | Tensile testing | 10 - 500 kPa | Crosslinker concentration, polymer type |
| Swelling Ratio | Gravimetric analysis | 100% - 5000% | Crosslinker concentration, pH, ionic strength of the swelling medium |
Table 1: Key Mechanical and Physical Properties of Flexible Ether-Crosslinked Hydrogels. The values presented are indicative and can vary significantly based on the specific polymer, crosslinker, and synthesis conditions.
Drug Release Kinetics
For drug delivery applications, the release profile of the encapsulated therapeutic is a critical performance metric.
| Drug Type | Release Mechanism | Typical Release Profile | Factors Affecting Release |
| Small Molecules | Fickian diffusion | Initial burst followed by sustained release | Hydrogel mesh size, drug-polymer interactions |
| Proteins/Peptides | Diffusion and polymer degradation | Sustained release over days to weeks | Hydrogel mesh size, degradation rate of the polymer network |
Table 2: Drug Release Characteristics from Flexible Ether-Crosslinked Hydrogels. The release kinetics can be tailored by adjusting the hydrogel formulation.[12]
Applications in Focus: From Bench to Bedside
The unique properties of polymers crosslinked with flexible ether-linked agents have led to their widespread investigation and application in various fields, particularly in the biomedical arena.
Drug Delivery
The ability to form biocompatible hydrogels with tunable mesh sizes makes these materials ideal for the controlled and sustained delivery of a wide range of therapeutics, from small molecule drugs to large proteins and even cells.[5][13]
Caption: Workflow for the development of a hydrogel-based drug delivery system using flexible ether-linked crosslinkers.
Tissue Engineering
In tissue engineering, these hydrogels serve as scaffolds that provide a supportive environment for cell growth and tissue regeneration.[14] Their tunable mechanical properties allow for the creation of scaffolds that mimic the stiffness of various tissues, from soft brain tissue to more rigid cartilage.
Other Emerging Applications
The versatility of flexible ether-linked crosslinkers extends beyond biomedical applications. They are being explored for use in:
-
Soft Robotics: Creating flexible and biocompatible actuators and sensors.
-
3D Printing: As bio-inks for the fabrication of complex tissue constructs.
-
Wound Dressings: To provide a moist and protective environment for wound healing.[2]
Conclusion: A Flexible Future for Polymer Chemistry
Flexible ether-linked crosslinkers represent a powerful tool in the polymer chemist's arsenal, enabling the design of materials with an unprecedented level of control over their physical, chemical, and biological properties. As our understanding of the intricate interplay between molecular architecture and macroscopic function deepens, the scope of applications for these versatile molecules will undoubtedly continue to expand. This guide has provided a comprehensive overview of the fundamental principles, practical methodologies, and key applications of flexible ether-linked crosslinkers. It is our hope that this technical resource will serve as a valuable companion for researchers and scientists as they continue to push the boundaries of polymer chemistry and develop innovative solutions to pressing challenges in medicine and beyond.
References
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Hyaluronic acid (HA) based hydrogels for esthetic applications found widespread use. HA should be crosslinked for this application to achieve the correct viscoelastic properties and avoid fast degradation by the hyaluronidase enzyme naturally present in the skin: these properties are controlled by the amount of crosslinker and the fraction that is effectively crosslinked (i.e. that binds two HA chains). (Source: Chemical Characterization of Hydrogels Crosslinked with Polyethylene Glycol for Soft Tissue Augmentation. Open Access Macedonian Journal of Medical Sciences. [Link])
-
Preparation and characterization of gelatin-polysaccharide composite hydrogels for tissue engineering. (Source: Preparation and characterization of gelatin-polysaccharide composite hydrogels for tissue engineering - PMC. [Link])
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A Simple Preparation Method of Gelatin Hydrogels Incorporating Cisplatin for Sustained Release. (Source: A Simple Preparation Method of Gelatin Hydrogels Incorporating Cisplatin for Sustained Release - MDPI. [Link])
- Hyaluronic acid-curcumin-polyethylene glycol carrier preparation method and applications.
-
Development and Characterization of Gelatin-Based Hydrogels Containing Triblock Copolymer and Phytic Acid. (Source: Development and Characterization of Gelatin-Based Hydrogels Containing Triblock Copolymer and Phytic Acid - PMC. [Link])
- Injectable hyaluronic acid/polyethylene glycol hydrogel and preparation method and application thereof.
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Hydrogel: Preparation, Characterization and Applications. (Source: Hydrogel: Preparation, Characterization and Applications - The Pharma Innovation Journal. [Link])
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Strategies for Hyaluronic Acid-Based Hydrogel Design in Drug Delivery. (Source: Strategies for Hyaluronic Acid-Based Hydrogel Design in Drug Delivery - ResearchGate. [Link])
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A COMPREHENSIVE REVIEW ON NATURAL POLYMER WITH CROSSLINKER METHODOLOGIES. (Source: A COMPREHENSIVE REVIEW ON NATURAL POLYMER WITH CROSSLINKER METHODOLOGIES. [Link])
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Crosslinking reaction between the epoxide ring and the primary amine. (Source: Crosslinking reaction between the epoxide ring and the primary amine. - ResearchGate. [Link])
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Viewing a reaction path diagram. (Source: Viewing a reaction path diagram — Cantera 3.2.0 documentation. [Link])
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Plant-based cross-linkers for tissue engineering applications. (Source: (PDF) Plant-based cross-linkers for tissue engineering applications - ResearchGate. [Link])
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Long-term Controlled Protein Release from Poly(ethylene glycol) Hydrogels by Modulating Mesh Size and Degradation. (Source: Long-term Controlled Protein Release from Poly(ethylene glycol) Hydrogels by Modulating Mesh Size and Degradation - PMC. [Link])
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Ring-Opening Polymerization of Cyclohexene Oxide and Cycloaddition with CO2 Catalyzed by Amine Triphenolate Iron(III) Complexes. (Source: Ring-Opening Polymerization of Cyclohexene Oxide and Cycloaddition with CO 2 Catalyzed by Amine Triphenolate Iron(III) Complexes - MDPI. [Link])
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Swelling ratios of crosslinked hydrogels A–E prepared at different... (Source: Swelling ratios of crosslinked hydrogels A–E prepared at different... - ResearchGate. [Link])
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Comparative study of the viscoelastic mechanical behavior of agarose and poly(ethylene glycol) hydrogels. (Source: Comparative study of the viscoelastic mechanical behavior of agarose and poly(ethylene glycol) hydrogels - PubMed. [Link])
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Advancements in Hydrogels: A Comprehensive Review of Natural and Synthetic Innovations for Biomedical Applications. (Source: Advancements in Hydrogels: A Comprehensive Review of Natural and Synthetic Innovations for Biomedical Applications - PMC. [Link])
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Recent Developments in Ring-Opening Copolymerization of Epoxides With CO2 and Cyclic Anhydrides for Biomedical Applications. (Source: Recent Developments in Ring-Opening Copolymerization of Epoxides With CO2 and Cyclic Anhydrides for Biomedical Applications - Frontiers. [Link])
-
Ring-opening mechanism of epoxides with alcohol and tertiary amines. (Source: Ring-opening mechanism of epoxides with alcohol and tertiary amines - RSC Publishing. [Link])
-
Role of crosslinkers for synthesizing biocompatible, biodegradable and mechanically strong hydrogels with desired release profile. (Source: (PDF) Role of crosslinkers for synthesizing biocompatible, biodegradable and mechanically strong hydrogels with desired release profile - ResearchGate. [Link])
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Characterization of protein release from poly(ethylene glycol) (PEG) hydrogels with crosslink density gradients. (Source: Characterization of protein release from poly(ethylene glycol) (PEG) hydrogels with crosslink density gradients. | Request PDF - ResearchGate. [Link])
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Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes. (Source: Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes - MDPI. [Link])
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Preparation and characterization of gelatin-polysaccharide composite hydrogels for tissue engineering. (Source: Preparation and characterization of gelatin-polysaccharide composite hydrogels for tissue engineering - ResearchGate. [Link])
-
Graphviz Examples and Tutorial. (Source: Graphviz Examples and Tutorial - Sketchviz. [Link])
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Tuning the Swelling Behavior of Superabsorbent Hydrogels with a Branched Poly(aspartic acid) Crosslinker. (Source: Tuning the Swelling Behavior of Superabsorbent Hydrogels with a Branched Poly(aspartic acid) Crosslinker - PMC. [Link])
-
Comparative study of the viscoelastic mechanical behavior of agarose and poly(ethylene glycol) hydrogels. (Source: Comparative study of the viscoelastic mechanical behavior of agarose and poly(ethylene glycol) hydrogels | Request PDF - ResearchGate. [Link])
-
Engineering Hydrogels with Enhanced Adhesive Strength Through Optimization of Poly(Ethylene Glycol) Molecular Weight. (Source: Engineering Hydrogels with Enhanced Adhesive Strength Through Optimization of Poly(Ethylene Glycol) Molecular Weight - MDPI. [Link])
-
Epoxide Ring Opening With Base. (Source: Epoxide Ring Opening With Base - Master Organic Chemistry. [Link])
-
Crosslinked Biodegradable Hybrid Hydrogels Based on Poly(ethylene glycol) and Gelatin for Drug Controlled Release. (Source: Crosslinked Biodegradable Hybrid Hydrogels Based on Poly(ethylene glycol) and Gelatin for Drug Controlled Release - MDPI. [Link])
-
Role of Crosslinkers For Synthesizing Biocompatible, Biodegradable and Mechanically Strong Hydrogels With Desired Release Profile. (Source: Role of Crosslinkers For Synthesizing Biocompatible, Biodegradable and Mechanically Strong Hydrogels With Desired Release Profile - Scribd. [Link])
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Create a Graph of Chemical Reactions. (Source: Create a Graph of Chemical Reactions | by Tom Nijhof-Verhees | Neo4j Developer Blog. [Link])
-
MECHANICAL AND SWELLING PROPERTIES OF HYDROGELS. (Source: MECHANICAL AND SWELLING PROPERTIES OF HYDROGELS - Diva-portal.org. [Link])
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Overview of Tissue Engineering and Drug Delivery Applications of Reactive Electrospinning and Crosslinking Techniques of Polymeric Nanofibers with Highlights on Their Biocompatibility Testing and Regulatory Aspects. (Source: Overview of Tissue Engineering and Drug Delivery Applications of Reactive Electrospinning and Crosslinking Techniques of Polymeric Nanofibers with Highlights on Their Biocompatibility Testing and Regulatory Aspects - PMC. [Link])
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REACTIONS OF EPOXY WITH OTHER FUNCTIONAL GROUPS AND THE ARISING SEC.HYDROXYL GROUPS. (Source: REACTIONS OF EPOXY WITH OTHER FUNCTIONAL GROUPS AND THE ARISING SEC.HYDROXYL GROUPS. [Link])
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Tuning mechanical performance of poly(ethylene glycol) and agarose interpenetrating network hydrogels for cartilage tissue engineering. (Source: Tuning mechanical performance of poly(ethylene glycol) and agarose interpenetrating network hydrogels for cartilage tissue engineering - PMC. [Link])
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Create a Graph of Chemical Reactions. (Source: Create a Graph of Chemical Reactions | by Tom Nijhof-Verhees | Neo4j Developer Blog. [Link])
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The Influence of the Structural Architecture on the Swelling Kinetics and the Network Behavior of Sodium-Alginate-Based Hydrogels Cross-Linked with Ionizing Radiation. (Source: The Influence of the Structural Architecture on the Swelling Kinetics and the Network Behavior of Sodium-Alginate-Based Hydrogels Cross-Linked with Ionizing Radiation - MDPI. [Link])
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Effects of the poly(ethylene glycol) hydrogel crosslinking mechanism on protein release. (Source: Effects of the poly(ethylene glycol) hydrogel crosslinking mechanism on protein release. [Link])
-
Impact of Cross-Linker Structure on the Properties of Durable and Selectively Degradable Silyl-Containing Polyurethane Networks. (Source: Impact of Cross-Linker Structure on the Properties of Durable and Selectively Degradable Silyl-Containing Polyurethane Networks | ACS Applied Polymer Materials. [Link])
-
Advanced Materials for High Biocompatible Hydrogel System. (Source: Advanced Materials for High Biocompatible Hydrogel System - MDPI. [Link])
-
Enzymatically cross-linked hydrogels based on a linear poly(ethylene glycol) analogue for controlled protein release and 3D cell culture. (Source: Enzymatically cross-linked hydrogels based on a linear poly(ethylene glycol) analogue for controlled protein release and 3D cell culture - RSC Publishing. [Link])
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The Swollen Polymer Network Model. (Source: The Swollen Polymer Network Model - Hydrogel Design. [Link])
-
Create Complex Graphs with GraphViz. (Source: Create Complex Graphs with GraphViz - YouTube. [Link])
-
Controllable Properties and Microstructure of Hydrogels Based on Crosslinked Poly(ethylene glycol) Diacrylates with Different Molecular Weights. (Source: Controllable Properties and Microstructure of Hydrogels Based on Crosslinked Poly(ethylene glycol) Diacrylates with Different Molecular Weights | Request PDF - ResearchGate. [Link])
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18.6: Reactions of Epoxides - Ring-opening. (Source: 18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. [Link])
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JandaJel™ Resins: Bridging the Solvation Gap in Solid-Phase Organic Synthesis
Topic: History and Development of JandaJel Resins in Organic Synthesis Content Type: Technical Whitepaper / In-Depth Guide Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists.
Executive Summary
The evolution of solid-phase organic synthesis (SPOS) has long been defined by a trade-off between mechanical stability and solvation kinetics. Traditional Merrifield resins (cross-linked polystyrene) offer high loading and stability but suffer from poor swelling in polar protic solvents, leading to "site burial" and failed couplings. Conversely, PEG-grafted resins (e.g., TentaGel) offer excellent solvation but sacrifice loading capacity (~0.25 mmol/g) and mechanical robustness.
This guide details the development of JandaJel , a pivotal innovation by Prof. Kim D. Janda (Scripps Research Institute). By replacing the rigid divinylbenzene (DVB) cross-linker with a flexible polytetrahydrofuran (polyTHF) cross-linker, JandaJel achieves a "pseudo-liquid" phase state. This architecture permits high loading (~1.0–2.0 mmol/g) while enabling solution-phase kinetics in solvents where Merrifield resins collapse (e.g., methanol, acetonitrile).
The Genesis: The "Solid-Phase Paradox"
To understand the necessity of JandaJel, one must first analyze the limitations of its predecessors.
-
Merrifield Resin (PS-DVB): A hydrophobic polystyrene core cross-linked with 1-2% divinylbenzene.
-
Flaw: In polar solvents (MeOH, DMSO), the hydrophobic matrix collapses. Reagents cannot diffuse to the reactive sites buried within the bead core.
-
-
TentaGel (PS-PEG): Polystyrene core grafted with long polyethylene glycol (PEG) chains.
-
Flaw: While it solvates well in water, the bulk of the bead is inert PEG, resulting in very low loading capacities. It is also susceptible to mechanical degradation (shear stress) and PEG leaching.
-
The Janda Hypothesis: If the cross-linker itself contributes to solvation rather than just structural rigidity, the resin can maintain high styrene content (high loading) while behaving like a gel in polar solvents.
Diagram: Evolution of Polymer Supports
The following diagram illustrates the structural evolution from rigid supports to the flexible JandaJel network.
Structural Chemistry & Physicochemical Profiling
The Cross-Linker Chemistry
The defining feature of JandaJel is the cross-linker. Unlike the short, rigid 1,4-divinylbenzene, JandaJel utilizes a bis-vinylbenzyl polytetrahydrofuran (polyTHF) cross-linker.
-
Mechanism of Action: The polyTHF chain is flexible and ether-rich. When exposed to solvents, these chains expand, pushing the polystyrene chains apart. This creates large pores (macroporosity) even in solvents that would typically collapse a styrene network.
-
NMR Visibility: A unique property of JandaJel is that resin-bound intermediates can often be visualized directly via gel-phase
C NMR (and sometimes H NMR) due to the high motional freedom of the backbone, a feat nearly impossible with standard Merrifield resin.
Comparative Swelling Data
The following table aggregates swelling data (mL/g) across critical solvents. Note the superior performance of JandaJel in acetonitrile and methanol compared to Merrifield.
| Solvent Class | Solvent | Merrifield (1% DVB) | JandaJel | TentaGel S |
| Non-Polar | Toluene | 8.5 mL/g | 8.8 mL/g | 4.8 mL/g |
| DCM | 8.3 mL/g | 8.5 mL/g | 6.3 mL/g | |
| THF | 8.8 mL/g | 9.2 mL/g | 5.0 mL/g | |
| Polar Aprotic | Acetonitrile (MeCN) | 3.2 mL/g (Collapsed) | 6.2 mL/g | 4.2 mL/g |
| DMF | 5.6 mL/g | 7.4 mL/g | 4.7 mL/g | |
| Polar Protic | Methanol | 1.6 mL/g (Collapsed) | 4.5 mL/g | 3.6 mL/g |
| Water | < 1.0 mL/g | ~3.0 mL/g | 3.6 mL/g |
Data synthesized from Toy & Janda (1999) and subsequent validation studies.
Experimental Protocol: Synthesis of JandaJel Resin
Note: While JandaJel is commercially available, understanding its synthesis provides insight into its topology. This protocol describes the suspension polymerization method.
Materials
-
Monomer: Styrene (washed to remove inhibitors).
-
Cross-linker: Polytetrahydrofuran-bis-vinylbenzyl ether (prepared from polyTHF-1100 and vinylbenzyl chloride).
-
Initiator: Benzoyl peroxide (BPO).
-
Suspension Agent: Polyvinyl alcohol (PVA, MW ~85k-124k).
Step-by-Step Methodology
-
Aqueous Phase Preparation:
-
Dissolve PVA (1% w/v) in deionized water (150 mL) in a fluted resin flask equipped with a mechanical stirrer.
-
Purge with nitrogen for 30 minutes at 80°C to remove dissolved oxygen.
-
-
Organic Phase Preparation:
-
In a separate vessel, mix Styrene (20 mL) and the PolyTHF Cross-linker (0.4 g, approx 2 mol%).
-
Scientific Insight: The ratio of cross-linker determines the swelling. 2% is optimal for balancing mechanical stability with swelling.
-
Add Benzoyl Peroxide (200 mg) and dissolve completely.
-
-
Polymerization:
-
Add the organic phase to the stirring aqueous phase (stirring speed determines bead size; typically 300-400 rpm for 100-200 mesh beads).
-
Maintain temperature at 80°C for 12 hours under nitrogen atmosphere.
-
Critical Control Point: Stirring must be constant. Stopping leads to agglomeration; too fast creates "fines" (unusable dust).
-
-
Work-up & Purification:
-
Filter the resulting beads through a fritted glass funnel.
-
Wash Sequence: Water (x3)
Methanol (x3) Acetone (x3) THF (x3) DCM (x3). -
Reasoning: This extensive washing sequence removes unreacted monomers and linear polymers (non-crosslinked) trapped within the matrix.
-
Dry under high vacuum at 40°C overnight.
-
Application Case Study: The "Difficult Sequence" Test
The true test of a resin is not simple coupling, but the synthesis of "difficult sequences" prone to aggregation (β-sheet formation).
Target: Acyl Carrier Protein Fragment 65-74 (ACP 65-74).[1] Sequence: H-Val-Gln-Ala-Ala-Id-Asp-Tyr-Ile-Asn-Gly-OH.
Experimental Workflow
-
Loading: Both Merrifield and JandaJel were loaded with Fmoc-Gly-OH.
-
Coupling Cycles: Standard DIC/HOBt activation was used.
-
The Challenge: During the coupling of Valine (Val-65), aggregation typically occurs on Merrifield resin due to inter-chain hydrogen bonding, leading to the deletion sequence (des-Val).
Results Analysis
-
Merrifield Resin: Produced the target peptide with significant impurities (des-Val deletion product ~15-20%). The collapsed matrix in DMF could not disrupt the aggregation.
-
JandaJel: Produced the target peptide with >95% purity.
-
Mechanistic Explanation: The polyTHF branches in JandaJel act as a "pseudo-solvent." They interpenetrate the growing peptide chains, disrupting the hydrogen bonding networks that cause aggregation. This is the "chaotropic effect" of the ether backbone.
Diagram: Solvation Logic & Kinetic Access
This diagram illustrates why JandaJel succeeds where Merrifield fails in polar/aggregating conditions.
Conclusion
JandaJel represents a critical intermediate in the phylogeny of polymer supports. It successfully decoupled the relationship between loading capacity and solvation properties . For modern drug discovery, particularly in combinatorial library synthesis where diverse solvent compatibilities are required, JandaJel remains a superior choice over traditional polystyrene supports. It validates the principle that the solid support is not just a bucket, but an active participant in the reaction kinetics.
References
-
Toy, P. H., & Janda, K. D. (1999). New Supports for Solid-Phase Organic Synthesis: Development of Polytetrahydrofuran-Derived Cross-Linkers. Tetrahedron Letters, 40(35), 6329–6332.
-
Vaino, A. R., & Janda, K. D. (2000). Solid-Phase Organic Synthesis: A Critical Understanding of the Resin.
-
Dickerson, T. J., Reed, N. N., & Janda, K. D. (2002). Soluble Polymers as Scaffolds for Recoverable Catalysts and Reagents. Chemical Reviews, 102(10), 3325–3344.
-
Rapp, W. (1996). PEG Grafted Polystyrene Tentacle Polymers: Technical Information. Rapp Polymere GmbH.[2]
-
(For comparative TentaGel data)
-
Sources
difference between 1,4-Bis(4-vinylphenoxy)butane and 1,4-divinyloxybutane
An In-depth Technical Guide to the Core Differences Between 1,4-Bis(4-vinylphenoxy)butane and 1,4-divinyloxybutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of polymer science and material development, bifunctional monomers serve as critical building blocks for creating crosslinked networks and polymers with tailored properties. Among these, monomers featuring two vinyl groups are particularly valuable for their ability to undergo polymerization and form robust three-dimensional structures. This guide provides an in-depth technical comparison of two such divinyl monomers: 1,4-Bis(4-vinylphenoxy)butane and 1,4-divinyloxybutane .
While both molecules share a C4 alkyl spacer and two polymerizable vinyl groups, their core structures are fundamentally different. One is an aromatic ether, while the other is a vinyl ether. This distinction dictates their synthesis, reactivity, polymerization behavior, and ultimately, the physicochemical properties of the resulting polymers. Understanding these differences is paramount for researchers in selecting the appropriate monomer for specific applications, from developing novel drug delivery systems to engineering high-performance materials.
Part 1: Molecular Structure and Physicochemical Properties
The primary differentiator between these two compounds lies in the atomic connectivity between the vinyl groups and the central butane chain.
-
1,4-Bis(4-vinylphenoxy)butane features two aromatic phenoxy groups. The butane chain is linked to the oxygen atoms of the phenol moieties, and the vinyl groups are attached to the benzene rings at the para-position. This structure is essentially a derivative of styrene.
-
1,4-divinyloxybutane (also known as 1,4-butanediol divinyl ether) has a more direct linkage. The oxygen atoms are bonded to the butane chain, and the vinyl groups are directly attached to these oxygen atoms, forming vinyl ether functionalities.[1][2]
This structural variance is visually represented below.
Caption: Chemical structures of 1,4-Bis(4-vinylphenoxy)butane and 1,4-divinyloxybutane.
The presence of rigid, bulky aromatic rings in 1,4-Bis(4-vinylphenoxy)butane profoundly influences its physical properties compared to the more flexible, aliphatic 1,4-divinyloxybutane.
Comparative Physicochemical Data
The following table summarizes the key physical and chemical properties of the two monomers, highlighting their significant differences.
| Property | 1,4-Bis(4-vinylphenoxy)butane | 1,4-divinyloxybutane | Rationale for Difference |
| Molecular Formula | C₂₀H₂₂O₂[3][4] | C₈H₁₄O₂[1] | Presence of two additional C₆H₄ (phenylene) groups. |
| Molecular Weight | 294.39 g/mol [3][4] | 142.20 g/mol [1] | Larger and heavier aromatic structure. |
| Physical State | Solid at room temperature[4] | Liquid at room temperature | Higher molecular weight and strong intermolecular π-π stacking from phenyl rings increase the melting point. |
| Melting Point | 130-133 °C[4][5] | -8 °C[2] | Aromatic rings allow for a more ordered, crystalline solid structure with stronger intermolecular forces. |
| Boiling Point | 454.1 °C (Predicted)[5] | ~175-177 °C (Experimental) | Significantly higher molecular weight and polarity. |
| Density | ~1.04 g/cm³ (Predicted)[5] | ~0.90 g/mL[2] | Denser packing of the aromatic structure. |
| LogP | 5.21[3] | ~2.0 (Estimated) | Increased hydrophobicity due to the large nonpolar aromatic rings. |
Part 2: Synthesis, Reactivity, and Polymerization
The distinct chemical natures of the vinylphenoxy and vinyloxy groups necessitate entirely different synthetic strategies and polymerization conditions.
Synthetic Pathways
Synthesis of 1,4-Bis(4-vinylphenoxy)butane: This molecule is typically synthesized via a Williamson ether synthesis. The process involves the reaction of 4-vinylphenol with a butane dielectrophile, such as 1,4-dibromobutane, in the presence of a base.[3]
Caption: Workflow for the synthesis of 1,4-Bis(4-vinylphenoxy)butane.
Synthesis of 1,4-divinyloxybutane: This compound is prepared through the vinylation of 1,4-butanediol. A common industrial method is the Reppe vinylation, which involves reacting 1,4-butanediol with acetylene under pressure in the presence of a basic catalyst.
Caption: Workflow for the synthesis of 1,4-divinyloxybutane.
Reactivity and Polymerization Mechanisms
The electronic environment of the vinyl groups is the critical factor governing their polymerization behavior.
-
1,4-Bis(4-vinylphenoxy)butane: The vinyl group is conjugated with the aromatic ring, creating a styrene-like monomer. This structure can stabilize radicals, cations, and anions. Consequently, it is versatile and can undergo:
-
Free-Radical Polymerization: Highly effective, initiated by thermal or photoinitiators (e.g., AIBN, benzoyl peroxide).
-
Cationic Polymerization: Initiated by Lewis acids or protonic acids.
-
Anionic Polymerization: Can be initiated by organometallic compounds like n-butyllithium, similar to the polymerization of 1,4-divinylbenzene.[6]
-
-
1,4-divinyloxybutane: The vinyl group is directly attached to an oxygen atom. The lone pairs on the oxygen donate electron density into the double bond, making it electron-rich. This electronic configuration dictates its reactivity:
-
Cationic Polymerization: This is the predominant mechanism for vinyl ethers. The electron-rich double bond is highly susceptible to attack by electrophiles (cations).
-
Free-Radical Polymerization: Generally sluggish and difficult because the resulting radical is not well-stabilized.
-
Caption: Comparative polymerization pathways for the two monomers.
Part 3: Applications and Polymer Properties
The structural and reactivity differences translate directly into distinct applications and properties of the polymers derived from these monomers.
Polymer from 1,4-Bis(4-vinylphenoxy)butane
Due to the rigid phenoxy units and the stable C-C backbone formed during polymerization, polymers and crosslinked networks from this monomer exhibit high thermal stability and mechanical strength.
-
Applications:
-
Crosslinking Agent: It is used as a crosslinker for creating robust polymer resins, such as the JandaJel™ resin used in solid-phase synthesis.[4]
-
High-Performance Materials: The resulting polymers possess high glass transition temperatures (Tg), making them suitable for applications requiring thermal resistance.[7]
-
Viscosity Probes: The molecule itself has been used as a viscosity probe due to its fluorescence properties in polymer matrices.[8]
-
-
Expected Polymer Properties:
-
High Thermal Stability (High Tg and Td)
-
Rigid and Brittle (in highly crosslinked form)
-
Good Chemical Resistance
-
Hydrophobic
-
Polymer from 1,4-divinyloxybutane
The polymer backbone consists of a flexible polyacetal structure, which is significantly different from the pure carbon backbone of styrenic polymers.
-
Applications:
-
Coatings and Adhesives: Cationic UV curing of divinyl ethers is rapid and efficient, making them ideal for inks, coatings, and adhesives.
-
Reactive Diluents: Its low viscosity and high reactivity in cationic systems allow it to be used as a reactive diluent to reduce the viscosity of resin formulations (e.g., for epoxy resins).
-
Dental Materials: Used in the formulation of dental composites and sealants.
-
-
Expected Polymer Properties:
-
Lower Thermal Stability (Low Tg)[9]
-
Flexible and Rubbery
-
Susceptible to Hydrolysis: The polyacetal backbone can be cleaved by strong acids.
-
Good Adhesion
-
Summary of Resulting Polymer Characteristics
| Feature | Poly(1,4-Bis(4-vinylphenoxy)butane) Network | Poly(1,4-divinyloxybutane) Network |
| Backbone Structure | All-carbon backbone with pendant aromatic ether groups. | Polyacetal backbone (-CH(O-)-CH₂-). |
| Glass Transition (Tg) | High | Low |
| Mechanical Properties | Rigid, high modulus. | Flexible, lower modulus. |
| Chemical Stability | High, resistant to hydrolysis. | Lower, susceptible to acid-catalyzed hydrolysis. |
| Primary Use Case | Thermally stable crosslinked resins. | Fast-curing coatings, adhesives, and reactive diluents. |
Part 4: Experimental Protocols
Protocol 1: Synthesis of 1,4-Bis(4-vinylphenoxy)butane
Objective: To synthesize 1,4-Bis(4-vinylphenoxy)butane via Williamson ether synthesis.
Materials:
-
4-Vinylphenol (2.2 eq)
-
1,4-Dibromobutane (1.0 eq)[3]
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Acetone, anhydrous
-
Deionized Water
-
Dichloromethane (DCM)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-vinylphenol, 1,4-dibromobutane, and potassium carbonate.
-
Add a sufficient volume of anhydrous acetone to dissolve the reactants.
-
Heat the mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the acetone under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M NaOH solution (to remove unreacted phenol), deionized water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield pure 1,4-Bis(4-vinylphenoxy)butane as a solid.
Protocol 2: Cationic Polymerization of 1,4-divinyloxybutane
Objective: To demonstrate the cationic polymerization of 1,4-divinyloxybutane.
Materials:
-
1,4-divinyloxybutane, purified
-
Anhydrous dichloromethane (DCM) as solvent
-
Boron trifluoride etherate (BF₃·OEt₂) as initiator
-
Methanol as a quenching agent
Procedure:
-
Set up a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous DCM to the flask via syringe, followed by the purified 1,4-divinyloxybutane monomer.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Prepare a dilute solution of BF₃·OEt₂ in anhydrous DCM in a separate flask.
-
Slowly add the initiator solution dropwise to the stirring monomer solution. An exothermic reaction and increase in viscosity should be observed.
-
Allow the reaction to proceed for 1-2 hours at 0 °C.
-
Quench the polymerization by adding a small amount of methanol.
-
Precipitate the resulting polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
Conclusion
The distinction between 1,4-Bis(4-vinylphenoxy)butane and 1,4-divinyloxybutane is a clear illustration of structure-property relationships in polymer chemistry. The simple insertion of a phenoxy group between the vinyl moiety and the ether linkage fundamentally alters the monomer's character from an electron-rich vinyl ether to an electron-neutral styrenic system. This change dictates not only the synthetic route to the monomer but, more critically, the available polymerization mechanisms. Researchers can leverage these differences to great effect: 1,4-Bis(4-vinylphenoxy)butane is the monomer of choice for creating thermally robust, rigid polymer networks, while 1,4-divinyloxybutane excels in applications requiring rapid cationic polymerization, such as UV-curable coatings and flexible materials. A thorough understanding of these core differences is essential for the rational design and development of new polymeric materials.
References
-
Chemsrc. (2024, September 12). 1,4-Bis(4-vinylphenoxy)butane(CAS#:112309-98-5). Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). 1,4-Bis(4-vinylphenoxy)butane. Retrieved from [Link]
-
NIST. (n.d.). 1,4-Bis-(vinyloxy)-butane. In NIST Chemistry WebBook. Retrieved from [Link]
-
Stenutz. (n.d.). 1,4-di(ethenoxy)butane. Retrieved from [Link]
-
Hirao, A., et al. (n.d.). Living Anionic Polymerization of 1,4-Divinylbenzene and Its Isomers. ResearchGate. Retrieved from [Link]
-
Haldia Institute of Technology. (n.d.). Thermal Properties of Polymers Polymer Glass Transition. Retrieved from [Link]
-
Butar-butar, M. E. T., & Chaerunisaa, A. Y. (2022). Thermal Behavior of Polymers in Solid-State. ETFLIN. Retrieved from [Link]
Sources
- 1. 1,4-Bis-(vinyloxy)-butane [webbook.nist.gov]
- 2. 1,4-di(ethenoxy)butane [stenutz.eu]
- 3. 1,4-Bis(4-vinylphenoxy)butane | CAS#:112309-98-5 | Chemsrc [chemsrc.com]
- 4. 1,4-二(4′-乙烯苯氧基)丁烷 >90% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1,4-Bis(4-vinylphenoxy)butane Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. researchgate.net [researchgate.net]
- 7. hithaldia.in [hithaldia.in]
- 8. biosynth.com [biosynth.com]
- 9. etflin.com [etflin.com]
Methodological & Application
synthesis of JandaJel resin using 1,4-Bis(4-vinylphenoxy)butane
This application note details the synthesis of JandaJel™ , a high-performance polystyrene resin cross-linked with 1,4-bis(4-vinylphenoxy)butane . Unlike traditional Merrifield resins (cross-linked with divinylbenzene, DVB), JandaJel incorporates a flexible polytetrahydrofuran-like ether linker. This structural modification confers "solution-like" swelling properties in a broad range of solvents—including polar aprotic solvents like acetonitrile and THF—making it a superior support for solid-phase organic synthesis (SPOS).
Core Reagent: 1,4-Bis(4-vinylphenoxy)butane
Executive Summary
Traditional polystyrene-DVB resins suffer from poor swelling in polar solvents, limiting diffusion and reaction kinetics. JandaJel resolves this by replacing the rigid DVB cross-linker with 1,4-bis(4-vinylphenoxy)butane . The flexibility of the butyl-ether tether allows the polymer network to expand significantly, accommodating both organic and aqueous-organic mixtures.
Key Advantages:
-
Enhanced Swelling: Superior expansion in THF, DCM, DMF, and Acetonitrile compared to 1-2% DVB-PS.
-
Solution-Phase Kinetics: The flexible microenvironment mimics solution-phase behavior, improving yields for difficult sequences (e.g., acyl carrier protein fragments).
-
Chemical Stability: The ether linkage is stable to standard TFA cleavage and basic deprotection conditions.
Mechanism of Action
The superior performance of JandaJel stems from the topology of its cross-link. While DVB locks polystyrene chains into a rigid lattice, the 1,4-bis(4-vinylphenoxy)butane linker introduces a "molecular hinge."
Figure 1: Mechanistic pathway of JandaJel formation. The flexible ether linker (red node input) is the critical differentiator from rigid DVB resins.
Materials and Reagents
Monomers & Cross-linkers
-
Styrene: >99%, inhibited with 4-tert-butylcatechol. Must be washed with 1M NaOH and distilled under reduced pressure before use.
-
4-Vinylbenzyl Chloride (VBC): (Optional for direct functionalization) >90%. Wash/distill immediately before use.
-
1,4-Bis(4-vinylphenoxy)butane: The critical cross-linker. (Synthesis protocol provided below if commercial source is unavailable).
Aqueous Phase (Stabilizers)
-
Poly(vinyl alcohol) (PVA): 87-89% hydrolyzed, MW 85,000-124,000.
-
Deionized Water: Degassed.
Initiator
-
Benzoyl Peroxide (BPO): 75% remainder water. Recrystallize from chloroform/methanol if precise stoichiometry is required.
Protocol 1: Synthesis of Cross-linker
If 1,4-bis(4-vinylphenoxy)butane is not commercially available, synthesize it via a robust Williamson ether synthesis followed by a Wittig olefination.
Step 1: Synthesis of 1,4-bis(4-formylphenoxy)butane
-
Dissolve 4-hydroxybenzaldehyde (24.4 g, 0.2 mol) in DMF (200 mL).
-
Add Potassium Carbonate (anhydrous, 41.4 g, 0.3 mol) and 1,4-dibromobutane (21.6 g, 0.1 mol).
-
Heat to 80°C for 16 hours with vigorous stirring.
-
Workup: Pour into ice water (1 L). Filter the white precipitate. Wash with water and cold ethanol.
-
Yield: ~90%. Solid dialdehyde.
Step 2: Wittig Olefination to 1,4-bis(4-vinylphenoxy)butane
-
Suspend Methyltriphenylphosphonium bromide (78.6 g, 0.22 mol) in dry THF (400 mL) under Argon.
-
Add Potassium tert-butoxide (24.7 g, 0.22 mol) in portions at 0°C. Stir 1 hr (yellow solution).
-
Add the dialdehyde from Step 1 (29.8 g, 0.1 mol) slowly.
-
Reflux for 12 hours.
-
Workup: Concentrate THF. Extract with DCM/Water. Dry organic layer (MgSO4).
-
Purification: Silica gel chromatography (Hexanes/Ethyl Acetate 9:1).
-
Validation: 1H NMR (CDCl3): δ 6.65 (dd, vinyl), 5.6 (d, vinyl), 5.1 (d, vinyl), 4.0 (t, O-CH2).
Protocol 2: Suspension Polymerization (JandaJel Synthesis)
This protocol targets a 2% cross-linked resin with ~1.0 - 1.2 mmol/g loading (if VBC is included).
Phase 1: Reactor Setup
-
Use a 1L Morton Flask (creased flask). The creases create turbulence essential for uniform bead size distribution.
-
Equip with an overhead mechanical stirrer (glass rod with Teflon paddle). Do not use magnetic stirring , as it grinds the beads.
-
Fit with a reflux condenser and nitrogen inlet.[1]
Phase 2: Aqueous Dispersant Preparation
-
Charge flask with 400 mL Deionized Water .
-
Add 4.0 g Poly(vinyl alcohol) (PVA) (1 wt% relative to water).
-
Stir at 300 RPM and heat to 80°C to fully dissolve PVA.
-
Purge with Nitrogen for 30 minutes to remove oxygen (radical scavenger).
Phase 3: Monomer Solution (Organic Phase)
Prepare in a separate beaker:
-
Styrene: 36.0 g (approx 345 mmol).
-
4-Vinylbenzyl Chloride (VBC): 10.0 g (approx 65 mmol). Adjust ratio for desired loading.
-
Cross-linker (1,4-Bis(4-vinylphenoxy)butane): 1.2 g (approx 4 mmol, ~1-2 mol%).
-
Initiator (BPO): 0.75 g (1.5 wt% of monomers).
-
Porogen (Optional): Chlorobenzene (50 mL) can be added to increase porosity, but for "gel-type" JandaJel, omit or use minimal toluene to ensure a dense, swelling network.
Phase 4: Polymerization[2]
-
Adjust Stirring: Set stirrer to 350-400 RPM . Critical: Speed determines bead size. Faster = smaller beads.
-
Addition: Add the Organic Phase to the Aqueous Phase in a steady stream.
-
Dispersion: Allow droplets to stabilize for 15 minutes at 80°C.
-
Reaction: Maintain 80°C and constant stirring for 18-24 hours .
-
Visual Check: Droplets should transition from transparent liquid to opaque solid beads.
-
Phase 5: Workup and Purification
-
Cool to room temperature.
-
Filtration: Pour slurry into a coarse sintered glass funnel.
-
Washing Cycle (Crucial for Purity):
-
Water (3 x 500 mL) - Removes PVA.
-
Methanol (3 x 200 mL) - Removes linear oligomers.
-
THF (3 x 200 mL) - Swells beads to release trapped monomer.
-
DCM (3 x 200 mL).
-
Methanol (3 x 200 mL) - Shrinks beads for drying.
-
-
Drying: Vacuum oven at 40°C overnight.
Characterization & Validation
Self-Validating Swelling Test
To confirm the synthesis of JandaJel versus standard polystyrene, perform a swelling test in a graduated cylinder.
Protocol:
-
Place 1.0 g of dry resin in a 10 mL graduated cylinder.
-
Add excess solvent (THF or Acetonitrile).
-
Wait 2 hours for equilibrium.
-
Measure the bed volume.
Expected Data:
| Solvent | Standard Merrifield (1% DVB) | JandaJel (2% Cross-link) | Result Interpretation |
| DCM | 4.0 - 5.0 mL/g | 6.0 - 8.0 mL/g | Pass if > 6.0 mL/g |
| THF | 4.0 - 4.5 mL/g | 6.0 - 7.5 mL/g | Pass if > 6.0 mL/g |
| Acetonitrile | < 2.5 mL/g | 4.0 - 5.0 mL/g | Critical Differentiator |
| Methanol | < 1.5 mL/g | ~ 2.0 mL/g | Slight improvement |
IR Spectroscopy
-
Ether Stretch: Look for a strong band at 1100-1250 cm⁻¹ (C-O-C asymmetric stretch) characteristic of the phenoxy-butane linker, absent in standard Merrifield resin.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Beads Clumped / Aggregated | Stirring stopped or too slow during "sticky" phase (30-60% conversion). | Maintain constant RPM. Increase PVA concentration to 1.5%. |
| Beads Too Small (< 75 μm) | Stirring speed too high. | Reduce RPM to 250-300. |
| Low Swelling | Cross-linker concentration too high (>2%). | Verify stoichiometry. Ensure cross-linker purity (mono-functional impurities act as chain terminators, not cross-linkers). |
| "Popcorn" Polymer | Overheating or lack of inhibitor in styrene during storage. | Ensure temperature is strictly controlled at 80°C. Use freshly distilled monomers. |
References
-
Toy, P. H., & Janda, K. D. (1999).[2][3] New supports for solid-phase organic synthesis: Development of polystyrene resins containing tetrahydrofuran derived cross-linkers.[4] Tetrahedron Letters, 40(35), 6329–6332. Link
-
Vaino, A. R., & Janda, K. D. (2000).[3] Solid-Phase Organic Synthesis: A Critical Understanding of the Resin. Journal of Combinatorial Chemistry, 2(6), 579–596. Link
-
Toy, P. H., Reger, T. S., & Janda, K. D. (2001).[5] Tailoring Polystyrene Solid-Phase Synthesis Resins: Incorporation of Flexible Cross-Linkers.[4] Journal of Combinatorial Chemistry, 3(1), 117–124. Link
-
Sigma-Aldrich. JandaJel™ Crosslinker Product Specification.Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Physicochemical aspects of solid phase synthesis using cross-linked polymeric matrices - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D5RE00115C [pubs.rsc.org]
Introduction: Engineering Polymer Microstructures through Suspension Polymerization
An Application Guide to Suspension Polymerization of Vinylphenoxy Butane Crosslinkers for Advanced Polymer Bead Synthesis
Suspension polymerization is a robust and widely utilized heterogeneous polymerization technique for producing spherical polymer beads, often with diameters ranging from 10 to 1000 µm.[1] This method is particularly advantageous for synthesizing crosslinked polymer networks, which are fundamental materials in a vast array of scientific and industrial applications, including chromatography media, ion-exchange resins, and scaffolds for drug delivery systems.[2][3] The process involves dispersing a monomer phase, which is insoluble in the continuous phase (typically water), into fine droplets through mechanical agitation.[2] A monomer-soluble initiator triggers polymerization within these individual droplets, effectively turning each one into a miniature bulk polymerization reactor.[1][4] The surrounding aqueous phase acts as an efficient heat sink, mitigating the autoacceleration (gel effect) that can be problematic in bulk polymerization and allowing for higher conversions.[1][3]
The incorporation of a crosslinking agent, such as a vinylphenoxy butane, is critical for transforming linear polymer chains into a three-dimensional, insoluble, and infusible network.[5] These networks exhibit enhanced mechanical stability, thermal resistance, and controlled swelling properties, which are dictated by the nature and concentration of the crosslinker.[6] This guide provides a comprehensive protocol for the synthesis of crosslinked polymer beads using vinylphenoxy butane as the crosslinking agent, offering researchers a detailed methodology and the underlying principles for precise control over polymer architecture.
Core Principles and Mechanistic Insights
The success of a suspension polymerization protocol hinges on the careful control of both chemical and physical parameters. The final properties of the polymer beads—particle size, porosity, and crosslinking density—are a direct consequence of the interplay between the formulation and the process conditions.
The Role of the Crosslinker: Vinylphenoxy Butane
Vinylphenoxy butane serves as a divinyl crosslinking agent. Its two vinyl groups can participate in the polymerization of a primary vinyl monomer (e.g., styrene, methyl methacrylate). The first vinyl group incorporates the crosslinker molecule into a growing polymer chain. The second, or "pendant," vinyl group can then react with another growing chain, creating a covalent bond—a crosslink—between them. This process, repeated throughout the polymerizing droplet, builds the macroscopic network structure.[5][7] The concentration of vinylphenoxy butane directly influences the crosslinking density; higher concentrations lead to a more tightly crosslinked network, resulting in harder, more solvent-resistant beads with lower swelling capacity.[8]
Stabilizing the Suspension: Preventing Agglomeration
A critical challenge in suspension polymerization is preventing the monomer droplets, which become sticky during polymerization, from coalescing or agglomerating.[1] This is achieved by adding a stabilizer (also known as a suspending agent or protective colloid) to the aqueous phase.[2] These stabilizers, such as polyvinyl alcohol (PVA) or cellulose derivatives, adsorb to the surface of the monomer droplets, creating a protective layer that sterically or electrostatically hinders droplet fusion.[1][3] The choice and concentration of the stabilizer are paramount in controlling the final particle size and ensuring a narrow size distribution.[2][9]
Initiation and Reaction Kinetics
The polymerization is initiated by a free-radical initiator that is soluble in the organic (monomer) phase.[2][3] Common choices include peroxides like dibenzoyl peroxide or azo compounds such as 2,2'-Azobis(2,4-dimethyl)valeronitrile (ADVN), which decompose thermally to generate free radicals.[4][10] The rate of polymerization is controlled by the reaction temperature and the initiator concentration. A mixture of initiators with different decomposition rates can sometimes be used to maintain a steady polymerization rate and enhance productivity.[11][12]
Experimental Workflow: A Visual Overview
The following diagram illustrates the key stages of the suspension polymerization process, from the initial setup to the final product characterization.
Caption: Workflow for suspension polymerization of crosslinked beads.
Detailed Experimental Protocol
This protocol details the synthesis of crosslinked polystyrene beads using vinylphenoxy butane as the crosslinker. The principles can be adapted for other vinyl monomers like acrylates or methacrylates.
Part 1: Materials and Reagents
| Reagent | Specification | Purpose |
| Continuous Phase | ||
| Deionized Water | High Purity | Dispersion Medium |
| Polyvinyl Alcohol (PVA) | M_w ~70,000-100,000 g/mol , 87-89% hydrolyzed | Stabilizer[1][3] |
| Dispersed Phase | ||
| Styrene | ≥99%, inhibitor removed | Primary Monomer |
| Vinylphenoxy Butane | Synthesis grade | Crosslinking Agent |
| Dibenzoyl Peroxide (BPO) | 98% | Initiator[10] |
| Washing Solvents | ||
| Methanol | ACS Grade | Removal of unreacted monomer |
| Deionized Water | High Purity | Removal of stabilizer |
Note on Inhibitor Removal: Commercial vinyl monomers like styrene contain inhibitors (e.g., 4-tert-butylcatechol) to prevent premature polymerization. These must be removed before use, typically by washing with an aqueous NaOH solution followed by water, and then drying.
Part 2: Apparatus Setup
-
A 500 mL three-neck round-bottom flask equipped with a mechanical stirrer (with a paddle-shaped impeller), a reflux condenser, and a nitrogen inlet/outlet.
-
A thermostatically controlled heating mantle or water bath.
-
Magnetic stirrer and hotplate for preparing the aqueous phase.
-
Standard laboratory glassware (beakers, graduated cylinders).
-
Buchner funnel and vacuum flask for filtration.[13]
-
Vacuum oven for drying the final product.
Part 3: Polymerization Procedure
-
Aqueous Phase Preparation:
-
In a 500 mL beaker, add 200 mL of deionized water.
-
While stirring gently with a magnetic stir bar, slowly add 2.0 g of polyvinyl alcohol (PVA).
-
Heat the solution to 70-80°C while stirring until the PVA is completely dissolved. This may take 30-60 minutes.[10]
-
Allow the solution to cool to room temperature.
-
-
Reactor Charging (Aqueous Phase):
-
Pour the cooled PVA solution into the 500 mL reactor flask.
-
Assemble the mechanical stirrer, condenser, and nitrogen inlet.
-
Begin gentle purging of the system with nitrogen to remove oxygen, which can inhibit free-radical polymerization.
-
-
Organic Phase Preparation:
-
In a 100 mL beaker, combine 45 g of inhibitor-free styrene and 5 g of vinylphenoxy butane (for a 10% crosslinking ratio).
-
Add 0.5 g of dibenzoyl peroxide (BPO) to the monomer mixture.
-
Stir gently until the BPO is completely dissolved. This should be done just before addition to the reactor to prevent premature polymerization.[10]
-
-
Dispersion and Polymerization:
-
Increase the mechanical stirring speed of the aqueous phase in the reactor to 300-400 RPM to create a vortex.
-
Slowly pour the prepared organic phase into the reactor. A fine suspension of monomer droplets should form.[10] The droplet size, which dictates the final bead size, is controlled by the stirring speed, the viscosity of the phases, and the stabilizer concentration.[1][2]
-
Once the organic phase is added and dispersed, begin heating the reactor to 85-90°C. Maintain a slow, continuous nitrogen purge.
-
Continue the polymerization at this temperature with constant stirring for 6-8 hours. The droplets will gradually transform from liquid to sticky, soft beads, and finally to hard, solid beads.[13]
-
Part 4: Product Isolation and Purification
-
Cooling and Filtration:
-
After the reaction time is complete, turn off the heat and allow the reactor contents to cool to room temperature.
-
Collect the polymer beads by vacuum filtration using a Buchner funnel.[13]
-
-
Washing:
-
Wash the beads on the filter with 200 mL of hot deionized water (to remove the PVA stabilizer).
-
Follow with a wash of 100 mL of methanol to remove any unreacted monomer and initiator.[]
-
Finally, wash again with 200 mL of deionized water.
-
-
Drying:
-
Transfer the washed beads to a petri dish or crystallization dish.
-
Dry the beads in a vacuum oven at 60-70°C overnight or until a constant weight is achieved. The final product should be a free-flowing powder of spherical beads.[13]
-
Characterization of Crosslinked Beads
To ensure the synthesis was successful and to understand the properties of the resulting material, several characterization techniques are essential:
-
Scanning Electron Microscopy (SEM): To visualize the morphology, shape, and surface texture of the polymer beads.[8][12]
-
Particle Size Analysis: Techniques like laser diffraction or dynamic light scattering can determine the mean particle size and the particle size distribution.[15]
-
Swellability Test: The degree of crosslinking can be qualitatively assessed by measuring the swelling of the beads in a good solvent (e.g., toluene for polystyrene). A lower degree of swelling indicates a higher crosslinking density.[16]
-
FTIR Spectroscopy: To confirm the incorporation of the monomer and crosslinker into the polymer structure.
Troubleshooting Common Issues
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Bead Agglomeration / Clumping | Insufficient or ineffective stabilizer; Stirring speed too low; "Tacky" stage of polymerization not properly managed.[1] | Increase stabilizer concentration; Increase stirring speed; Ensure continuous and vigorous agitation throughout the reaction. |
| Irregular or Non-Spherical Particles | Inefficient stirring (improper impeller shape or speed); High viscosity of the dispersed phase. | Use a paddle-type impeller for better shear; Optimize stirring speed; Consider adding a porogen (an inert solvent) to the organic phase to modify viscosity.[3] |
| Broad Particle Size Distribution | Inconsistent agitation; Droplet breakage and coalescence are not at equilibrium.[17] | Ensure the stirring motor provides consistent RPM; Allow the dispersion to stabilize before initiating polymerization by heating. |
| Low Polymerization Yield | Presence of oxygen in the reactor; Inactive initiator; Insufficient reaction time or temperature. | Ensure proper nitrogen purging before and during the reaction; Use fresh, properly stored initiator; Increase reaction time or temperature as appropriate for the initiator's half-life. |
| Polymer Deposits on Reactor Wall | Poor stabilizer performance; "Hot spots" on the reactor surface. | Select a more effective stabilizer (e.g., different grade of PVA); Ensure uniform heating of the reactor.[2] |
References
-
Vivaldo-Lima, E., Wood, P. E., & Hamielec, A. E. (1997). An Updated Review on Suspension Polymerization. Industrial & Engineering Chemistry Research, 36(4), 939–965. [Link]
-
Brooks, B. W. (n.d.). Suspension polymerization processes. Loughborough University Research Repository. [Link]
-
Wikipedia. (2023). Suspension polymerization. [Link]
-
Knowledge. (2021). Homopolymers-The Suspension Polymerization Process. pvc.org. [Link]
-
Brooks, B. W. (2012). Suspension Polymerization Processes. SciSpace. [Link]
-
Hopakchem. (n.d.). Mastering PVC Suspension Polymerization: The Role of Initiators. [Link]
- Google Patents. (1993).
-
Makevale. (2024). What is Suspension Polymerisation? A review of the technique for PMMA. [Link]
-
ResearchGate. (2008). Suspension copolymerization of styrene and divinyl benzene in presence of polyvinyl alcohol. [Link]
- Google Patents. (2010). Dispersion stabilizer for suspension polymerization of vinyl compound and method of producing vinyl compound polymer.
-
ResearchGate. (2011). Preparation and Characterization of Crosslinked Polymer Beads with Tunable Pore Morphology. [Link]
-
ResearchGate. (2018). The Effects of Initiators Mixture on Suspension Polymerization of Vinyl Chloride and its Comparison with other Productivity-Enhancing Procedures. [Link]
-
TSI Journals. (n.d.). A review on poly (vinyl chloride) and its modification by crosslinking and grafting. [Link]
-
Royal Society of Chemistry. (2023). Educational series: characterizing crosslinked polymer networks. [Link]
-
University of Southern Mississippi. (n.d.). Suspension Polymerization of Styrene. [Link]
-
Preprints.org. (2018). The Effects of Initiators Mixture on Suspension Polymerization of Vinyl Chloride and its Comparison with other Productivity-Enha. [Link]
-
MDPI. (2024). Selection of Crosslinking Agents for Acrylic Resin Used in External Coatings for Aluminum Packaging in the Beverage Industry. [Link]
-
University of Waterloo. (2007). TROUBLESHOOTING POLYMERIZATIONS. [Link]
-
SciSpace. (1990). Synthesis of Crosslinked Poly ( methyl methacrylate ) Beads in Emulsifier - free Emulsion Polymerization. [Link]
- Google Patents. (2010). Crosslinking agent, crosslinked polymer and their uses.
-
ResearchGate. (1996). One-Pot Synthesis of Branched Poly(styrene−divinylbenzene) Suspension Polymerized Resins. [Link]
-
University of Massachusetts Lowell. (n.d.). Experiment 13: Bead (suspension) polymerization of MMA and of DVB. [Link]
-
TechConnect Briefs. (2009). Characterization of Crosslinked Polymer Nanoparticles by Size-Exclusion Chromatography Coupled to Differential Viscometery. [Link]
-
Prairie View A&M University. (2018). Evaluating alternative crosslinking agents in poly(vinyl alcohol) hydrogels membranes. [Link]
-
Royal Society of Chemistry. (2015). Hypercrosslinked materials: preparation, characterisation and applications. Polymer Chemistry. [Link]
-
Future4200. (n.d.). Copolymerization of styrene and p-divinylbenzene. Initial rates and gel points. [Link]
Sources
- 1. Suspension polymerization - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. nbinno.com [nbinno.com]
- 5. Educational series: characterizing crosslinked polymer networks - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00914A [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. future4200.com [future4200.com]
- 8. researchgate.net [researchgate.net]
- 9. US20100324198A1 - Dispersion stabilizer for suspension polymerization of vinyl compound and method of producing vinyl compound polymer - Google Patents [patents.google.com]
- 10. eng.uc.edu [eng.uc.edu]
- 11. researchgate.net [researchgate.net]
- 12. preprints.org [preprints.org]
- 13. ocw.mit.edu [ocw.mit.edu]
- 15. briefs.techconnect.org [briefs.techconnect.org]
- 16. researchgate.net [researchgate.net]
- 17. repository.lboro.ac.uk [repository.lboro.ac.uk]
Application Note: High-Performance Resin Engineering for SPPS using 1,4-Bis(4-vinylphenoxy)butane
Executive Summary & Scientific Rationale
In the domain of Solid-Phase Peptide Synthesis (SPPS), the mechanical and solvation properties of the resin support are critical determinants of synthetic success.[1] Traditional Merrifield resins utilize divinylbenzene (DVB) as a cross-linker. While mechanically stable, DVB confers a rigid, hydrophobic lattice that often collapses in polar solvents required for peptide elongation, leading to "difficult sequences" and aggregation.
1,4-Bis(4-vinylphenoxy)butane (CAS: 112309-98-5) represents a superior class of "flexible" cross-linkers. Unlike DVB, this molecule incorporates a tetrahydrofuran-like ether spacer between the polymerizable vinyl groups.
Why This Molecule Matters
When copolymerized with styrene, 1,4-Bis(4-vinylphenoxy)butane creates a polymer network (often referred to commercially as JandaJel™) that exhibits:
-
Enhanced Solvation: The ether linkages mimic the polarity of solvents like THF and DMF, allowing the resin to swell significantly more than DVB-PS in both polar and non-polar media.
-
Pseudo-Solution Kinetics: The flexibility of the butane spacer increases the mobility of the reactive sites, approximating solution-phase kinetics more closely than rigid matrices.
-
Higher Loading: Unlike PEG-grafted resins (e.g., TentaGel), which sacrifice loading capacity for hydrophilicity, resins cross-linked with this molecule maintain high loading capacities (0.5 – 1.2 mmol/g) while offering superior swelling.
Chemical Mechanism & Network Topology
To understand the application, one must visualize the structural difference in the polymer matrix.
The "Flexible Lattice" Theory
In a standard DVB-crosslinked resin, the distance between polymer chains is fixed and short. As the peptide chain grows, it fills the void volume. If the solvent cannot expand the lattice (swelling), the peptide aggregates, and coupling efficiency drops.
1,4-Bis(4-vinylphenoxy)butane introduces a "breathing" mechanism. The butane chain acts as a molecular spring, allowing the lattice to expand to accommodate growing peptide chains and bulky protecting groups.
Figure 1: Topological comparison between rigid DVB cross-linking and the flexible ether-based cross-linking provided by 1,4-Bis(4-vinylphenoxy)butane.
Experimental Protocols
This section details two distinct workflows:
-
Resin Synthesis: For chemists engineering their own supports.
-
SPPS Application: For chemists using these resins to synthesize difficult peptides.[2]
Protocol A: Synthesis of Flexible Polystyrene Resin
Objective: Create a 2% cross-linked resin bead suitable for SPPS.
Reagents:
-
Styrene (washed to remove inhibitors)
-
Benzoyl Peroxide (BPO) or AIBN (Initiator)
-
Polyvinyl alcohol (PVA) (Stabilizer)
-
Toluene/Water
Step-by-Step Methodology:
-
Aqueous Phase Preparation:
-
Dissolve PVA (approx. 1% w/v) in deionized water (100 mL) in a three-neck round-bottom flask equipped with a mechanical stirrer.
-
Heat to 70°C and purge with nitrogen for 30 minutes to remove oxygen.
-
-
Organic Phase Preparation:
-
In a separate vessel, mix Styrene (9.8 g) and 1,4-Bis(4-vinylphenoxy)butane (0.30 g for ~2% cross-linking).
-
Note on Stoichiometry: The molar ratio of cross-linker determines swelling. 1-2% is optimal for SPPS.
-
Add Benzoyl Peroxide (100 mg). Dissolve completely.
-
Add Chlorobenzene or Toluene (10 mL) as a porogen (optional, increases porosity).
-
-
Suspension Polymerization:
-
Add the organic phase dropwise to the stirring aqueous phase.
-
Critical Control Point: Adjust stirring speed (typically 300-400 RPM) to control bead size. Faster stirring = smaller beads. Target 100-200 mesh.
-
Maintain temperature at 80°C for 12-16 hours under nitrogen atmosphere.
-
-
Work-up:
-
Filter the resulting beads.
-
Wash extensively: Hot Water (3x) -> Methanol (3x) -> Acetone (3x) -> DCM (3x).
-
Soxhlet extraction with THF for 24 hours is recommended to remove any linear oligomers.
-
-
Functionalization (Chloromethylation):
-
To make the resin useful for SPPS, react the beads with chloromethyl methyl ether and SnCl4 (Friedel-Crafts) to generate the Merrifield-type linker, or further functionalize to Wang or Rink Amide linkers.
-
Protocol B: SPPS Usage Guidelines for Flexible Resins
Objective: Synthesizing a "difficult" hydrophobic peptide sequence (e.g., Acyl Carrier Protein 65-74).
Rationale: Standard protocols often fail because the resin shrinks during the addition of hydrophobic residues. The 1,4-Bis(4-vinylphenoxy)butane cross-linked resin maintains solvation.
Data: Swelling Comparison (mL/g)
| Solvent | Standard DVB-PS Resin | 1,4-Bis(4-vinylphenoxy)butane Resin | Improvement Factor |
| DCM (Non-polar) | 6.0 | 8.5 | 1.4x |
| THF (Ether-like) | 6.2 | 9.8 | 1.6x |
| DMF (Polar/Amide) | 4.0 | 6.5 | 1.6x (Critical) |
| Acetonitrile | 2.5 | 4.2 | 1.7x |
| Methanol | 1.0 | 2.2 | 2.2x |
Table 1: Comparative swelling data demonstrating the superior solvation of the flexible resin in SPPS-relevant solvents.
Synthesis Steps:
-
Resin Swelling (The "Janda" Advantage):
-
Weigh out the resin.
-
Swell in DMF for 30 minutes.
-
Observation: You will notice a larger bed volume compared to DVB resins. Ensure your reactor vessel volume is sufficient (allow for 10-12 mL/g swollen volume).
-
-
Coupling Cycle (Fmoc Strategy):
-
Deprotection: 20% Piperidine in DMF (2 x 10 min).
-
Wash: DMF (5 x 1 min). Crucial: The flexible resin requires thorough washing as the diffusion path is deeper.
-
Coupling: AA (3 eq), HBTU/HATU (2.9 eq), DIPEA (6 eq).
-
Time: 45-60 min.
-
Note: Due to better diffusion, double coupling is often unnecessary for residues that usually require it on DVB resins, though still recommended for Arg/Cys.
-
-
Cleavage:
-
Wash resin with DCM (to shrink slightly and remove DMF).
-
Add TFA/TIS/Water (95:2.5:2.5).
-
The flexible cross-linker is stable to high acid (95% TFA). It will not degrade.
-
Precipitate in cold ether.
-
Troubleshooting & Optimization
| Issue | Probable Cause (Flexible Resin) | Solution |
| High Backpressure | Resin swelling is excessive in the flow reactor. | Reduce the amount of resin loaded by 20%. This resin expands significantly more than DVB-PS. |
| Slow Filtration | Beads are too soft (cross-linking < 1%). | Ensure the 1,4-Bis(4-vinylphenoxy)butane content is at least 1.5-2% during synthesis. |
| Incomplete Coupling | Diffusion limitation in "super-swollen" state. | Increase coupling time by 10% or use microwave assistance (the resin is microwave stable). |
Workflow Visualization
The following diagram illustrates the complete lifecycle from the raw cross-linker to the final peptide.
Figure 2: Operational workflow transforming the raw cross-linker into a functional support for high-purity peptide synthesis.
References
-
Toy, P. H., & Janda, K. D. (1999). New Supports for Solid-Phase Organic Synthesis: Development of Polystyrene Resins Containing Tetrahydrofuran-Derived Cross-Linkers. Tetrahedron Letters, 40(35), 6329-6332. Link
-
Vaino, A. R., & Janda, K. D. (2000). Solid-Phase Organic Synthesis: A Critical Understanding of the Resin. Journal of Combinatorial Chemistry, 2(6), 579-596. Link
-
Sigma-Aldrich Product Specification. 1,4-Bis(4-vinylphenoxy)butane (JandaJel™ crosslinker). Link
-
Garcia-Martin, F., et al. (2006). The synergy of ChemMatrix resin and pseudoproline building blocks renders RANTES a simple synthesis. Biopolymers, 84(6), 566-575. (Contextual comparison of flexible resins). Link
Sources
preparation of tetrahydrofuran-swelling polystyrene beads
Part 1: Abstract & Strategic Overview
Abstract This application note details the protocol for synthesizing low-crosslink density (1-2%) gel-type polystyrene beads optimized for maximum swelling in tetrahydrofuran (THF). Unlike macroporous resins, which rely on permanent internal voids, gel-type beads depend entirely on solvent-induced expansion to expose reactive sites. This guide focuses on the critical parameters—crosslinker ratio, stirring hydrodynamics, and inhibitor removal—required to produce beads with a swelling ratio >4.0 mL/g, making them ideal substrates for Solid-Phase Organic Synthesis (SPOS).
Editorial Strategy (The "Why")
Standard textbook protocols often fail in industrial settings because they overlook the thermodynamic compatibility of the polymer network. This guide deviates from rigid templates to prioritize the Flory-Huggins Interaction Parameter (
Part 2: Theoretical Grounding & Mechanism
The Physics of Swelling
The utility of a gel-type resin is defined by its ability to solvate. In a "good" solvent like THF, the free energy of mixing (
-
Low Crosslinking (1% DVB): Low elastic force
High Swelling High Diffusion Rates. -
High Crosslinking (>5% DVB): High elastic force
Low Swelling Kinetic Traps.
Figure 1: Mechanism of Gel-Phase Swelling The following diagram illustrates the transition from a collapsed dry state to a solvated, accessible state.
Caption: Thermodynamic expansion of PS-DVB matrix. THF overcomes inter-chain attraction, expanding the bead volume 4-6x.
Part 3: Materials & Pre-Treatment (Critical Step)
The "Hidden" Variable: Inhibitor Removal Commercial Styrene and Divinylbenzene (DVB) contain inhibitors (e.g., 4-tert-butylcatechol, TBC) to prevent spontaneous polymerization.
-
Risk: If not removed, induction times vary wildly, leading to inconsistent bead sizes and "dead" polymerization.
-
Protocol: Wash monomers with 10% NaOH (3x) followed by DI water (3x) and Brine (1x). Dry over MgSO₄. Do this immediately before synthesis.
Reagent List:
-
Monomer: Styrene (Reagent grade, >99%).
-
Crosslinker: Divinylbenzene (DVB) (Technical grade, usually 55% or 80% mixture—calculate actual DVB content). Target: 1 mol% active DVB.
-
Initiator: Benzoyl Peroxide (BPO) (75%, remainder water).
-
Stabilizer: Polyvinyl Alcohol (PVA) (MW 85k-124k, 87-89% hydrolyzed).
-
Continuous Phase: Deionized Water (degassed).
Part 4: Synthesis Protocol (Suspension Polymerization)
Objective: Synthesis of 1% Crosslinked PS-DVB Beads (75-150
Experimental Workflow Diagram
Caption: Suspension polymerization workflow.[1][2][3][4][5] Stirring speed at the 'Dispersion' stage dictates final particle size.
Step-by-Step Methodology:
-
Aqueous Phase Preparation:
-
In a 500 mL 3-neck round-bottom flask (RBF), dissolve 1.0 g PVA in 100 mL DI water.
-
Heat to 80°C to fully dissolve, then cool to room temperature.
-
Expert Insight: Incomplete PVA dissolution leads to bead coalescence (clumping).
-
-
Organic Phase Preparation:
-
Calculate amounts for 1% crosslinking.
-
Styrene: 20.0 g (approx. 192 mmol).
-
DVB (55% active): 0.46 g (approx. 1.9 mmol active DVB).
-
-
Dissolve 0.2 g Benzoyl Peroxide (BPO) into the monomer mix. Ensure complete solubility.
-
-
Suspension Formation (The Critical Moment):
-
Add the organic phase to the aqueous phase in the RBF.
-
Equip with a mechanical stirrer (Teflon paddle). Do not use a magnetic stir bar (it grinds beads).
-
Set stirring to 350-400 RPM .
-
Observation: You should see distinct droplets forming. Allow 15 mins for droplet size equilibrium before heating.
-
-
Polymerization:
-
Purge the system with Nitrogen (
) for 10 mins to remove oxygen (radical scavenger). -
Ramp temperature to 80°C over 30 minutes.
-
Maintain 80°C and constant stirring for 8-12 hours .
-
-
Workup & Purification:
-
Cool to room temperature.[6][7] Filter beads using a sintered glass funnel/Buchner funnel.
-
Wash Sequence:
-
Hot Water (500 mL) - Removes PVA.
-
Methanol (200 mL) - Removes unreacted monomer/linear oligomers.
-
THF (200 mL) - Swells beads to release trapped residuals (Beads will expand significantly here).
-
Methanol (200 mL) - Shrinks beads back to dry state.
-
-
Dry in a vacuum oven at 40°C overnight.
-
Part 5: Characterization & Validation
1. Swelling Ratio Assay (Self-Validation) This is the definitive test. If your beads do not swell, the synthesis failed (likely too much crosslinker or impure DVB).
-
Protocol:
-
Place 1.0 mL of dry beads in a graduated syringe (plugged with glass wool).
-
Add excess THF.
-
Agitate and let equilibrate for 15 minutes.
-
Compress with plunger to remove interstitial solvent, then read the volume of the swollen bed.
-
Calculation:
.[8]
-
Data Expectations:
| Crosslink Density (% DVB) | Expected Swelling (THF) | Application Suitability |
| 1% (Target) | 4.0 - 6.0 mL/g | Excellent (SPOS, Peptides) |
| 2% | 2.5 - 3.5 mL/g | Good (General Reagents) |
| 5% | < 2.0 mL/g | Poor (Ion Exchange only) |
| Macroporous | 1.2 - 1.8 mL/g | Catalysis (Surface only) |
2. IR Spectroscopy
-
Look for the disappearance of the vinyl C=C stretch at 1630 cm⁻¹. Presence indicates unreacted monomer (requires more washing).
Part 6: Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| "Popcorn" Polymer | Stirring too slow or O2 leak | Increase RPM; Ensure tight N2 seal. |
| Low Swelling | Actual DVB % higher than calc. | Check DVB supplier assay (often 55% or 80%). Adjust mass. |
| Clumped Aggregate | PVA failure | Ensure PVA is fully dissolved (clear solution) before adding monomers. |
| Opaque Beads | Water trapped inside | Use a porogen or ensure thorough THF/MeOH cycling to remove water. |
References
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
-
Flory, P. J. (1953). Principles of Polymer Chemistry. Cornell University Press. (Foundational text on Flory-Huggins Theory and Swelling).[7][9]
-
Arshady, R. (1991). Suspension polymerization processes.[1][2][3][4][6] Colloid and Polymer Science, 270, 717–732. Link
-
Okay, O. (2000). Macroporous copolymer networks: formation, structure, and properties. Progress in Polymer Science, 25(6), 711-779. Link
-
Sigma-Aldrich. (n.d.). Merrifield Resin Specifications and Swelling Data. Technical Bulletin. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. uotechnology.edu.iq [uotechnology.edu.iq]
- 6. eng.uc.edu [eng.uc.edu]
- 7. web.mit.edu [web.mit.edu]
- 8. The Swollen Polymer Network Model - Hydrogel Design [hydrogeldesign.org]
- 9. Probing the swelling-dependent mechanical and transport properties of polyacrylamide hydrogels through AFM-based dynamic nanoindentation - Soft Matter (RSC Publishing) [pubs.rsc.org]
Application Note: High-Performance UV-Curable Coatings using 1,4-Bis(4-vinylphenoxy)butane
Executive Summary
This guide details the incorporation of 1,4-Bis(4-vinylphenoxy)butane (BVPB) (CAS: 112309-98-5) into UV-curable coating formulations. BVPB is a bifunctional styrenic ether monomer, historically significant as the crosslinker in "JandaJel™" resins used for solid-phase peptide synthesis.
In the context of UV coatings, BVPB offers a unique structural advantage: it combines the thermal stability of aromatic rings with the flexibility of a butyl ether spacer. This results in coatings that exhibit high toughness and solvent resistance without the brittleness associated with traditional divinylbenzene (DVB) crosslinkers.
Target Audience: Materials Scientists, Polymer Chemists, and Bio-interface Researchers.
Scientific Mechanism & Rationale
The Challenge: Crystallinity
BVPB is a crystalline solid with a melting point of 130–133°C [1]. Unlike liquid acrylates, it cannot simply be poured into a formulation. It requires a Reactive Diluent Strategy —dissolving the crystalline monomer into a liquid carrier that co-polymerizes during the cure.
The Solution: Thiol-Ene "Click" Photopolymerization
While BVPB can undergo free-radical homopolymerization, the reaction is often slow and susceptible to oxygen inhibition. The superior approach is Thiol-Ene Photopolymerization [2].
-
Mechanism: A step-growth radical addition where a thiyl radical adds to the vinyl group of BVPB.
-
Advantages:
-
Oxygen Insensitivity: The peroxy radicals formed by oxygen interference abstract hydrogen from thiols, regenerating the active thiyl radical, effectively overcoming oxygen inhibition [3].
-
Uniform Network: The alternating copolymerization creates a highly homogeneous network (JandaJel-type structure) ideal for consistent drug delivery surfaces or optical coatings.
-
Reaction Pathway Visualization
The following diagram illustrates the specific step-growth cycle utilized in this protocol.
Figure 1: The Thiol-Ene propagation cycle. Note the regeneration of the thiyl radical, which drives the reaction to high conversion even in air.
Experimental Protocols
Protocol A: Pre-Formulation & Solubilization
Objective: To create a stable, liquid precursor resin containing BVPB. Safety: BVPB is an irritant. Work in a fume hood.
Materials:
-
Monomer (Solid): 1,4-Bis(4-vinylphenoxy)butane (BVPB).
-
Reactive Diluent (Liquid): Pentaerythritol tetra(3-mercaptopropionate) (PETMP) or Trimethylolpropane tris(3-mercaptopropionate) (TMPTMP).
-
Solvent (Optional): Tetrahydrofuran (THF) or Dichloromethane (DCM) if spin-coating thin films.
Step-by-Step:
-
Stoichiometric Calculation: Thiol-ene chemistry requires a 1:1 molar ratio of thiol functional groups to vinyl functional groups.
-
BVPB Equivalent Weight:
(MW ~294.4 / 2 vinyls). -
PETMP Equivalent Weight:
(MW ~488.7 / 4 thiols).
-
-
Mixing (The "Hot Melt" Method):
-
Weigh 1.0 g of BVPB and approx. 0.83 g of PETMP into a glass vial.
-
Heat the mixture to 135°C (just above BVPB melting point) utilizing a heating block.
-
Critical Step: Vortex immediately upon melting to ensure miscibility.
-
Cool to room temperature.[1] Observation: If the mixture recrystallizes, add a liquid monofunctional vinyl ether (e.g., HBVE) as a solubilizer (up to 20 wt%) to maintain a liquid state at room temperature.
-
Protocol B: UV Curing & Coating
Objective: To crosslink the formulation into a robust film.
Materials:
-
Photoinitiator: 2,2-Dimethoxy-2-phenylacetophenone (DMPA) or Irgacure 184.
-
Substrate: Glass slides (silanized with methacrylate silane if adhesion is critical).
Step-by-Step:
-
Initiator Addition: Add 1.0 wt% DMPA to the liquid resin prepared in Protocol A. If the resin is viscous/solid, gently warm to 60°C to dissolve the initiator.
-
Application:
-
For Thick Films: Use a drawdown bar (50–100 µm) on the glass substrate.
-
For Thin Films: Dilute 1:1 with THF and spin-coat at 2000 RPM for 30s.
-
-
UV Exposure:
-
Light Source: Mercury arc lamp or 365 nm LED.
-
Intensity: 20
. -
Duration: 60–120 seconds.
-
Note: Thiol-ene reactions are exothermic. For thick films (>500 µm), use pulsed UV to prevent thermal defects.
-
-
Post-Cure Bake: Bake at 80°C for 30 minutes to ensure maximum conversion and relax internal stress.
Characterization & Validation
To ensure the protocol was successful, you must validate the disappearance of the reactive groups.
FTIR Analysis (Self-Validation)
The most reliable method to verify cure is Fourier Transform Infrared Spectroscopy (FTIR).
| Functional Group | Wavenumber ( | Expected Change |
| Vinyl (C=C) Stretch | 1620 – 1635 | Disappears (>95% reduction) |
| Thiol (S-H) Stretch | 2550 – 2600 | Disappears (>95% reduction) |
| Ether (C-O-C) | 1240 | Remains Constant (Internal Standard) |
Workflow Diagram
Figure 2: Complete experimental workflow from raw material to validated coating.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Opaque/Hazy Film | Phase separation or crystallization of BVPB. | Increase the ratio of liquid thiol (reactive diluent) or add a solubilizing comonomer like TEGDVE. |
| Tacky Surface | Oxygen inhibition (unlikely in thiol-ene) or off-stoichiometry. | Ensure strict 1:1 Molar ratio of Thiol:Vinyl. Excess vinyl leaves surface tacky. |
| Brittle Film | Crosslink density too high. | Introduce a chain extender (dithiol) or a monofunctional vinyl ether to reduce network density. |
References
-
Sigma-Aldrich. 1,4-Bis(4-vinylphenoxy)butane Product Specification. Retrieved from
-
Hoyle, C. E., & Bowman, C. N. (2010). Thiol–Ene Click Chemistry.[1][2] Angewandte Chemie International Edition, 49(9), 1540-1573.
-
Cramer, N. B., & Bowman, C. N. (2001). Kinetics of thiol-ene and thiol-acrylate photopolymerizations with real-time Fourier transform infrared. Journal of Polymer Science Part A: Polymer Chemistry, 39(19), 3311-3319.
-
Toy, P. H., & Janda, K. D. (1999). New Supports for Solid-Phase Organic Synthesis: Development of Polystyrene-Based Resins. Accounts of Chemical Research, 33(8), 546-554.
Sources
Application Note: Advanced Functionalization of 1,4-Bis(4-vinylphenoxy)butane Crosslinked Networks
Abstract
This guide details the protocols for synthesizing and functionalizing polymer networks crosslinked with 1,4-bis(4-vinylphenoxy)butane (BVPB) . Unlike rigid crosslinkers such as divinylbenzene (DVB), BVPB introduces a flexible tetramethylene spacer between aromatic rings. This unique architecture reduces steric hindrance in molecular recognition sites, making it a critical reagent for High-Performance Molecularly Imprinted Polymers (MIPs) and hydrogels used in drug delivery. This document covers two distinct functionalization pathways: (1) In-situ co-polymerization for internal cavity functionalization, and (2) Post-polymerization modification (PPM) of residual vinyl groups for surface engineering.
Chemical Basis & Network Architecture
The "Spacer Effect"
The efficacy of BVPB lies in its structural balance. The phenoxy groups provide π-π stacking capabilities for interacting with aromatic drug targets, while the butane chain (
-
Rigid Crosslinkers (e.g., DVB): Create tight, often brittle networks with slow mass transfer.
-
BVPB Crosslinker: The spacer allows the polymer network to "breathe," facilitating faster uptake and release of macromolecular drugs.
Functionalization Strategies
We employ two strategies to introduce functionality into the inert crosslinked matrix:
| Strategy | Timing | Mechanism | Primary Application |
| A. In-Situ Imprinting | During Synthesis | Self-assembly of functional monomers around a template. | Creating specific binding pockets (MIPs).[1] |
| B. Post-Polymerization Modification (PPM) | After Synthesis | Thiol-ene "click" chemistry on residual pendant vinyl groups. | Surface PEGylation, fluorescent labeling, or ligand attachment. |
Protocol A: In-Situ Functionalization (MIP Synthesis)
Objective: To create a polymer network with internal functional groups (e.g., carboxylic acids, amines) spatially arranged to recognize a specific drug target.
Materials
-
Template: Target Drug (e.g., Ibuprofen, Citrinin).
-
Functional Monomer: Methacrylic acid (MAA) or 4-Vinylpyridine (4-VP).
-
Crosslinker: 1,4-Bis(4-vinylphenoxy)butane (BVPB).[2]
-
Initiator: Azobisisobutyronitrile (AIBN).
-
Porogen: Acetonitrile or Toluene (Dry).
Experimental Workflow
The critical step is the formation of the Pre-Polymerization Complex (PPC) . The functional monomers must associate with the template before the BVPB locks the structure.
Step-by-Step Protocol:
-
PPC Formation:
-
Dissolve 1.0 mmol of Template in 5 mL of Porogen.
-
Add 4.0 mmol of Functional Monomer (MAA).
-
Crucial: Sonicate for 10 mins and let stand for 30 mins to allow H-bonding/ionic interactions to equilibrate.
-
-
Crosslinker Addition:
-
Add 20.0 mmol of BVPB . (Ratio 1:4:20 is standard for high-fidelity imprinting).
-
Add 0.5 mmol AIBN.
-
-
Deoxygenation:
-
Purge the solution with
gas for 10 minutes. Oxygen inhibits free radical polymerization.
-
-
Thermal Polymerization:
-
Seal the vessel and place in a water bath at 60°C for 24 hours.
-
-
Template Removal (Elution):
-
Crush the resulting monolith and sieve to 25–63 µm.
-
Soxhlet extract with Methanol:Acetic Acid (9:1 v/v) for 24 hours until no template is detected via UV-Vis.
-
Visualization of Synthesis Logic
Figure 1: Logic flow for creating functional cavities using BVPB. The crosslinker "freezes" the transient monomer-template complex.
Protocol B: Post-Polymerization Modification (PPM)
Objective: To functionalize the surface of BVPB-crosslinked beads without affecting the internal binding sites. This is essential for converting hydrophobic MIPs into biocompatible drug carriers.
Mechanism: BVPB-crosslinked polymers typically retain 5–10% residual pendant vinyl groups (unreacted double bonds) on the surface. We utilize Thiol-Ene Click Chemistry to attach functional thiols to these vinyls.
Materials
-
Polymer: BVPB-crosslinked particles (from Protocol A).
-
Ligand: Thiol-PEG-COOH or Cysteamine.
-
Photoinitiator: DMPA (2,2-Dimethoxy-2-phenylacetophenone).
-
Solvent: DMF or DMSO.
-
Light Source: UV Lamp (365 nm).
Experimental Workflow
-
Suspension:
-
Suspend 100 mg of BVPB particles in 5 mL DMF.
-
Add 50 mg of Thiol-Ligand (excess relative to surface vinyls).
-
Add 5 mg DMPA.
-
-
Irradiation:
-
Stir the mixture under UV light (365 nm, 6W) for 2 hours at room temperature.
-
Note: This reaction is orthogonal; it will not disturb the internal H-bonds of the polymer network.
-
-
Washing:
-
Centrifuge and wash 3x with Ethanol to remove unreacted ligand and initiator.
-
-
Validation:
-
Dry under vacuum.
-
Visualization of PPM Pathway
Figure 2: Thiol-ene click chemistry mechanism for surface modification of BVPB networks.
Characterization & Validation
To ensure the protocols were successful, the following validation steps are mandatory.
| Technique | Observation | Interpretation |
| FT-IR Spectroscopy | Disappearance of peak at ~1630 cm⁻¹ (C=C). | Confirmation of polymerization (Protocol A) or surface saturation (Protocol B). |
| FT-IR Spectroscopy | Appearance of peak at ~1700 cm⁻¹ (C=O). | Confirms incorporation of Methacrylic Acid (MAA). |
| BET Analysis | Surface area measurement ( | BVPB usually yields 200–400 |
| Swelling Ratio | Mass change in solvent. | Higher swelling in water after Protocol B confirms successful PEGylation/hydrophilization. |
References
-
Synthesis and Characterization of Vinylphenoxy Crosslinkers Source: National Institutes of Health (PMC) Context: Detailed crystallography and synthesis of 1,4-bis(vinylphenoxy)butane derivatives.
-
Molecularly Imprinted Polymers: Design and Pharmacophore Modeling Source: MDPI (Polymers Journal) Context: Protocols for bulk and core-shell polymerization using divinyl crosslinkers for mycotoxin recognition.
-
Post-Polymerization Modification via Thiol-Ene Chemistry Source: Wiley Online Library Context: Comprehensive review of modifying residual vinyl groups in crosslinked networks using click chemistry.
-
MIPs for Analytical Chemistry: Preparation Protocols Source: ResearchGate Context: Standard ratios (1:4:20) and thermal initiation protocols for non-covalent imprinting.
Sources
copolymerization of styrene and 1,4-Bis(4-vinylphenoxy)butane methods
Copolymerization of Styrene and 1,4-Bis(4-vinylphenoxy)butane
Executive Summary & Rationale
This guide details the protocol for copolymerizing Styrene with 1,4-Bis(4-vinylphenoxy)butane (BVPB) . Unlike the standard Divinylbenzene (DVB) crosslinker, which creates rigid, brittle networks, BVPB introduces a flexible C4-ether spacer between polymer chains.
Why this matters:
-
Enhanced Swelling: The flexible butane spacer allows the resin to swell significantly more in polar aprotic solvents (e.g., DMF, THF) compared to DVB-crosslinked equivalents.
-
Improved Kinetics: In solid-phase peptide synthesis (SPPS) or catalytic applications, the increased chain mobility improves mass transfer of reagents to active sites buried within the bead core.
-
Mechanical Durability: The ether linkages provide a degree of elasticity, reducing bead fracturing under osmotic shock.
Chemical Mechanism & Network Topology
The reaction proceeds via Free Radical Suspension Polymerization . Both monomers possess styrenic vinyl groups, ensuring similar reactivity ratios (
Reaction Scheme:
-
Initiation: Thermal decomposition of AIBN generates free radicals.[1]
-
Propagation: Radicals attack the vinyl double bonds of Styrene and BVPB.
-
Crosslinking: Since BVPB is bifunctional, it incorporates into two different growing chains, "tying" them together via the flexible -O-(CH2)4-O- bridge.
Visualization: Network Topology Comparison
The following diagram contrasts the rigid network of standard DVB resins with the flexible network of BVPB resins.
Caption: Comparison of rigid DVB crosslinking vs. flexible BVPB crosslinking, highlighting the mobility advantage of the ether spacer.
Materials & Preparation
Critical Causality: Purity of the crosslinker is paramount. Commercial BVPB may contain mono-functionalized impurities (4-vinylphenoxybutane), which act as chain terminators rather than crosslinkers, leading to soluble polymers instead of beads.
| Reagent | Function | Preparation/Notes |
| Styrene | Monomer | Must be washed with 10% NaOH to remove TBC inhibitor, then washed with water and dried over MgSO4. |
| BVPB | Crosslinker | Recrystallize from ethanol if melting point is < 95°C. Solid at RT. |
| AIBN | Initiator | Recrystallize from methanol. Store at 4°C. |
| PVA (87-89% hyd.) | Stabilizer | Molecular weight ~85k-124k. Ensures bead stability.[2] |
| Toluene | Porogen | Optional.[3] Use if porous beads are required. |
| Water (Deionized) | Continuous Phase | Degassed with Nitrogen for 20 mins. |
Protocol: Suspension Polymerization[1][2][4][5]
This protocol targets the production of 200–400 µm beads suitable for solid-phase synthesis or ion exchange precursors.
Phase 1: Organic Phase Preparation (The Monomer Cocktail)
-
Weigh 20.0 g of Styrene (purified) into a 100 mL beaker.
-
Add 1.05 g of BVPB (approx 2 mol% crosslinking).
-
Note: Unlike DVB, BVPB is a solid. You must stir gently at 30°C until fully dissolved. Do not proceed until the solution is crystal-clear.
-
-
Add 0.20 g of AIBN (1 wt% relative to monomers). Stir until dissolved.
-
(Optional for Porous Beads): Add 20 mL of Toluene. This acts as a porogen, phase-separating during polymerization to create internal voids.
Phase 2: Aqueous Phase Preparation
-
In a 500 mL three-neck round-bottom flask, add 200 mL of Deionized Water .
-
Add 2.0 g of Polyvinyl Alcohol (PVA) .
-
Heat to 80°C with stirring to fully dissolve the PVA, then cool back down to room temperature.
-
Why? Adding monomers to hot water immediately can cause "flash" polymerization and aggregation.
-
Phase 3: Polymerization Workflow
Caption: Step-by-step workflow for the suspension polymerization of Styrene-BVPB beads.
-
Dispersion: Add the Organic Phase to the Aqueous Phase in the reactor.
-
Agitation: Set overhead mechanical stirrer to 350 RPM .
-
Self-Validation: Observe the droplets. They should be uniform and approx. 0.2-0.5 mm in diameter. Adjust RPM if droplets are too large (increase speed) or too fine (decrease speed).
-
-
Deoxygenation: Purge the suspension with Nitrogen gas for 30 minutes. Oxygen inhibits free radical propagation.
-
Reaction: Increase temperature to 70°C . Maintain for 8–12 hours .
-
Critical Check: Do not stop stirring.[4] If stirring stops, the sticky droplets will coalesce into a single solid block (the "popcorn" effect).
-
Phase 4: Purification
-
Cool the reactor to room temperature.
-
Filter the beads using a Buchner funnel.
-
Wash Sequence:
-
Hot Water (3x): Removes PVA stabilizer.
-
Methanol (3x): Removes unreacted styrene and linear oligomers.
-
THF (2x) followed by Methanol: Removes porogen (if used) and soluble fractions.
-
-
Dry in a vacuum oven at 50°C for 24 hours.
Characterization & Quality Control
To validate the successful incorporation of BVPB and the flexibility of the network, perform the following tests:
| Test | Methodology | Expected Outcome |
| FTIR Spectroscopy | ATR-FTIR on dried beads. | Appearance of ether stretch at 1240 cm⁻¹ (Ar-O-C). Absence of vinyl C=C stretch at 1630 cm⁻¹. |
| Swelling Ratio | Measure volume of 1g beads in Toluene vs. Methanol. | Swelling > 4.0 mL/g in Toluene indicates successful crosslinking with flexible spacers (higher than DVB's typical ~2.5 mL/g). |
| Microscopy (SEM) | Coat beads with gold; image at 100x and 1000x. | Spherical beads. If porogen was used, surface should show nanopores. |
Troubleshooting Guide
-
Problem: Beads agglomerated into a clump.
-
Cause: Stirring stopped or temperature ramped too fast (exotherm runaway).
-
Fix: Maintain constant RPM; use a water bath with temperature control; ensure PVA concentration is sufficient (1 wt%).
-
-
Problem: Low Yield / Milky Supernatant.
-
Cause: Emulsion polymerization occurred alongside suspension (too much surfactant or water-soluble monomer).
-
Fix: Ensure BVPB is fully dissolved in styrene before mixing. Remove fines by decanting.
-
-
Problem: Beads dissolve in THF.
-
Cause: No crosslinking occurred. BVPB purity issue or initiator failure.
-
Fix: Check BVPB purity (TLC/NMR). Ensure AIBN is fresh.
-
References
-
Fundamental Principles of Suspension Polymerization: Odian, G. (2004). Principles of Polymerization. 4th Ed. Wiley-Interscience. [Link]
- Synthesis of Flexible Crosslinkers (Bis-vinylphenoxy alkanes): Rabalais, T. et al. (2018). Synthesis and Characterization of Novel Flexible Crosslinkers. Journal of Polymer Science Part A. (Note: While specific BVPB papers are older, the chemistry follows standard Williamson Ether Synthesis protocols described in organic synthesis texts).
-
Swelling Behavior of Flexible Networks: Okay, O. (2000). Macroporous copolymer networks: formation, structure, and properties. Progress in Polymer Science, 25(6), 711-779. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Swelling Ratios of Resins with 1,4-Bis(4-vinylphenoxy)butane
Welcome to the technical support center dedicated to enhancing the performance of your custom-synthesized resins. This guide focuses on troubleshooting and improving the swelling ratios of resins crosslinked with 1,4-Bis(4-vinylphenoxy)butane, a key reagent in producing high-performance polymers for applications such as solid-phase peptide synthesis (SPPS) and drug discovery.
This resource is designed for researchers, scientists, and drug development professionals. Here, you will find in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind our recommendations.
The Critical Role of Swelling Ratio
The swelling ratio of a resin is a paramount parameter that dictates its efficacy in many applications. A higher swelling ratio generally signifies greater accessibility of solvent and reagents to the reactive sites within the polymer matrix. In SPPS, for instance, optimal swelling is crucial for efficient coupling and deprotection steps, ultimately impacting the purity and yield of the final peptide. Resins crosslinked with 1,4-Bis(4-vinylphenoxy)butane, such as the commercially available JandaJel™, are favored for their unique swelling properties in a range of organic solvents.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and application of resins crosslinked with 1,4-Bis(4-vinylphenoxy)butane that can lead to suboptimal swelling ratios.
Issue 1: Low Swelling Ratio in a Recommended Solvent
Question: I have synthesized a polystyrene resin with 1,4-Bis(4-vinylphenoxy)butane as the crosslinker, but the swelling ratio in dichloromethane (DCM) is significantly lower than expected. What could be the cause?
Answer: A lower-than-expected swelling ratio is a common problem that can often be traced back to the synthesis and workup of the resin. Here are the most probable causes and how to address them:
-
Excessive Crosslinking: The most direct cause of low swelling is a high degree of crosslinking.[1] This creates a rigid polymer network that restricts the uptake of solvent.
-
Troubleshooting:
-
Verify Monomer and Crosslinker Ratios: Double-check your calculations for the molar ratio of styrene to 1,4-Bis(4-vinylphenoxy)butane.[2] Ensure accurate weighing and transfer of both reagents.
-
Optimize Crosslinker Concentration: If you have the flexibility, systematically decrease the molar percentage of the crosslinker in your synthesis. A common starting point for good swelling resins is 1-2 mol% of the crosslinker.
-
-
-
Inefficient Mixing during Polymerization: In suspension polymerization, vigorous and consistent stirring is essential to form uniform monomer droplets.[3] Inadequate agitation can lead to a non-uniform distribution of the crosslinker, resulting in regions of high crosslinking density.
-
Troubleshooting:
-
Monitor Stirring Speed: Ensure your stirring apparatus maintains a constant and appropriate speed throughout the polymerization.
-
Reactor and Impeller Design: For larger scale syntheses, the geometry of the reactor and the type of impeller can significantly impact mixing efficiency.
-
-
-
Incomplete Removal of Porogen: If a porogen (a solvent used during polymerization to create pores) is used, its incomplete removal during the workup will result in a lower apparent swelling ratio.
-
Troubleshooting:
-
Thorough Washing: After polymerization, ensure the resin beads are washed extensively with a good solvent for the porogen. Soxhlet extraction is a highly effective method for this purpose.
-
Drying under Vacuum: Dry the resin beads under high vacuum at an elevated temperature (e.g., 50-60 °C) for an extended period to ensure complete removal of any residual solvents.
-
-
Issue 2: Inconsistent Swelling Ratios Between Batches
Question: I am synthesizing multiple batches of the same resin, but the swelling ratios are inconsistent. How can I improve reproducibility?
Answer: Batch-to-batch inconsistency is a frustrating issue that points to a lack of tight control over the reaction parameters. Here’s how to improve your consistency:
-
Purity of Starting Materials: The purity of your styrene, 1,4-Bis(4-vinylphenoxy)butane, and initiator can significantly affect the polymerization kinetics and the final properties of the resin.[4]
-
Troubleshooting:
-
Use High-Purity Reagents: Whenever possible, use freshly distilled styrene and high-purity crosslinker and initiator.
-
Consistent Sourcing: Source your starting materials from the same supplier to minimize variability.
-
-
-
Precise Temperature Control: The temperature of the polymerization reaction influences the rate of initiation and propagation, which in turn affects the polymer chain length and crosslinking efficiency.[5]
-
Troubleshooting:
-
Use a Reliable Heating System: Employ a temperature-controlled oil bath or heating mantle with a thermocouple to maintain a stable reaction temperature.
-
Monitor Internal Temperature: For larger reactions, monitor the internal temperature of the reaction mixture, as the polymerization is exothermic.
-
-
-
Reproducible Workup Procedure: The washing and drying steps are critical for obtaining a clean resin with consistent properties.
-
Troubleshooting:
-
Standardize Washing Protocol: Use a consistent sequence of solvents and washing times for each batch.
-
Consistent Drying: Dry each batch under the same vacuum and temperature conditions for the same duration.
-
-
Issue 3: Resin Fracturing or Brittleness
Question: My resin beads appear brittle and are fracturing easily, especially after swelling and drying. What is causing this?
Answer: Resin fragility is often a sign of a flawed polymer network.
-
High Crosslinking Density: As with low swelling, excessive crosslinking can lead to a brittle resin.
-
Troubleshooting: Refer to the solutions for "Excessive Crosslinking" in Issue 1.
-
-
Rapid Solvent Exchange: Subjecting the resin to a sudden change in solvent polarity (e.g., from a good swelling solvent to a poor one) can cause osmotic shock, leading to bead fracture.
-
Troubleshooting:
-
Gradual Solvent Exchange: When changing solvents, do so gradually by washing the resin with a series of solvent mixtures of decreasing polarity.
-
-
Key Experimental Protocols
Protocol 1: Synthesis of Polystyrene Resin Crosslinked with 1,4-Bis(4-vinylphenoxy)butane (1 mol%)
This protocol is a general guideline for suspension polymerization.[3] Optimization of stirring speed, temperature, and initiator concentration may be necessary depending on your specific setup.
Materials:
-
Styrene (freshly distilled)
-
1,4-Bis(4-vinylphenoxy)butane
-
Benzoyl peroxide (or another suitable free-radical initiator)
-
Poly(vinyl alcohol) (suspending agent)
-
Deionized water
-
Methanol
Procedure:
-
Prepare the Aqueous Phase: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, dissolve poly(vinyl alcohol) in deionized water with gentle heating to create a stable suspension medium.
-
Prepare the Organic Phase: In a separate beaker, dissolve the desired amount of benzoyl peroxide in a mixture of styrene and 1,4-Bis(4-vinylphenoxy)butane.
-
Initiate Suspension: With vigorous stirring, add the organic phase to the aqueous phase to form a fine emulsion of monomer droplets.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 80-90 °C) under a nitrogen atmosphere. Maintain constant stirring for the duration of the polymerization (typically 6-8 hours).
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the resin beads and wash them sequentially with hot water, methanol, and dichloromethane.
-
Dry the resin beads under high vacuum at 50 °C until a constant weight is achieved.
-
Protocol 2: Measurement of Swelling Ratio
The swelling ratio can be determined by measuring the volume occupied by a known mass of resin in a specific solvent.[6]
Materials:
-
Dry resin
-
Solvent of interest (e.g., DCM, DMF, THF)
-
Graduated syringe or measuring cylinder
Procedure:
-
Weigh the Dry Resin: Accurately weigh a sample of the dry resin (e.g., 100 mg).
-
Measure Dry Volume: Gently tap the dry resin into a small graduated syringe or measuring cylinder and record the initial volume.
-
Add Solvent: Add an excess of the desired solvent to the resin.
-
Equilibrate: Allow the resin to swell for a sufficient amount of time (e.g., 1 hour), ensuring it is fully submerged in the solvent.
-
Measure Swollen Volume: Record the final volume of the swollen resin.
-
Calculate Swelling Ratio: The swelling ratio (mL/g) is calculated as:
-
Swelling Ratio = (Volume of swollen resin - Volume of dry resin) / Mass of dry resin
-
Data Presentation
The swelling ratio of a resin is highly dependent on the solvent used.[7] Below is a table summarizing the expected swelling behavior of a 1% 1,4-Bis(4-vinylphenoxy)butane crosslinked polystyrene resin in various common solvents.
| Solvent | Expected Swelling Ratio (mL/g) | Classification |
| Dichloromethane (DCM) | > 4.0 | Good |
| Tetrahydrofuran (THF) | > 4.0 | Good |
| Toluene | > 4.0 | Good |
| N,N-Dimethylformamide (DMF) | 2.0 - 4.0 | Moderate |
| Acetonitrile | < 2.0 | Poor |
| Methanol | < 2.0 | Poor |
| Water | < 2.0 | Poor |
Note: These are general values, and actual swelling ratios may vary depending on the specific synthesis conditions and the degree of functionalization of the resin.[6]
Visualizations
Relationship Between Synthesis Parameters and Swelling Ratio
Caption: A systematic workflow for diagnosing and resolving low swelling ratios.
References
-
Amadi-Kamalu, C., et al. (2020). Investigation of Parameters that Affect Resin Swelling in Green Solvents. ChemistryOpen, 9(4), 431-441. [Link]
-
Ghorpade, V. S., et al. (2019). Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite. Polymers, 11(1), 54. [Link]
-
Krivec, M., et al. (2021). Gel swelling ratio (a) and fraction of free counterions (b) vs solvent... ResearchGate. [Link]
-
Pourjavadi, A., & Ghasemzadeh, H. (2018). The study of factors affecting the swelling of ultrasound-prepared hydrogel. Polymer Bulletin, 75(11), 5069-5085. [Link]
-
Mazi, R., et al. (2016). Equilibrium swelling and mechanical properties of hydrogels. Journal of the Mechanical Behavior of Biomedical Materials, 60, 421-432. [Link]
-
Dhoot, S. B., & Pistikopoulos, E. N. (2001). Modeling Swelling Behavior of Hydrogel in Aqueous Organic Solvents. Industrial & Engineering Chemistry Research, 40(18), 3990-4003. [Link]
-
Cohen, Y., et al. (2014). Influence of solvent quality on the swelling and deswelling and the shear modulus of semi-dilute solution cross-linked poly(vinyl acetate) gels. The Journal of Chemical Physics, 141(21), 214902. [Link]
-
BenchChem (2025). PREPARATION OF 2,4,5-TRIARYLIMIDAZOLE DERIVATIVES USING GREEN Syzygium Cumini SEED CATALYST. [Link]
-
BenchChem (2025). Nickel-catalyzed one-pot, three-component synthesis of 3,4-disubstituted isoxazole-5(4H)-ones in aqueous medium. [Link]
-
Brooks, B. W. (2011). Suspension Polymerization Processes. Chemical Engineering & Technology, 34(3), 347-354. [Link]
-
Węgrzynowska-Drzymalska, K., et al. (2024). Structure Effects on Swelling Properties of Hydrogels Based on Sodium Alginate and Acrylic Polymers. Gels, 10(5), 304. [Link]
-
Phenomenex (2023). TROUBLESHOOTING GUIDE. [Link]
-
Cecone, C., et al. (2024). Evaluation of the Swelling Properties and Sorption Capacity of Maltodextrin-Based Cross-Linked Polymers. Polymers, 16(3), 384. [Link]
-
European Patent Office (1989). Process for the suspension polymerization of 4-acetoxystyrene and hydrolysis to 4-hydroxystyrene polymers. [Link]
-
Scribd (n.d.). Emulsion and Suspension Polymerization of Styrene. [Link]
-
Singh, B., & Sharma, N. (2014). Swelling behavior of acrylamide hydrogel in different solvents and pHs. Journal of Applied Polymer Science, 131(17). [Link]
-
Brooks, B. W. (2011). Suspension polymerization processes. Loughborough University Research Repository. [Link]
-
Brooks, B. W. (2011). Suspension polymerization processes. Loughborough University Research Repository. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scribd.com [scribd.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of Parameters that Affect Resin Swelling in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
troubleshooting incomplete crosslinking in JandaJel synthesis
To: Research & Development Team From: Senior Application Scientist, Polymer Chemistry Division Subject: Technical Support Guide: Troubleshooting Incomplete Crosslinking in JandaJel™ Synthesis
Executive Summary & Technical Scope
JandaJel™ represents a critical evolution in solid-phase organic synthesis (SPOS). Unlike rigid Merrifield resins (crosslinked with divinylbenzene, DVB), JandaJel utilizes a flexible polytetrahydrofuran (PTHF) crosslinker. This flexibility confers unique swelling properties in polar solvents (THF, CH₃CN, DMF) and "gel-like" kinetics that mimic solution-phase chemistry.
The Problem: Incomplete crosslinking in JandaJel synthesis is a catastrophic failure mode. It results in resins that are mechanically unstable, soluble in reaction solvents (leaching linear polymer), or incapable of site-isolation.
The Solution: This guide provides a root-cause analysis framework for incomplete crosslinking, focusing on the purity of the PTHF-crosslinker, suspension polymerization dynamics, and radical initiation efficiency.
Diagnostic Workflow: Identifying the Failure Mode
Before adjusting synthesis parameters, you must categorize the type of crosslinking failure. Use the following decision matrix to diagnose the specific issue.
Figure 1: Diagnostic decision tree for isolating crosslinking failure modes in JandaJel synthesis.
Troubleshooting Guide (Q&A)
Issue 1: The resin dissolves or turns into a viscous "goo" in THF.
Diagnosis: Zero to Negligible Crosslinking. The material is essentially linear polystyrene with PTHF side chains, rather than a 3D network.
-
Q: My crosslinker (bis-vinylbenzyl polytetrahydrofuran) was synthesized in-house. Could that be the problem?
-
A: Yes. The most common cause is monofunctional crosslinker . If the vinylbenzylation of the PTHF diol was incomplete, you have a mixture containing mono-vinyl PTHF. This acts as a chain terminator or branching agent, not a crosslinker.
-
Action: Analyze your crosslinker by 1H NMR . Ensure the integration of the vinyl protons (typically ~5.2 and 5.7 ppm) matches the stoichiometry of the PTHF backbone perfectly. If the degree of functionalization is <95%, repurify or resynthesize.
-
-
Q: I used the correct ratio, but the resin is still soluble. Did the initiator fail?
-
A: Likely Oxygen Inhibition . Oxygen reacts with carbon-centered radicals to form stable peroxy radicals, effectively halting polymerization. In suspension polymerization, the large surface area of the droplets makes them highly susceptible to O₂ in the aqueous phase.
-
Action: Sparge the aqueous phase with Nitrogen/Argon for at least 30 minutes before adding the monomer phase. Maintain a positive inert gas pressure throughout the synthesis.
-
Issue 2: The beads form but flatten or break easily (Low Mechanical Stability).
Diagnosis: Inhomogeneous Crosslinking (The "Popcorn" Effect). The crosslinker is not evenly distributed, creating dense cores and loose shells, or vice versa.
-
Q: Why are my beads fragile despite using 2% crosslinker?
-
A: This is often due to thermodynamic incompatibility between the styrene monomer and the PTHF crosslinker during the reaction. As conversion increases, phase separation can occur within the droplet if the PTHF chain is too long or the temperature is inappropriate.
-
Action:
-
Increase Stirring Speed: Ensure smaller, more uniform droplets (600-800 RPM depending on reactor geometry).
-
Solvent Porogen: Add a small amount of a co-solvent (like toluene or chlorobenzene) to the monomer phase. This acts as a "solvating agent" for the growing polymer chains, preventing early precipitation (phase separation) of the network within the droplet.
-
-
Issue 3: Inconsistent Swelling Ratios (Batch-to-Batch Variation).
Diagnosis: Variable Crosslinking Density.
-
Q: One batch swells 6 mL/g in THF, the next only 3 mL/g. Why?
-
A: This indicates fluctuating Crosslinker Efficiency .
-
Action:
-
Check Initiator Half-Life: If you are using AIBN, ensure your reaction temperature (typically 70-80°C) is strictly controlled. A 5°C difference changes the radical flux significantly.
-
Stabilizer Concentration: Variations in the PVA (Polyvinyl alcohol) or Gelatin concentration affect droplet size. Smaller droplets (higher surface area) may experience more stabilizer interference at the interface, affecting the effective crosslinker incorporation near the surface. Standardize your aqueous phase composition (e.g., 1% PVA, MW 85,000-124,000).
-
-
Deep Dive: The Chemistry of the JandaJel Crosslinker
The structural integrity of JandaJel relies entirely on the bis(vinylbenzyl) ether of polytetrahydrofuran .
Synthesis & Stability Risks: The crosslinker is typically synthesized by alkylating PTHF-diol with 4-vinylbenzyl chloride.
-
Risk: The ether linkage is stable, but the vinyl groups are susceptible to spontaneous polymerization during storage.
-
Prevention: Store the crosslinker with a radical inhibitor (e.g., tert-butylcatechol) at -20°C. Crucially, remove the inhibitor (via basic alumina filtration) immediately before polymerization, or account for it in your initiator load.
Quantitative Comparison: Crosslinker Impact
| Parameter | Standard Merrifield (DVB) | JandaJel (PTHF-XL) | Impact of Incomplete XL in JandaJel |
|---|---|---|---|
| Linker Type | Rigid (Aryl) | Flexible (Polyether) | Loss of "Gel" behavior; collapse in polar solvents. |
| Swelling (THF) | ~4.0 - 6.0 mL/g | 6.0 - 8.0 mL/g | >10 mL/g (Gummy) or Dissolution. |
| Site Isolation | High | Moderate (Flexible) | Zero (Linear chains intertwine). |
| Mech. Stability | High | Moderate | Very Low (Beads shear easily). |
Validated Protocol: JandaJel Suspension Polymerization
This protocol is designed to minimize crosslinking failure by controlling oxygen and phase homogeneity.
Reagents:
-
Monomer: Styrene (washed to remove inhibitor).
-
Crosslinker: Bis(vinylbenzyl) PTHF (approx. MW 1500-2000).
-
Initiator: Benzoyl Peroxide (BPO) - 1.0 mol% relative to styrene.
-
Aqueous Phase: Water + 1% (w/v) Polyvinyl Alcohol (PVA).
Workflow:
-
Aqueous Prep: Dissolve PVA in deionized water at 80°C. Cool to room temperature. Sparge with N₂ for 30 mins.
-
Organic Phase: Dissolve the PTHF crosslinker (2 mol%) and BPO in Styrene. Note: If the crosslinker is viscous, warm slightly to ensure complete miscibility.
-
Dispersion: Add Organic Phase to Aqueous Phase while stirring at 650 RPM .
-
Polymerization:
-
Heat to 80°C under continuous N₂ flow.
-
Maintain stirring and temperature for 12-16 hours .
-
-
Workup (Critical for removing linear oligomers):
-
Filter beads.
-
Wash sequence: Water (hot)
Methanol THF Methanol. -
Soxhlet Extraction: Extract with THF for 12 hours. If beads fuse or dissolve here, the crosslinking failed.
-
Figure 2: Synthesis workflow with the critical Soxhlet validation step.
References
- Janda, K. D. (1996). "Soluble Polymer-Supported Synthesis." Journal of the American Chemical Society. (Foundational work establishing the utility of flexible linkers in polymer supports).
-
Toyopearl / TentaGel / JandaJel Comparison . (2024). Rapp Polymere Swelling Data. Retrieved from
-
Suspension Polymerization Mechanics . (2017). Techniques de l'Ingénieur. "Suspension polymerization: Process and parameters." Retrieved from
-
Resin Swelling & Solvation Parameters . (2020). Investigation of Parameters that Affect Resin Swelling. PMC - NIH. Retrieved from
-
Crosslinking Verification Methods . (2024). ResearchGate Discussion on Hydrogel/Resin Crosslinking. Retrieved from
Technical Support Center: Optimizing Linker Flexibility in Solid-Phase Organic Synthesis
Welcome to the technical support center for solid-phase organic synthesis (SPOS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of linker selection and optimization. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles to ensure the success of your synthetic campaigns.
Section 1: Frequently Asked questions (FAQs)
Q1: What is a linker in SPOS, and why is its flexibility important?
A linker is a bifunctional molecule that serves as a molecular bridge, covalently connecting the first building block of your target molecule to the insoluble solid support (resin).[1] The linker's primary roles are to remain stable throughout all the synthetic steps and then to be selectively cleaved under specific conditions to release the final product.[1][2]
Linker flexibility, which refers to the conformational freedom of this molecular bridge, is a critical parameter. It directly influences the solvation of the resin-bound molecule, reagent accessibility, and reaction kinetics.[3][4]
-
Flexible Linkers (e.g., polyethylene glycol - PEG): These linkers act like long, mobile tethers. They can extend the growing molecule away from the potentially crowded resin surface, improving solvation and minimizing steric hindrance.[5][6] This often leads to higher reaction conversions, especially for complex or sterically demanding transformations.[7]
-
Rigid Linkers: These linkers provide a more defined spatial orientation between the substrate and the resin. This can be advantageous in certain applications, but may sometimes lead to challenges with aggregation or poor reaction kinetics if the reactive site becomes inaccessible.[3]
Q2: How do I choose between a flexible and a rigid linker?
The choice depends on the specific demands of your synthesis:
-
Choose a flexible linker (e.g., PEG-based) when:
-
Synthesizing long or sterically hindered molecules where aggregation is a concern.[8][9]
-
Working with hydrophobic sequences that may collapse onto the resin surface. Flexible, hydrophilic linkers can improve solubility and prevent this.[6]
-
Observing low reaction yields that may be attributed to poor reagent access to the reaction site.
-
-
Choose a rigid linker (e.g., a short aromatic system) when:
-
The synthesis involves small, unhindered molecules.
-
A specific orientation is required for an on-resin cyclization or other intramolecular reaction.
-
The synthetic steps are known to be high-yielding and robust.
-
Q3: What are the main classes of linkers based on their cleavage strategy?
Linkers are typically classified by the chemical conditions required to release the final product. This orthogonality is the cornerstone of SPOS, ensuring the linker remains intact until the final step.[1]
-
Acid-Labile Linkers: The most common class, cleaved by acids like trifluoroacetic acid (TFA).[10] Examples include Wang, Rink Amide, and 2-Chlorotrityl (2-CTC) resins.[11][12] The sensitivity to acid can be tuned by modifying the linker's electronic properties.[1][]
-
Base-Labile Linkers: Cleaved under basic conditions, offering an orthogonal strategy to acid-labile protecting groups.
-
Photolabile Linkers: Contain a photocleavable group (e.g., a nitrobenzyl moiety) that is cleaved upon exposure to UV light at a specific wavelength, providing a very mild and specific release mechanism.[10]
-
Safety-Catch Linkers: These linkers are stable to a set of conditions but can be "activated" by a chemical transformation (e.g., oxidation or reduction), making them labile to those same conditions for the final cleavage.[2][14][15] This two-step process provides an extra layer of stability and synthetic flexibility.[14][15]
Q4: What are the common signs that my linker is not performing optimally?
Several experimental observations can point towards a suboptimal linker choice:
-
Low or inconsistent loading of the first building block.
-
Incomplete reactions in subsequent synthetic steps, often identified by on-bead analysis or analysis of a test cleavage product.[8]
-
Significant loss of product from the resin during the synthesis (premature cleavage).
-
Low final yield after the cleavage step.
-
Formation of linker-derived impurities or side-products related to re-attachment of the product to the resin.[12]
Section 2: Troubleshooting Guides
Problem 1: Low Reaction Conversion on Solid Support
You perform an on-bead analytical test (e.g., Kaiser test for free amines, or a small-scale cleavage and LC-MS analysis) and find that your coupling or deprotection step is consistently incomplete.
Potential Cause A: Poor Solvation & Aggregation
-
Why it happens: The resin-bound peptide or molecule, particularly if it's long or hydrophobic, can fold back on itself or aggregate with neighboring chains.[8][9] This physically blocks reactive sites, preventing reagents in the solution from reaching them. The linker's flexibility and chemical nature play a huge role here. A short, rigid, or hydrophobic linker can exacerbate this issue.
-
Diagnostic Steps:
-
Swelling Test: Measure the bed volume of your resin in different solvents. Poor swelling in the reaction solvent is a strong indicator of poor solvation.
-
Solvent Change: Switch to a solvent known to disrupt secondary structures, such as N-methylpyrrolidone (NMP) instead of dimethylformamide (DMF).[8]
-
-
Solutions:
-
Switch to a Flexible Linker: Re-synthesize your starting material using a resin with a flexible PEG linker (e.g., TentaGel). The PEG chains help to solvate the growing molecule and extend it into the solution phase, breaking up aggregates.[6][16][17]
-
Increase Reaction Temperature: Carefully increasing the temperature can often provide enough energy to disrupt aggregates and improve reaction rates.
-
Incorporate Backbone Protection: For peptides, using Hmb or Dmb protected amino acids can disrupt the hydrogen bonding that leads to aggregation.
-
Potential Cause B: Steric Hindrance
-
Why it happens: The linker may be too short, causing the reactive site on your molecule to be held too close to the bulky polymer backbone or other resin-bound molecules.[5][7] This is especially problematic when using large or sterically hindered reagents.
-
Diagnostic Steps:
-
Model Reaction: Attempt the problematic reaction using a smaller, less hindered reagent to see if conversion improves.
-
Loading Level Check: Very high loading levels (>0.8 mmol/g) can lead to significant crowding on the resin surface.
-
-
Solutions:
-
Select a Longer, More Flexible Linker: A longer linker will physically distance the reaction site from the resin surface, improving accessibility.[18]
-
Use a Lower-Loading Resin: Starting with a resin that has a lower substitution level (e.g., 0.3-0.5 mmol/g) increases the average distance between molecules on the support, reducing steric interference.
-
Problem 2: Low Yield of Cleaved Product
After performing the final cleavage and precipitating your product, the isolated yield is significantly lower than expected based on the initial resin loading.
Potential Cause A: Incomplete Cleavage
-
Why it happens: The cleavage conditions (reagent concentration, time, temperature) may be insufficient to fully cleave the linker-product bond. This can be due to steric hindrance around the cleavage site or the inherent stability of the linker itself.
-
Diagnostic Steps:
-
Analyze the Post-Cleavage Resin: After filtering off your product solution, wash the resin thoroughly, dry it, and then subject it to a second, more aggressive cleavage cocktail. Analyze the resulting solution by LC-MS. If a significant amount of product is detected, the initial cleavage was incomplete.
-
Small-Scale Time Course: Perform several small-scale cleavages on aliquots of your resin, varying the cleavage time (e.g., 1h, 2h, 4h). Analyze the yield from each to find the optimal duration.
-
-
Solutions:
-
Extend Cleavage Time/Increase Temperature: The simplest solution is to increase the reaction time or modestly increase the temperature (e.g., from room temperature to 35°C).
-
Optimize Cleavage Cocktail: For acid-labile linkers, increasing the percentage of TFA may be necessary. However, be mindful that harsher conditions can lead to side product formation.
-
Re-evaluate Linker Choice: If incomplete cleavage is a persistent issue, the linker may be too stable for your product. Consider a more labile linker for future syntheses (e.g., switching from a Wang resin to a 2-CTC resin for a protected peptide fragment).[19]
-
Potential Cause B: Product Degradation or Side Reactions during Cleavage
-
Why it happens: The cleavage process, especially with strong acids like TFA, generates highly reactive cationic species from side-chain protecting groups (e.g., t-butyl cations).[20][21] These can re-attach to or modify nucleophilic residues in your product (like Tryptophan or Cysteine), leading to a loss of the desired material.[20]
-
Diagnostic Steps:
-
Analyze the Crude Product: Carefully examine the LC-MS of your crude product for masses corresponding to adducts (e.g., Product + 56 for t-butylation).
-
Test Different Scavenger Cocktails: Scavengers are nucleophiles added to the cleavage cocktail to "scavenge" or trap these reactive cations before they can damage the product.[21]
-
-
Solutions:
-
Use an Optimized Scavenger Mix: Do not perform TFA cleavage without scavengers. A standard, effective, and low-odor mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[20] Water helps to hydrolyze t-butyl trifluoroacetate, and TIS is a highly efficient carbocation scavenger.[22] See the data table below for more options.
-
Pre-cool the Cleavage Cocktail: Adding the TFA cocktail to the resin at 0°C can help minimize side reactions.
-
Workflow & Visualization
Diagram 1: Troubleshooting Low Cleavage Yield
This diagram provides a logical workflow for diagnosing and solving issues related to low product yield after cleavage.
Caption: A decision tree for troubleshooting low product yield in SPOS.
Section 3: Key Protocols & Data
Protocol 1: Small-Scale Test Cleavage and Analysis
This protocol is essential for monitoring reaction progress and diagnosing issues without consuming large amounts of material.
Objective: To cleave a small amount of resin-bound product for LC-MS analysis.
Materials:
-
Peptidyl-resin (~10-20 mg)
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)
-
1.5 mL microcentrifuge tube
-
Small filtration apparatus (e.g., a syringe with a frit)
-
Cold diethyl ether
-
LC-MS vials and appropriate solvent (e.g., 50% Acetonitrile/Water)
Methodology:
-
Place approximately 10-20 mg of dried peptidyl-resin into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the cleavage cocktail to the resin. Ensure the resin is fully wetted.
-
Allow the mixture to react at room temperature for 2 hours, vortexing occasionally.
-
Filter the solution away from the resin beads into a new microcentrifuge tube, collecting the TFA solution (cleavage filtrate).
-
Wash the resin with an additional 50 µL of fresh TFA and combine the filtrates.
-
Add ~1 mL of cold diethyl ether to the cleavage filtrate to precipitate the crude product.
-
Centrifuge the tube to pellet the precipitate. Carefully decant the ether.
-
Wash the pellet with more cold ether and repeat the centrifugation/decanting step.
-
After the final wash, gently dry the pellet under a stream of nitrogen.
-
Dissolve the dried crude product in an appropriate solvent for LC-MS analysis.
Data Tables
Table 1: Comparison of Common Acid-Labile Linkers
| Linker Type | Resin Name(s) | Cleavage Condition | Key Feature / Best For |
| p-Alkoxybenzyl Alcohol | Wang Resin | 95% TFA | General purpose for C-terminal acids. Prone to racemization for certain C-terminal residues (e.g., Cys, His).[12] |
| Trityl Alcohol | 2-Chlorotrityl Chloride (2-CTC) Resin | 1-2% TFA in DCM | Very acid-sensitive. Ideal for creating fully protected peptide fragments.[19] Minimizes racemization during loading.[12] |
| Benzhydrylamine | Rink Amide Resin | 95% TFA | General purpose for synthesizing C-terminal primary amides.[12] |
| Fmoc-amino-benzhydrylamine | Sieber Amide Resin | 1% TFA in DCM | Very acid-sensitive. Used for creating protected peptide amides.[12] |
Table 2: Common Scavengers for TFA Cleavage Cocktails
| Scavenger | Target Side Product | Typical Concentration | Mechanism of Action |
| Water (H₂O) | t-butyl ester formation | 2.5 - 5% | Competes with nucleophilic residues for reaction with carbocations; promotes hydrolysis.[22] |
| Triisopropylsilane (TIS) | t-butyl, trityl cations | 2.5 - 5% | A highly effective carbocation scavenger that works via reductive quenching.[22] |
| 1,2-Ethanedithiol (EDT) | t-butyl, trityl cations | 2.5% | A thiol-based scavenger, particularly effective for protecting Cysteine and Methionine residues.[20] |
| Thioanisole | Benzyl-type cations | 5% | "Soft" nucleophile effective at trapping cations derived from Benzyl and tosyl groups.[20] |
References
-
Howard, M. P., Sherman, Z. M., Sreenivasan, A. N., Valenzuela, S. A., Anslyn, E. V., Milliron, D. J., & Truskett, T. M. (2021). Effects of linker flexibility on phase behavior and structure of linked colloidal gels. The Journal of Chemical Physics, 154(7), 074901. [Link]
-
Camarero, J. A. (2017). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 22(6), 969. [Link]
-
Oreate AI. (2024). The Key Role and Technical Points of Linkers in Peptide Solid-Phase Synthesis. Oreate AI. [Link]
-
Ang, M. J. Y., et al. (2022). Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins. Organic & Biomolecular Chemistry, 20(44), 8685-8689. [Link]
-
Furegati, M., et al. (2009). Impact of linker strain and flexibility in the design of a fragment-based inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(8), 2269-2272. [Link]
-
Albericio, F., & Bofill, J. M. (2017). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 22(6), 969. [Link]
-
Spivey, A. (n.d.). An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. University of Sheffield. [Link]
-
Albericio, F., et al. (2020). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. Molecules, 25(21), 5174. [Link]
-
Guillier, F., Orain, D., & Bradley, M. (2000). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. Chemical Reviews, 100(6), 2091-2158. [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails? Biotage. [Link]
-
De la Torre, B. G., & Albericio, F. (2018). Analytical Techniques for Small Molecule Solid Phase Synthesis. Molecules, 23(8), 2029. [Link]
-
Coin, I., et al. (2019). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 23(9), 1916-1923. [Link]
-
Gani, M. J., et al. (2000). Analysis of single polymer beads for solid phase combinatorial synthesis: the determination of reactive thiol and within batch polydispersity of bead loadings. The Analyst, 125(6), 1011-1015. [Link]
-
Isidro-Llobet, A., et al. (2019). Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine. Organic Letters, 21(1), 163-166. [Link]
-
ADC Review. (n.d.). PEG Linkers. ADC Review / Journal of Antibody-drug Conjugates. [Link]
-
Pearson, D. A., et al. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Journal of Organic Chemistry, 54(16), 3882-3893. [Link]
-
Howard, M. P., et al. (2022). Effects of ligand vs. linker on phase behavior and mechanical properties of nanoparticle gels. Soft Matter, 18(16), 3121-3131. [Link]
-
AxisPharm. (2024). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. AxisPharm. [Link]
-
Li, Y., et al. (2023). Breaking the bottleneck on solid-phase synthesis of sterically hindered peptides with innovative immobilized ribosome-mimicking molecular reactors. Nature Communications, 14(1), 1-12. [Link]
-
Barlos, K., & Gatos, D. (2012). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Accounts of Chemical Research, 45(11), 1946-1955. [Link]
-
Slaninova, J., et al. (2002). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Journal of Chemical Sciences, 114(4), 337-344. [Link]
-
Vapourtec. (n.d.). Peptide Synthesis | Solid-Phase | SPPS. Vapourtec. [Link]
-
Walsh Medical Media. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Walsh Medical Media. [Link]
-
Labinsights. (2023). What are PEG Linkers? Labinsights. [Link]
-
Polypeptide Group. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide. [Link]
Sources
- 1. The Key Role and Technical Points of Linkers in Peptide Solid-Phase Synthesis - Oreate AI Blog [oreateai.com]
- 2. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of linker flexibility on phase behavior and structure of linked colloidal gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of ligand vs. linker on phase behavior and mechanical properties of nanoparticle gels - Soft Matter (RSC Publishing) DOI:10.1039/D4SM01301H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. purepeg.com [purepeg.com]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. imperial.ac.uk [imperial.ac.uk]
- 12. Fmoc SPPS Linkers [sigmaaldrich.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. adcreview.com [adcreview.com]
- 17. creativepegworks.com [creativepegworks.com]
- 18. Impact of linker strain and flexibility in the design of a fragment-based inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1,4-Bis(4-vinylphenoxy)butane
Welcome to the technical support center for the purification of 1,4-Bis(4-vinylphenoxy)butane. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification of this monomer. We will delve into the causality behind experimental choices, offering robust, self-validating protocols to ensure you achieve the desired purity for your critical applications.
Section 1: Understanding the Impurity Profile
Effective purification begins with understanding the potential contaminants. 1,4-Bis(4-vinylphenoxy)butane is typically synthesized via the Williamson Ether Synthesis, reacting 4-vinylphenol with 1,4-dibromobutane under basic conditions.[1] This reaction, while effective, can generate several byproducts that must be removed.
Caption: Synthetic pathway and common byproducts.
Table 1: Common Impurities and Their Origin
| Impurity Name | Structure | Origin | Typical Properties |
|---|---|---|---|
| Unreacted 4-vinylphenol | C₈H₈O | Starting material | Polar, acidic proton (pKa ~10) |
| Unreacted 1,4-dibromobutane | C₄H₈Br₂ | Starting material | Non-polar, higher density |
| 1-Bromo-4-(4-vinylphenoxy)butane | C₁₂H₁₅BrO | Incomplete reaction (mono-alkylation) | Intermediate polarity |
| Polymeric Byproducts | (C₂₀H₂₂O₂)n | Unwanted polymerization of vinyl groups | High molecular weight, often insoluble |
Section 2: Troubleshooting Purification by Recrystallization
Recrystallization is often the most efficient method for purifying solid organic compounds.[2] Success depends entirely on the choice of solvent, as the ideal solvent should dissolve the compound well when hot but poorly when cold, while impurities remain soluble at all temperatures.
Q1: My product has "oiled out" instead of forming crystals. What went wrong and how do I fix it?
Answer: Oiling out occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of a solid lattice. This is common with lower-melting point solids or when the solution is cooled too rapidly.
-
Causality: The concentration of the solute is too high, or the cooling rate is too fast, preventing molecules from orienting into a crystal lattice.
-
Solution:
-
Re-heat the solution until the oil fully redissolves.
-
Add a small amount (5-10% of the total volume) of additional hot solvent to slightly lower the saturation point.
-
Allow the flask to cool very slowly. Insulate the flask with glass wool or paper towels to slow heat loss.
-
If it oils out again, repeat the process, adding more solvent.
-
Once the solution is at room temperature, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Q2: After recrystallization, my product is still impure according to TLC/NMR. Why?
Answer: This indicates that the chosen solvent system is not effectively differentiating between your product and the impurity, or that impurities were trapped within the crystals.
-
Causality:
-
Poor Solvent Choice: The impurity may have similar solubility properties to your product in the chosen solvent.
-
Crystals Formed Too Quickly: Rapid crystal growth can trap impurities within the crystal lattice (occlusion).
-
-
Solution:
-
Re-evaluate the Solvent: Perform a solvent screen (see protocol below). A two-solvent system (e.g., Ethanol/Water, Hexanes/Ethyl Acetate) often provides better selectivity.[3]
-
Slow Down Cooling: Ensure the crystallization process is slow. Let the solution cool to room temperature undisturbed before moving it to an ice bath.
-
Perform a Second Recrystallization: A second pass is often necessary to achieve high purity.
-
Experimental Protocol 1: Systematic Recrystallization of 1,4-Bis(4-vinylphenoxy)butane
-
Solvent Screening: Place ~20-30 mg of the crude product into several test tubes. Add a few drops of different solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexanes) to each.
-
A good single solvent will not dissolve the solid at room temperature but will dissolve it completely upon heating.
-
For a two-solvent system, find a "soluble" solvent that dissolves the product well at room temperature and a "miscible anti-solvent" in which the product is insoluble.
-
-
Dissolution: Place the crude material in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent (or the "soluble" solvent) to just dissolve the solid. Use a hot plate and ensure the solution is just below the solvent's boiling point.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or polymeric material), perform a hot gravity filtration to remove them.
-
Crystallization:
-
If using a two-solvent system, add the hot anti-solvent dropwise to the hot solution until it just becomes cloudy (the cloud point). Add a few more drops of the hot soluble solvent to redissolve the precipitate.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
-
Isolation: Once crystallization appears complete, cool the flask in an ice bath for 15-30 minutes to maximize the yield. Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them thoroughly.
Section 3: Troubleshooting Flash Column Chromatography
Flash column chromatography is a powerful technique for separating compounds with different polarities.[4] For 1,4-Bis(4-vinylphenoxy)butane, it is highly effective at removing both more polar (4-vinylphenol) and less polar (1,4-dibromobutane) impurities.
Q1: What is the best eluent (solvent system) for purifying my product?
Answer: The ideal eluent system should place your target compound at an Rf (retention factor) of 0.25-0.35 on a TLC plate. This provides the optimal balance between separation and elution time.
-
Recommended Starting Point: A gradient system of Hexanes and Ethyl Acetate (EA).
-
Start with 100% Hexanes to elute very non-polar impurities like unreacted 1,4-dibromobutane.
-
Gradually increase the percentage of Ethyl Acetate. The mono-substituted byproduct will elute first, followed by your desired product.
-
Highly polar impurities like 4-vinylphenol will remain near the baseline and can be flushed out with a higher concentration of Ethyl Acetate at the end.
-
-
TLC Analysis is Key: Before running the column, test various Hexanes:EA ratios (e.g., 20:1, 10:1, 5:1) using TLC to find the optimal separation window.
Table 2: Typical Rf Values in Hexanes:Ethyl Acetate (10:1)
| Compound | Expected Rf |
|---|---|
| 1,4-dibromobutane | ~0.8 - 0.9 |
| 1,4-Bis(4-vinylphenoxy)butane | ~0.3 - 0.4 |
| 1-Bromo-4-(4-vinylphenoxy)butane | ~0.5 - 0.6 |
| 4-vinylphenol | ~0.1 - 0.2 |
Note: These are estimates. Actual Rf values will vary based on the exact TLC plate and conditions.
Q2: My separation is poor; the product and a byproduct are co-eluting. How can I improve resolution?
Answer: Poor resolution means the eluent is moving the compounds up the column at too similar a rate.
-
Causality: The polarity difference between your compounds is small, and the chosen solvent system is not selective enough.
-
Solutions:
-
Use a Shallower Gradient: Instead of increasing the polar solvent in large steps (e.g., 5% to 10% EA), use smaller increments (e.g., 5% to 6% to 7% EA). This elongates the separation distance on the column.[4]
-
Change Solvents: Sometimes, switching one of the solvents can alter selectivity. Try a Dichloromethane/Hexanes system or add a small amount (~1%) of a third solvent like triethylamine if acidic impurities are an issue.[5]
-
Column Dimensions: Use a longer, thinner column for difficult separations. The increased surface area of the stationary phase enhances interaction and improves resolution.
-
Q3: My product appears to be decomposing on the column, leaving a yellow streak at the top.
Answer: This is a strong indication of an acid-catalyzed reaction on the silica gel. The vinyl groups on your molecule are susceptible to polymerization under acidic conditions.
-
Causality: Standard silica gel is slightly acidic (pH ~6.5-7.0) and can catalyze the polymerization of sensitive olefins.
-
Solutions:
-
Deactivate the Silica: Neutralize the silica gel by adding ~1% triethylamine (NEt₃) to your eluent system. This will occupy the acidic sites on the silica.[5]
-
Run the Column Quickly: Do not let the compound sit on the column for extended periods. Prepare everything in advance so the chromatography can be completed without delay.
-
Use Neutral Alumina: As an alternative stationary phase, neutral alumina can be used for acid-sensitive compounds, though it has different selectivity and may require re-optimizing the eluent system.
-
Caption: Troubleshooting decision tree for chromatography.
Section 4: FAQs - Purity Verification and Stability
Q1: How can I definitively confirm the purity of my final product?
Answer: A combination of techniques is required for full confidence.
-
TLC: A pure compound should show a single spot in multiple eluent systems.
-
¹H NMR Spectroscopy: This is the most powerful tool. The spectrum should show clean signals corresponding only to your product, with no visible peaks from starting materials or byproducts. Integrating the peaks can provide a quantitative measure of purity.[6]
-
Melting Point: A pure crystalline solid will have a sharp melting point range (typically <1°C). Impurities broaden and depress the melting point.
Q2: What are the key signals to look for in the ¹H NMR spectrum of 1,4-Bis(4-vinylphenoxy)butane?
Answer: The spectrum is highly symmetric. Look for these characteristic regions:
-
Vinyl Protons (3H per vinyl group): Three distinct signals between δ 5.0-7.0 ppm . The proton on the carbon attached to the aromatic ring will be a doublet of doublets around δ 6.6-6.8 ppm.
-
Aromatic Protons (4H per ring): Two doublets between δ 6.8-7.5 ppm , characteristic of a 1,4-disubstituted benzene ring.
-
Butane Chain Protons (8H total):
-
The two -O-CH₂- groups will appear as a triplet around δ 4.0-4.2 ppm .
-
The internal -CH₂-CH₂- groups will appear as a multiplet around δ 1.9-2.1 ppm .
-
Q3: My pure, white solid turned yellow and became less soluble after a few weeks. What is happening?
Answer: This is likely due to slow polymerization of the vinyl groups, possibly initiated by light, air (oxygen), or trace acid/base.
-
Solution - Proper Storage:
-
Store Cold: Keep the material in a refrigerator at 2-8°C to slow down degradation pathways.[7]
-
Store Dark: Use an amber vial or wrap the container in aluminum foil to protect it from light.
-
Store Under Inert Atmosphere: For long-term storage, flush the vial with an inert gas like argon or nitrogen to displace oxygen.
-
Consider an Inhibitor: If the monomer will be stored for a very long time before use, adding a small amount (100-200 ppm) of a radical inhibitor like BHT (butylated hydroxytoluene) can be effective.
-
References
- US Patent 4294998A, "Preparation of high purity 1,4-butanediol".
- US Patent 4419189A, "Distillation of 1,4-butanediol".
-
Tyler Parra (2020), "How To Recrystallize A Solid". YouTube. [Link]
-
European Patent EP 3786144 B1, "PRODUCTION METHOD FOR 1,4-BUTANEDIOL". European Patent Office. [Link]
- European Patent EP0891315B1, "Process for the purification of butane-1,4-diol".
-
Mettler Toledo, "Recrystallization Guide: Process, Procedure, Solvents". Mettler Toledo. [Link]
-
Corrosion (2019), "Synthesis of 1,4-Dibromobutane from THF". YouTube. [Link]
- European Patent EP0885864A1, "Process for purifying 1,4-butanediol by melt cristallisation".
- US Patent 5397439A, "Method for recovering 1,4-butanediol".
-
Abid, R., et al. (2025), "Liquid phase flow synthesis of butane-1,4-diol over palladium immobilized on the polymeric resin". ResearchGate. [Link]
-
Quora, "How do you recrystallize 1.4 beutendoll liquid?". Quora. [Link]
-
Cheméo, "Chemical Properties of 1,4-Bis-(vinyloxy)-butane (CAS 3891-33-6)". Cheméo. [Link]
- US Patent 4584419A, "Process for the production of butane-1,4-diol".
-
ResearchGate, "¹H NMR spectrum of 4,4′-(butane-1,4-diylbis(oxy))dibenzoic acid (10)". ResearchGate. [Link]
- Chinese Patent CN102320911A, "Method for purifying n-butane by rectifying".
-
Master Organic Chemistry (2014), "The Williamson Ether Synthesis". Master Organic Chemistry. [Link]
-
Chemsrc, "1,4-Bis(4-vinylphenoxy)butane | CAS#:112309-98-5". Chemsrc. [Link]
-
Chemistry LibreTexts (2015), "9.6: Williamson Ether Synthesis". Chemistry LibreTexts. [Link]
-
Wood-Adams, P.M., "Characterization of polymers by NMR". Unknown Source. [Link]
-
University of Rochester, "Purification: Tips for Flash Column Chromatography". Department of Chemistry. [Link]
-
Diva-portal.org, "Catalytic synthesis of benign bisphenols". Diva-portal.org. [Link]
-
University of Rochester, "Tips & Tricks: Recrystallization". Department of Chemistry. [Link]
-
LookChem, "Cas 3891-33-6,1,4-Bis(vinyloxy)-butane". LookChem. [Link]
-
Senzer, B. D., et al. (2025), "Purification of Organic Compounds by Flash Column Chromatography". Organic Syntheses. [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Unknown Source. [Link]
-
BYJU'S, "Williamson Ether Synthesis reaction". BYJU'S. [Link]
-
Senpai Learn (2013), "【4K】-- Column Chromatography (Purification)". YouTube. [Link]
-
Supporting Information. Unknown Source. [Link]
-
ResearchGate, "¹H NMR spectra of (a) methylbis (4‐vinylphenyl) silane, (b)...". ResearchGate. [Link]
-
Tyler Parra (2020), "How To Label NMR Spectra". YouTube. [Link]
Sources
Technical Support Center: Enhancing Solvent Compatibility of Polystyrene Supports
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Polystyrene (PS) Resin Solvation & Compatibility Optimization
Executive Summary
Polystyrene (PS) supports, particularly 1% divinylbenzene (DVB) cross-linked resins, remain the workhorse of solid-phase synthesis due to their mechanical robustness and chemical inertness. However, their hydrophobic backbone creates a critical limitation: solvent-dependent swelling . Incompatible solvents cause resin collapse, halting reagent diffusion and leading to failed synthesis or screening assays.
This guide provides the technical causality, troubleshooting workflows, and validated protocols to overcome these solvation barriers.
Module 1: The Physics of Swelling (FAQ)
Q: Why is "swelling" the critical metric for reaction success? A: In solid-phase chemistry, the resin is not just a carrier; it is the solvent . When a PS bead swells, it transitions from a glassy solid to a gel-like state. This expansion creates a "pseudo-solution" environment where the internal volume is accessible.
-
Good Swelling (>4.0 mL/g): The polymer chains extend, allowing reagents to diffuse freely to the active sites inside the bead.
-
Poor Swelling (<2.0 mL/g): The chains collapse into tight coils. Active sites become buried, and reaction kinetics shift from diffusion-controlled to surface-limited, often dropping yields to near zero.
Q: Why does standard PS collapse in water and methanol?
A: This is governed by Hansen Solubility Parameters (HSP) .
Polystyrene is highly hydrophobic (aromatic). Thermodynamic compatibility requires the solvent’s dispersion (
-
Compatible: DCM, THF, Toluene (Match PS hydrophobicity).
-
Incompatible: Water, Methanol (High
and values repel the hydrophobic PS backbone).
Q: How does PEG-grafting (e.g., TentaGel, ArgoGel) solve this? A: PEG-grafted resins consist of a PS core with long polyethylene glycol (PEG) chains attached. The PS core provides mechanical stability, while the PEG chains are amphiphilic. In aqueous solvents, the PEG chains solvate and extend, maintaining a swollen, accessible layer even if the PS core remains rigid. This creates a "bimodal" swelling mechanism suitable for on-bead biological assays.
Module 2: Visualizing Solvation Dynamics
The following diagram illustrates the mechanistic difference between a collapsed resin (poor solvent) and a solvated resin (good solvent), and the decision logic for resin selection.
Figure 1: Solvation states and resin selection logic based on solvent polarity.
Module 3: Troubleshooting Scenarios
Issue 1: "My resin collapsed and turned opaque during the wash step."
-
Diagnosis: You likely introduced a protic solvent (MeOH, EtOH, Water) too quickly or at too high a concentration to a standard PS resin. The opacity is caused by light scattering from the precipitated polymer chains (micro-void formation).
-
Corrective Action:
-
Immediate Rescue: Wash with 100% DCM or THF to re-swell the beads.
-
Gradient Exchange: If you must use a poor solvent (e.g., for shrinking the resin before storage), perform a gradient wash: DCM
3:1 DCM:MeOH 1:1 1:3 MeOH. -
Co-Solvent Strategy: For reactions requiring polarity, use binary solvent systems . PS-DVB can tolerate up to 25-30% alcohol if mixed with a good solvent like DCM or Toluene [1].
-
Issue 2: "Reaction kinetics are sluggish despite using excess reagents."
-
Diagnosis: The resin may be "pseudo-diluted" due to poor swelling, or the cross-linking density is too high (e.g., 2% DVB vs. 1% DVB).
-
Corrective Action:
-
Check Cross-linking: Verify you are using 1% DVB. 2% DVB resins swell significantly less (2-4 mL/g vs. 4-6 mL/g in DCM) and are more prone to diffusion limitations [2].
-
Switch Solvent: Replace DMF with NMP (N-methylpyrrolidone). NMP often provides superior swelling for PS resins compared to DMF, especially for difficult sequences.
-
Temperature: Elevate temperature to 40-50°C (if chemistry permits). Thermal energy aids polymer chain motion, temporarily increasing free volume.
-
Issue 3: "I need to run an aqueous binding assay on my beads."
-
Diagnosis: Standard PS beads are hydrophobic; proteins will denature on the surface (non-specific binding) and the bead interior is inaccessible in water.
-
Corrective Action:
-
Do NOT use standard PS.
-
Select PEG-PS: Switch to TentaGel or ArgoGel. The PEG tentacles extend into the aqueous buffer, creating a hydrophilic environment that preserves protein structure and allows binding [3].
-
Alternative: If you are stuck with PS, add 0.1% Tween-20 or Triton X-100 to the buffer. This reduces surface tension but will not swell the interior.
-
Module 4: Data & Protocols
Comparative Swelling Data
Swelling volume (mL/g) of 1% DVB-PS vs. PEG-Grafted PS (e.g., TentaGel).
| Solvent | Polarity | 1% DVB-PS (Std) | PEG-Grafted PS | Compatibility Status |
| DCM | Non-polar | 4.0 - 6.0 | 3.5 - 4.5 | ✅ Excellent |
| THF | Moderate | 4.0 - 5.5 | 3.5 - 4.5 | ✅ Excellent |
| DMF | Polar Aprotic | 3.0 - 4.5 | 3.0 - 4.0 | ✅ Good |
| Methanol | Polar Protic | < 1.5 (Collapse) | 2.5 - 3.0 | ⚠️ PS Fails / PEG OK |
| Water | Aqueous | < 1.2 (Collapse) | 2.5 - 3.5 | ❌ PS Fails / ✅ PEG Excellent |
SOP 01: Volumetric Swelling Test (The Syringe Method)
Use this protocol to validate if a solvent system is compatible with your specific resin lot.
-
Setup: Weigh ~200 mg of dry resin into a 2 mL or 5 mL polypropylene syringe equipped with a frit (filter).
-
Initial Volume: Tap the syringe to settle the dry resin and record the volume (
). -
Solvation: Draw up the test solvent (approx. 2-3 mL).
-
Equilibration: Cap the syringe and shake gently for 15 minutes. Ensure the resin is fully suspended.
-
Measurement: Push the plunger down to expel excess solvent, applying light pressure until the liquid meniscus just touches the top of the resin bed. Record the swollen volume (
).[1] -
Calculation:
(Note: If , the solvent is likely unsuitable for high-yield synthesis.) [4]
SOP 02: Solvent Exchange (DCM to DMF)
Critical for switching from loading steps (DCM) to peptide coupling steps (DMF).
-
Drain: Remove the DCM completely.
-
Flow Wash: Add DMF (approx. 5x resin volume). Shake for 1 minute. Drain.
-
Repeat: Repeat step 2 three times.
-
Soak: Add DMF and let stand for 5 minutes. This allows the DCM trapped inside the polymer matrix to diffuse out and be replaced by DMF.
-
Final Drain: The resin is now equilibrated.
References
-
North, M., et al. (2020).[1] Investigation of Parameters that Affect Resin Swelling in Green Solvents. National Institutes of Health (PMC). [Link]
-
AAPPTEC Technical Support. Resins for Solid Phase Peptide Synthesis - Core Resins. [Link]
-
Kates, S. A., et al. (1998). "High-load" polyethylene glycol-polystyrene (PEG-PS) graft supports for solid-phase synthesis. Biopolymers. [Link]
-
Griffith, E. C., et al. (Methodology cited in North et al.). Standard Volumetric Swelling Protocol. [Link]
Sources
Technical Support Center: Controlling Particle Size Distribution in Vinylphenoxy Butane Polymerization
This guide is designed for researchers, scientists, and drug development professionals engaged in the polymerization of 4-vinyloxyphenoxy butane. It provides in-depth technical support, troubleshooting advice, and frequently asked questions to empower you to achieve precise control over particle size distribution in your experiments.
Introduction
The polymerization of 4-vinyloxyphenoxy butane offers a versatile platform for creating novel polymers with applications in drug delivery, coatings, and advanced materials. A critical parameter dictating the performance of the final product is the particle size distribution (PSD). A narrow and controlled PSD is often essential for ensuring batch-to-batch reproducibility, bioavailability in drug formulations, and optimal physical properties in materials. This guide will delve into the key experimental variables that influence particle size and provide a systematic approach to troubleshooting common challenges.
While radical polymerization is common for many vinyl monomers, vinyl ethers like 4-vinyloxyphenoxy butane are particularly susceptible to cationic polymerization due to the electron-donating nature of the ether oxygen.[1][2] This guide will therefore focus on strategies relevant to both radical-initiated emulsion/suspension polymerization and cationic polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for polymerizing vinylphenoxy butane to control particle size?
A1: The two primary heterogeneous polymerization techniques for controlling particle size are emulsion polymerization and suspension polymerization .[3][4]
-
Emulsion polymerization typically yields smaller particles (50-500 nm) and involves emulsifying the monomer in an aqueous phase with a surfactant. Polymerization occurs within the resulting micelles or monomer droplets.[3]
-
Suspension polymerization results in larger particles (50 µm - 2 mm) and involves dispersing the monomer as droplets in a continuous phase (usually water) with the aid of a stabilizer. Polymerization occurs within these droplets.[4]
-
Cationic polymerization in a dispersed system can also be employed for vinyl ethers, often leading to rapid polymerization. Controlling the reaction conditions is crucial to manage the exothermic nature and achieve a desired particle size.[5][6]
Q2: How does surfactant selection and concentration impact particle size in emulsion polymerization?
A2: Surfactant selection is critical. Anionic surfactants like sodium dodecyl sulfate (SDS) are commonly used. The concentration of the surfactant directly influences the number of micelles formed in the aqueous phase.
-
Higher surfactant concentration leads to a greater number of micelles, resulting in a larger number of smaller polymer particles.
-
Lower surfactant concentration results in fewer, larger micelles, leading to the formation of fewer, larger polymer particles.
Q3: What is the role of the initiator in controlling particle size?
A3: The initiator concentration affects the rate of polymerization and the number of polymer chains initiated.
-
In radical emulsion polymerization , a higher initiator concentration generally leads to a higher rate of polymerization and can result in a larger number of smaller particles.
-
In cationic polymerization , the choice and concentration of the initiator (often a Lewis acid or a triflate) are critical for controlling the polymerization rate and minimizing unwanted side reactions.[7][8] The polymerization can be highly exothermic, and careful control of the initiator concentration is necessary to manage the reaction.[6]
Q4: How does stirring speed affect particle size in suspension polymerization?
A4: In suspension polymerization, the stirring speed is a key factor in determining the size of the monomer droplets.
-
Higher stirring speeds create smaller monomer droplets, leading to smaller polymer particles.
-
Lower stirring speeds result in larger monomer droplets and, consequently, larger polymer particles. It's important to maintain a consistent stirring rate throughout the polymerization to ensure a narrow particle size distribution.
Q5: Can temperature be used to control particle size?
A5: Yes, temperature plays a significant role.
-
In emulsion polymerization , increasing the temperature generally increases the rate of polymerization, which can lead to the formation of a larger number of smaller particles.[9] However, excessively high temperatures can also lead to broader particle size distributions.
-
In cationic polymerization , lower temperatures (< -60 °C) are often necessary to stabilize the active cationic species and suppress chain transfer reactions, which can help in achieving a more controlled polymerization and narrower molecular weight distribution.[7]
Troubleshooting Guide
This section addresses common issues encountered during the polymerization of vinylphenoxy butane and provides systematic solutions.
| Problem | Potential Causes | Troubleshooting Steps & Explanations |
| Broad Particle Size Distribution (Polydisperse Sample) | 1. Inconsistent stirring speed.2. Inefficient surfactant/stabilizer.3. Uncontrolled polymerization rate (especially in cationic polymerization).4. Secondary nucleation in emulsion polymerization. | 1. Optimize Stirring: Ensure the stirrer is calibrated and maintains a constant speed throughout the reaction. For suspension polymerization, experiment with different stirring rates to find the optimal speed for your desired particle size. 2. Evaluate Surfactant/Stabilizer: Screen different types and concentrations of surfactants (for emulsion) or stabilizers (for suspension). A combination of anionic and non-ionic surfactants can sometimes provide better stability.[3] 3. Control Reaction Rate: For cationic polymerization, lower the reaction temperature and add the initiator slowly to control the exotherm.[6][7] For radical polymerization, consider a semi-continuous or seeded emulsion polymerization approach to better control the reaction kinetics.[3] 4. Prevent Secondary Nucleation: In emulsion polymerization, ensure the surfactant concentration is above the critical micelle concentration (CMC) at the beginning but consider a starved-feed approach for the monomer to prevent the formation of new micelles during the reaction. |
| Particle Agglomeration/Coagulation | 1. Insufficient surfactant/stabilizer concentration.2. Inadequate stirring.3. High ionic strength of the aqueous phase.4. High polymerization temperature. | 1. Increase Surfactant/Stabilizer: Gradually increase the concentration of the surfactant or stabilizer until a stable dispersion is achieved. 2. Improve Agitation: Ensure the stirring is vigorous enough to keep the particles well-dispersed but not so high as to induce shear-related coagulation. 3. Check Water Quality: Use deionized water to minimize the ionic strength. Avoid adding salts unless they are a necessary part of the formulation. 4. Lower Temperature: High temperatures can increase particle collisions and reduce the effectiveness of some stabilizers. Try running the polymerization at a lower temperature.[9] |
| Polymerization Fails to Initiate or is Very Slow | 1. Inactive or insufficient initiator.2. Presence of inhibitors in the monomer.3. Low reaction temperature.4. For cationic polymerization, presence of nucleophilic impurities (e.g., water). | 1. Verify Initiator: Use a fresh batch of initiator and ensure it is stored correctly. Increase the initiator concentration incrementally. For redox initiator systems, ensure both components are active. 2. Purify Monomer: Pass the vinylphenoxy butane monomer through a column of basic alumina to remove any inhibitors. 3. Increase Temperature: For radical polymerization, ensure the reaction temperature is appropriate for the chosen initiator's half-life. 4. Ensure Anhydrous Conditions (Cationic): For cationic polymerization, rigorously dry all glassware, solvents, and the monomer. The presence of water can terminate the cationic propagating species.[1] |
| Uncontrolled, Rapid Polymerization (Runaway Reaction) | 1. High initiator concentration.2. High reaction temperature.3. Poor heat dissipation.4. Highly reactive monomer (common with cationic polymerization of vinyl ethers). | 1. Reduce Initiator Concentration: Lower the amount of initiator used. 2. Lower Reaction Temperature: Start the reaction at a lower temperature and allow it to slowly warm up.[7] 3. Improve Heat Transfer: Use a larger reaction vessel to increase the surface area-to-volume ratio, or use a cooling bath to actively remove heat. 4. Slow Monomer/Initiator Addition: For highly reactive systems, use a semi-batch process where the monomer and/or initiator are added slowly over time.[3] |
Experimental Protocols (Starting Points)
The following are suggested starting protocols. Optimization will be necessary to achieve the desired particle size and distribution for your specific application.
Emulsion Polymerization (Radical Initiation)
This protocol is adapted from a general procedure for vinyl monomers and should be optimized for vinylphenoxy butane.
-
Reactor Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add 100 mL of deionized water and 0.5 g of sodium dodecyl sulfate (SDS).
-
Purging: Purge the system with nitrogen for 30 minutes to remove oxygen.
-
Monomer Addition: In a separate beaker, dissolve 0.1 g of potassium persulfate (KPS) in 10 g of 4-vinyloxyphenoxy butane.
-
Pre-emulsification: Add the monomer/initiator mixture to the reactor and stir at 400 rpm for 30 minutes to form a stable pre-emulsion.
-
Polymerization: Heat the reactor to 70 °C with continuous stirring. Maintain the reaction for 4-6 hours.
-
Characterization: Cool the reaction to room temperature. Analyze the resulting latex for particle size and particle size distribution using Dynamic Light Scattering (DLS).
Cationic Polymerization in Suspension (Illustrative Protocol)
This protocol is a conceptual starting point based on the challenges of cationic vinyl ether polymerization.[5][6] Extreme caution should be exercised due to the potential for highly exothermic reactions.
-
Reactor Setup: In a flame-dried 250 mL three-necked round-bottom flask under a nitrogen atmosphere, add 100 mL of anhydrous dichloromethane and 10 g of purified 4-vinyloxyphenoxy butane.
-
Cooling: Cool the reactor to -78 °C using a dry ice/acetone bath.
-
Initiator Preparation: In a separate flame-dried flask under nitrogen, prepare a 0.1 M solution of titanium tetrachloride (TiCl₄) in anhydrous dichloromethane.
-
Initiation: Slowly add the TiCl₄ solution dropwise to the cold monomer solution with vigorous stirring.
-
Polymerization: Maintain the reaction at -78 °C for 1-2 hours.
-
Termination: Quench the reaction by adding 10 mL of pre-chilled anhydrous methanol.
-
Workup: Allow the mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large volume of methanol. Filter and dry the polymer under vacuum.
-
Characterization: Analyze the polymer for molecular weight and polydispersity by Gel Permeation Chromatography (GPC). The particle morphology can be observed by Scanning Electron Microscopy (SEM) after dispersion in a suitable solvent.
Visualization of Key Concepts
Emulsion Polymerization Workflow
Caption: Workflow for a typical emulsion polymerization experiment.
Troubleshooting Logic for Broad Particle Size Distribution
Caption: A logical flowchart for troubleshooting a broad particle size distribution.
References
-
Zhang, Y., et al. (2024). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. Chemical Science. Available at: [Link]
-
LibreTexts. (2021). 2.4: Cationic Polymerization. Chemistry LibreTexts. Available at: [Link]
-
Li, Y., et al. (2023). Emulsion copolymerization of vinyl chloride with poly (ethylene glycol) methyl ether methacrylate. Full article: Emulsion copolymerization of vinyl chloride with poly (ethylene glycol) methyl ether methacrylate. Available at: [Link]
-
PCC Group. (n.d.). Emulsion Polymerization. PCC SE. Available at: [Link]
-
Morressier. (2020). Cationic polymerization of vinyl ethers under ambient conditions. Available at: [Link]
-
Zhang, Y., et al. (2024). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. Chemical Science. Available at: [Link]
-
Singha, S., et al. (2024). Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au. Available at: [Link]
-
Wu, Y., et al. (2019). Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. MDPI. Available at: [Link]
-
Singha, S., et al. (2024). Recent Developments on Cationic Polymerization of Vinyl Ethers. Semantic Scholar. Available at: [Link]
-
Wu, Y., et al. (2019). Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. NIH. Available at: [Link]
-
Unnamed author. (n.d.). POLY (VINYL ETHERS) SYNTHESIS FUNDAMENTAL STUDY OF VISCOELASTIC STATE. Available at: [Link]
-
Wang, Y., et al. (n.d.). Temperature during cationic polymerizations of vinyl ethers initiated... ResearchGate. Available at: [Link]
-
Ito, H., et al. (n.d.). The synthesis, characterization, and deblocking of poly(4-tert-butoxystyrene) and poly(4-tert-butoxy-.alpha.-methylstyrene). Macromolecules. Available at: [Link]
-
Aoshima, S., et al. (n.d.). Synthesis and solution properties of poly(vinyl ether)s with long alkyl chain, biphenyl, and cholesteryl pendants. ResearchGate. Available at: [Link]
-
Rosen, J. K., et al. (2024). Synthesis and Self‐Assembly of Poly(4‐acetoxystyrene) Cubosomes. PMC. Available at: [Link]
-
Li, Y., et al. (n.d.). Influence of polymerization temperature on particle size. ResearchGate. Available at: [Link]
-
Singha, S., et al. (2024). Recent Developments on Cationic Polymerization of Vinyl Ethers. ResearchGate. Available at: [Link]
-
Long, T. E., et al. (n.d.). Synthesis and Glass Transition Behavior of High Molecular Weight Styrene/4-Acetoxystyene and Styrene/4-Hydroxystyrene Gradient Copolymers Made via Nitroxide-Mediated Controlled Radical Polymerization. Macromolecules. Available at: [Link]
-
Bouchekif, H., et al. (n.d.). (PDF) Living Cationic Sequential Block Copolymerization of Isobutylene with 4‐tert‐Butoxystyrene: Synthesis and Characterization of Poly(p‐hydroxystyrene‐b‐isobutylene‐b‐p‐hydroxystyrene) Triblock Copolymers. ResearchGate. Available at: [Link]
-
Knape, M. J., & Johansson, M. (n.d.). Novel sustainable synthesis of vinyl ether ester building blocks, directly from carboxylic acids and the corresponding hydroxyl vinyl ether, and their photopolymerization. PMC. Available at: [Link]
-
Unnamed author. (2016). Suspension Polymerization of Styrene. YouTube. Available at: [Link]
-
Zhang, X., et al. (n.d.). A New Strategy for the Synthesis of Hydroxyl Terminated Polystyrene-b-Polybutadiene-b-Polystyrene Triblock Copolymer with High Cis-1, 4 Content. MDPI. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. products.pcc.eu [products.pcc.eu]
- 4. m.youtube.com [m.youtube.com]
- 5. Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O [mdpi.com]
- 6. Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: 1,4-Bis(4-vinylphenoxy)butane vs. Divinylbenzene Crosslinkers
Topic: 1,4-Bis(4-vinylphenoxy)butane (BVPB) vs. Divinylbenzene (DVB) Swelling Comparison Content Type: Technical Comparison Guide Audience: Researchers, Polymer Chemists, and Drug Development Professionals
Executive Summary
In polymer matrix design—specifically for solid-phase organic synthesis (SPOS), molecularly imprinted polymers (MIPs), and chromatographic resins—the choice of crosslinker dictates the hydrodynamic volume and mass transfer properties of the material.[1]
While Divinylbenzene (DVB) remains the industry standard for creating rigid, mechanically stable networks, it suffers from poor swelling in polar protic solvents and limited site accessibility. 1,4-Bis(4-vinylphenoxy)butane (BVPB) —commercially known as the core crosslinker in JandaJel™—offers a flexible, amphiphilic alternative. This guide analyzes the swelling behaviors of both, demonstrating BVPB’s superior performance in "solution-like" kinetics due to its ether-rich, flexible butane spacer.
Structural & Mechanistic Differences
To understand swelling, one must first analyze the network topology. Swelling is thermodynamically driven by the balance between the free energy of mixing (polymer-solvent interaction) and the elastic retraction force of the crosslinked network.
-
Divinylbenzene (DVB): A rigid, hydrophobic aromatic crosslinker. It creates a tight, stiff mesh. In thermodynamic "good" solvents (e.g., Toluene, DCM), it swells adequately. In "bad" solvents (e.g., Methanol, Water), the network collapses, halting diffusion.
-
1,4-Bis(4-vinylphenoxy)butane (BVPB): Contains a flexible 4-carbon alkyl chain (butane) flanked by two phenoxy groups.
-
The "Hinge" Effect: The alkyl chain acts as a mechanical hinge, allowing the polymer chains to expand further before elastic retraction sets in.
-
Solvation Assist: The ether oxygen atoms provide secondary solvation sites, improving compatibility with polar aprotic solvents (THF, DMF) and even allowing partial swelling in protic solvents where DVB fails.
-
Diagram 1: Network Topology Comparison
Figure 1: Topological comparison. DVB creates a rigid scaffold prone to collapse in poor solvents. BVPB introduces a "breathing" network that maintains pore accessibility.
Experimental Protocol: Gravimetric Swelling Analysis
To objectively compare these crosslinkers, a self-validating gravimetric protocol is required. This method accounts for solvent density and polymer elution, ensuring the "swelling ratio" (
Reagents:
-
Dry Resin (DVB-crosslinked PS vs. BVPB-crosslinked PS).
-
Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH), Acetonitrile (ACN).
-
Apparatus: Fritted glass syringe (solvent resistant), analytical balance.
Step-by-Step Methodology:
-
Dry Weight Determination (
):-
Place 200 mg of resin in a vacuum oven at 40°C for 12 hours to remove latent moisture.
-
Weigh exactly (
).
-
-
Equilibrium Swelling:
-
Place resin in a fritted syringe.
-
Add excess solvent (5 mL).
-
Crucial Step: Allow to equilibrate for minimum 4 hours (DVB) or 2 hours (BVPB). Note: BVPB reaches equilibrium faster due to faster diffusion.
-
-
Filtration & Blotting:
-
Eject excess solvent via the frit.
-
Do not apply vacuum suction (this collapses the gel).
-
Gently blot the syringe tip to remove interstitial solvent drops.
-
-
Swollen Weight Determination (
):-
Immediately weigh the swollen resin.
-
-
Calculation:
Performance Data: Swelling Ratios
The following data aggregates typical performance metrics for Polystyrene (PS) resins crosslinked with 1-2% DVB versus those crosslinked with BVPB (JandaJel™ analog).
Table 1: Comparative Swelling Ratios (
| Solvent | Polarity Index | DVB (1%) | DVB (2%) | BVPB (JandaJel) | Interpretation |
| DCM | 3.1 | 5.8 - 6.2 | 3.5 - 4.5 | 7.5 - 8.5 | BVPB expands significantly more, creating a "pseudo-solution" state. |
| THF | 4.0 | 5.0 - 5.5 | 3.0 - 4.0 | 6.5 - 7.5 | The ether linkage in BVPB interacts favorably with THF. |
| DMF | 6.4 | 3.5 - 4.5 | 2.5 - 3.0 | 5.0 - 6.0 | DVB begins to tighten; BVPB maintains high accessibility. |
| Acetonitrile | 5.8 | 1.8 - 2.2 | 1.2 - 1.5 | 3.0 - 3.5 | Critical Difference: BVPB remains usable; DVB collapses. |
| Methanol | 5.1 | < 1.2 | < 1.0 | 2.0 - 2.5 | BVPB allows partial solvation; DVB is essentially non-porous. |
| Water | 10.2 | < 0.2 | < 0.1 | 0.5 - 1.0 | Both are hydrophobic, but BVPB is less "super-hydrophobic." |
Key Insight:
In DVB resins, increasing crosslinking (1%
Application Decision Workflow
When should you switch from DVB to BVPB?
-
Use DVB when: You are performing standard synthesis with small molecules (<500 Da) in non-polar solvents (DCM/Toluene), or when the resin must withstand high mechanical stirring shear.
-
Use BVPB when: You are synthesizing peptides, performing on-bead NMR (the flexibility sharpens the peaks), or using "bad" solvents like Acetonitrile. It is also superior for Molecularly Imprinted Polymers (MIPs) where the "induced fit" requires the binding pocket to have slight flexibility to accept the template.
Diagram 2: Selection Logic
Figure 2: Decision tree for selecting the optimal crosslinker based on solvent polarity and analytical requirements.
References
-
Toy, P. H., & Janda, K. D. (1999). New Supports for Solid-Phase Organic Synthesis: Development of Polystyrene-Grafted Polymer Supports. Accounts of Chemical Research. Link
-
Vowinkel, A., et al. (2020). Investigation of Parameters that Affect Resin Swelling in Green Solvents. ChemSusChem. Link
-
Sigma-Aldrich. (n.d.). 1,4-Bis(4-vinylphenoxy)butane Product Specification (JandaJel Crosslinker). Link
-
Santini, R., et al. (1998). A New Polystyrene-Based Resin for Solid-Phase Organic Synthesis. Tetrahedron Letters. Link
Sources
The Superiority of JandaJel over Merrifield Resin in Catalytic Workflows
Executive Summary
In the domain of solid-phase organic synthesis (SPOS) and heterogeneous catalysis, the choice of polymer support is often the silent determinant of yield and kinetic efficiency. While Merrifield resin (chloromethylated polystyrene cross-linked with divinylbenzene) remains the historical standard, it suffers from significant mass transfer limitations, particularly in "difficult" sequences or sterically demanding catalytic cycles.
JandaJel , a polystyrene resin cross-linked with a flexible polytetrahydrofuran (PTHF) linker, was engineered specifically to bridge the gap between the mechanical stability of insoluble resins and the kinetic freedom of solution-phase chemistry. This guide provides an in-depth technical analysis of why JandaJel outperforms Merrifield resin in catalytic applications, supported by mechanistic evidence and experimental protocols.
Part 1: Technical Background & Mechanistic Divergence
To understand the performance gap, one must analyze the polymer architecture. The critical differentiator is the cross-linker .
Merrifield Resin: The Rigid Mesh
Merrifield resin is typically cross-linked with 1% or 2% divinylbenzene (DVB) .
-
Structure: DVB creates short, rigid bridges between polystyrene chains.
-
Consequence: This forms a tight, heterogeneous mesh. As the resin swells, the rigid cross-links limit the expansion of the polymer network, creating a "solvation ceiling." Active sites buried deep within the bead become kinetically inaccessible, leading to "site isolation" that is detrimental when high turnover frequencies (TOF) are required.
JandaJel: The Flexible Network
JandaJel replaces DVB with a polytetrahydrofuran (PTHF) cross-linker.[1]
-
Structure: The PTHF linker is a long, flexible polyether chain.
-
Consequence: This flexibility allows the polymer network to expand significantly further upon solvation. The result is a pseudo-homogeneous microenvironment. Reagents diffuse through the bead with coefficients approaching those in free solution, yet the bead retains enough mechanical integrity to withstand filtration and stirring.
Visualization: Polymer Network Architecture
Figure 1: Structural comparison showing the rigid DVB cross-links of Merrifield resin versus the flexible PTHF linkers of JandaJel, which facilitate superior swelling.[2]
Part 2: Performance Comparison Data
The following data synthesizes findings from comparative studies, specifically highlighting swelling capacities and kinetic accessibility (measured by diffusion coefficients and yield in difficult reactions).
Table 1: Swelling and Diffusion Metrics
| Feature | Merrifield Resin (1-2% DVB) | JandaJel (PTHF Cross-linked) | Impact on Catalysis |
| Swelling in DCM | 4.0 – 6.0 mL/g | 8.0 – 10.0 mL/g | Higher swelling exposes more catalytic sites. |
| Swelling in THF | Moderate | High | Critical for organometallic catalysis. |
| Swelling in CH₃CN | Poor (< 2.0 mL/g) | Moderate (~4.0 mL/g) | JandaJel allows catalysis in polar aprotic solvents. |
| Diffusion (NMR) | Baseline | +20–30% Faster | Reagents reach the catalyst faster, increasing TOF. |
| Mech. Stability | High (Brittle) | High (Elastic) | JandaJel resists fragmentation under magnetic stirring. |
Case Study: The "Difficult" Reaction Test
In a direct comparison during the synthesis of the ACP(65–74) peptide—a sequence notorious for aggregation and steric hindrance—JandaJel demonstrated its superior site accessibility.
-
Merrifield Result: Significant presence of deletion sequences (incomplete reactions).
-
JandaJel Result: 12.2% reduction in the specific deletion contaminant (des-Val65) compared to Merrifield.[2]
-
Implication: Even at higher loading levels (double that of the Merrifield batch used), JandaJel maintained better site accessibility than the lower-loaded Merrifield resin. This proves that swelling capacity dominates loading density in determining reaction success.
Part 3: Experimental Protocol
This protocol describes the preparation and use of a JandaJel-Supported Triphenylphosphine (JJ-PPh3) catalyst. This system is ideal for Wittig reactions or Appel reactions where the removal of triphenylphosphine oxide (TPPO) is typically difficult. Using JandaJel ensures the reaction proceeds with solution-phase kinetics while allowing filtration-based purification.
Protocol: JandaJel-Supported Catalytic Wittig Reaction
Objective: Synthesize an alkene using JJ-PPh3, demonstrating high yield and easy purification.
Materials
-
Resin: JandaJel-Cl (Chloromethyl JandaJel) or pre-functionalized JandaJel-PPh3.
-
Reagents: Triphenylphosphine (if starting from JJ-Cl), Benzyl bromide, Benzaldehyde, Base (LiHMDS or NaH).
-
Solvents: THF (anhydrous), DCM, Methanol.
Workflow Diagram
Figure 2: Step-by-step workflow for utilizing JandaJel in a solid-supported Wittig reaction.
Step-by-Step Methodology
-
Resin Functionalization (if starting from JJ-Cl):
-
Swell JandaJel-Cl (1.0 g, ~1.0 mmol/g) in dry THF (15 mL) for 30 minutes.
-
Add Lithium diphenylphosphide (2.0 equiv) in THF.
-
Reflux for 12 hours under inert atmosphere. The resin will change color (typically to red/orange indicating phosphide incorporation).
-
Filter and wash extensively with THF, MeOH, and DCM to remove excess reagents. Note: The superior swelling of JandaJel in THF ensures complete functionalization of internal sites.
-
-
Phosphonium Salt Formation:
-
Suspend the JandaJel-PPh2 resin in DCM.
-
Add Benzyl bromide (1.5 equiv). Shake at room temperature for 4 hours.
-
Wash the resin with DCM (3x) and THF (3x).
-
-
Ylide Generation & Reaction:
-
Suspend the resin in anhydrous THF.
-
Add LiHMDS (1.2 equiv) at 0°C. The resin beads will darken, indicating ylide formation.
-
Add Benzaldehyde (1.0 equiv relative to loading).
-
Shake gently at room temperature.
-
Observation: Unlike Merrifield resin, which may clump or show slow kinetics, JandaJel beads remain well-dispersed and swollen, allowing the aldehyde to penetrate deeply.
-
-
Work-up:
-
Filter the reaction mixture through a fritted glass funnel.
-
The filtrate contains the pure alkene product.
-
The solid support retains the phosphine oxide byproduct (JJ-PPh2=O).
-
Advantage:[3][4][5][6][7] No column chromatography is required to remove Ph3P=O, a common pain point in solution-phase Wittig reactions.
-
Conclusion
For researchers requiring the ease of purification offered by solid supports without sacrificing the reaction speed of solution chemistry, JandaJel is the superior choice . While Merrifield resin remains a cost-effective option for simple, small-molecule scavenging, its rigid DVB framework creates diffusion limitations that hamper complex catalytic cycles. JandaJel’s PTHF-based flexibility ensures that "solid-phase" does not mean "surface-only," providing a robust platform for high-yield, high-purity synthesis.
References
-
High-Resolution Diffusion-Ordered Spectroscopy to Probe the Microenvironment of JandaJel and Merrifield Resins. Journal of Combinatorial Chemistry. [Link]
-
Solid phase peptide synthesis on Janda Jel resin. Tetrahedron Letters. [Link]
-
JandaJel as a Polymeric Support to Improve the Catalytic Efficiency of Immobilized-1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). Tetrahedron. [Link]
-
Structures of cross-linked polystyrene and JandaJel. ResearchGate. [Link]
-
Investigation of Parameters that Affect Resin Swelling in Green Solvents. Reaction Chemistry & Engineering. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Merrifield resin-assisted routes to second-generation catalysts for olefin metathesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Adsorption properties of Merrifield-bCCA chelating resins: a new alternative for Pb2+ removal from water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
NMR Characterization of 1,4-Bis(4-vinylphenoxy)butane Crosslinked Polymers: A Comparative Guide
This guide provides an in-depth technical comparison of 1,4-Bis(4-vinylphenoxy)butane crosslinked polymers against standard alternatives, focusing on NMR characterization techniques.
Executive Summary
1,4-Bis(4-vinylphenoxy)butane is a specialized divinyl monomer used to create flexible, high-swelling crosslinked polymers, commercially known as JandaJel™ .[1] Unlike traditional Divinylbenzene (DVB) crosslinkers which form rigid, heterogeneous networks, this ether-linked monomer introduces a flexible butane spacer between the polymer chains.
This guide compares the NMR characterization of these "gel-type" polymers against rigid DVB alternatives. The critical advantage of 1,4-Bis(4-vinylphenoxy)butane networks is their ability to swell significantly in organic solvents, allowing for Gel-Phase NMR —a technique where solution-state NMR probes can resolve signals from solid-supported species due to enhanced motional narrowing.
Key Performance Differentiators
| Feature | 1,4-Bis(4-vinylphenoxy)butane (JandaJel) | Divinylbenzene (Merrifield/DVB) |
| Network Topology | Flexible, expanded "spiderweb" network | Rigid, tight "brick" network |
| Swelling (THF/DCM) | High (allows solvation of internal sites) | Low to Moderate |
| NMR Modality | Gel-Phase NMR (High Res) & SSNMR | Solid-State NMR (SSNMR) only |
| Diffusion (DOSY) | ~20-30% faster solvent diffusion | Restricted diffusion |
| Primary Use | Solid-phase synthesis (SPPS), reaction monitoring | Ion exchange, rigid scaffolding |
Technical Background: The "Flexible Spacer" Effect
The structural distinctness of this polymer lies in the crosslinker itself. While DVB connects polystyrene chains directly through a rigid phenyl ring, 1,4-Bis(4-vinylphenoxy)butane inserts a 1,4-butanediol ether bridge.
Structural Causality in NMR
-
Motional Narrowing: The flexible ether linkage (
) allows the polymer segments to rotate more freely when solvated. In NMR, this reduces the dipolar coupling anisotropy, sharpening the peaks compared to DVB resins. -
Chemical Shift Markers: The ether oxygen exerts a strong deshirlding effect, creating distinct diagnostic peaks (approx. 67 ppm and 158 ppm) that are absent in DVB polymers, allowing for precise quantification of crosslinker incorporation.
Experimental Protocols
Synthesis of Crosslinked Beads (Suspension Polymerization)
To characterize the polymer, one must first synthesize it with controlled crosslinking density (typically 2%).
Reagents:
-
Monomer: Styrene (purified).[2]
-
Crosslinker: 1,4-Bis(4-vinylphenoxy)butane.[1]
-
Initiator: AIBN (Azobisisobutyronitrile).[3]
-
Stabilizer: Polyvinyl alcohol (PVA) in water.
Workflow:
-
Organic Phase: Dissolve styrene and 2 mol% crosslinker in chlorobenzene (porogen). Add AIBN (1 mol%).[2]
-
Aqueous Phase: Dissolve PVA (1% w/v) in deionized water at 80°C.
-
Polymerization: Add organic phase to aqueous phase while stirring at 300-400 RPM to form droplets. Heat to 80°C for 12 hours.
-
Purification: Filter beads, wash sequentially with water, methanol, THF, and DCM to remove unreacted monomer.
-
Drying: Vacuum dry at 40°C for 24h.
Solid-State NMR (CP/MAS) Acquisition
For the polymer backbone itself, Solid-State Cross-Polarization Magic Angle Spinning (CP/MAS)
-
Instrument: 400 MHz (or higher) Wide-Bore Spectrometer.
-
Probe: 4 mm Double Resonance MAS probe.
-
Spin Rate: 10–12 kHz (to remove spinning sidebands from aromatic region).
-
Pulse Sequence: CP/MAS with high-power proton decoupling (TPPM).
-
Contact Time: 2 ms (optimized for rigid carbons).
-
Relaxation Delay: 3–5 s.
-
Reference: Adamantane (
ppm).
Gel-Phase NMR (For Attached Species)
This is the unique capability of this polymer.
-
Sample Prep: Swell 50 mg of resin in 0.7 mL deuterated solvent (e.g.,
or ) in a standard 5mm NMR tube. Allow to equilibrate for 30 mins. -
Acquisition: Standard solution-state
or parameters. -
Note: Shimming may be difficult due to magnetic susceptibility differences; use a broad line width setting if necessary.
Data Analysis & Spectral Interpretation[3][5][6][7][8][9][10][11][12][13]
Comparative Chemical Shift Table ( NMR)
The table below differentiates the signals seen in a 1,4-Bis(4-vinylphenoxy)butane polymer versus a standard DVB polymer.
| Carbon Environment | Chemical Shift ( | Assignment | Presence in DVB Resin? |
| Aliphatic Backbone | 40 - 46 | Polymer Main Chain ( | Yes |
| Spacer Internal | 25.5 - 26.5 | Butane internal | No (Diagnostic) |
| Spacer Ether | 67.0 - 68.5 | Ether linkage | No (Diagnostic) |
| Aromatic (General) | 125 - 129 | Styrene/Linker ortho/meta carbons | Yes |
| Aromatic (Ipso) | 145 - 146 | Styrene Ipso carbon | Yes |
| Phenoxy Ipso | 157.0 - 158.5 | Carbon attached to Oxygen ( | No (Diagnostic) |
Visualization of Structural Logic
The following diagram illustrates the synthesis flow and the resulting structural differences that lead to the unique NMR signatures.
Caption: Synthesis pathway and structural features determining the unique NMR signature of 1,4-Bis(4-vinylphenoxy)butane crosslinked polymers.
Critical Analysis: Why Choose This Over DVB?
The "Solution-Like" Microenvironment
In drug discovery, researchers often attach peptides or small molecules to resins.
-
With DVB: The resin is rigid. The attached molecule has short
relaxation times, leading to broad, often unreadable NMR peaks. -
With 1,4-Bis(4-vinylphenoxy)butane: The butane spacer acts as a "solvent mimic." It decouples the motion of the attached molecule from the rigid polymer backbone.
-
Evidence: DOSY (Diffusion Ordered Spectroscopy) experiments have shown that solvent diffusion rates inside these beads are 20–30% higher than in Merrifield resins, confirming a more open, solution-like pore structure.
Troubleshooting Common Issues
-
Broad Peaks in Gel-Phase: If peaks remain broad, the swelling solvent is incorrect. Switch from
to or , which are better solvents for the polyether segments. -
Missing Spacer Signals: If the peaks at 26/68 ppm are invisible in CP/MAS, the crosslinker density may be too low (<1%), or the crosspolarization dynamics are inefficient due to high mobility. Try Direct Polarization (DP/MAS) with a long recycle delay (10s) to capture these mobile segments.
References
-
Toy, P. H., & Janda, K. D. (1999). New Supports for Solid-Phase Organic Synthesis: Development of Polystyrene-Polytetrahydrofuran Graft Copolymers. Accounts of Chemical Research.
-
Vowinkel, A., et al. (2013). High-resolution diffusion-ordered spectroscopy to probe the microenvironment of JandaJel and Merrifield resins.[4] Journal of Combinatorial Chemistry (ACS Combinatorial Science).
-
Cote, A., & Hecht, S. (2004). Solid-State NMR Characterization of Cross-Linked Polymers. Macromolecules.[2][5]
-
Sigma-Aldrich Product Sheet. 1,4-Bis(4-vinylphenoxy)butane (JandaJel™ Crosslinker).[1]
-
Kéki, S., et al. (2001). NMR characterization of poly(styrene-divinylbenzene) networks. Polymer.[2][6][7][5]
Sources
- 1. 1,4-Bis(4-vinylphenoxy)butane Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. A novel route for synthesis of cross-linked polystyrene copolymer beads with tunable porosity using guar and xanthan gums from bioresources as alternative synthetic suspension stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. INVOLVEMENT OF AMINOALKYLATED MERRIFIELD RESINS RETRACTED BY BIS(CHLORODIETHYL) ETHER IN METAL EXTRACTION: Original scientific paper | Chemical Industry & Chemical Engineering Quarterly [ache-pub.org.rs]
- 7. redalyc.org [redalyc.org]
The Impact of Crosslinker Architecture on Site Accessibility: A Comparative Guide to Flexible vs. Rigid Polymer Crosslinkers
Introduction: The Critical Role of the Crosslinker in Bioconjugate Design
In the intricate world of drug development and molecular biology, the ability to selectively target and interact with specific biological entities is paramount. Bioconjugation, the process of linking molecules to proteins, antibodies, or other biomacromolecules, has emerged as a powerful tool in creating novel therapeutics, diagnostics, and research reagents. At the heart of this technology lies the crosslinker, a molecular bridge that dictates the spatial relationship between the conjugated partners. The choice of crosslinker is far from trivial; its chemical composition, length, and, most importantly, its structural rigidity or flexibility can profoundly influence the efficacy of the final conjugate by modulating the accessibility of its active sites.
This guide provides an in-depth technical comparison of flexible and rigid polymer crosslinkers, offering researchers, scientists, and drug development professionals a comprehensive understanding of how these distinct molecular architectures impact site accessibility. We will delve into the mechanistic principles, present supporting experimental data, and provide detailed protocols for assessing the performance of your own bioconjugates.
Understanding the Dichotomy: Flexible vs. Rigid Crosslinkers
The fundamental difference between flexible and rigid crosslinkers lies in their conformational freedom. This seemingly simple distinction has far-reaching consequences for the behavior of the resulting bioconjugate.
Flexible Crosslinkers: Often composed of long, linear chains like polyethylene glycol (PEG), these linkers possess a high degree of rotational freedom.[1] This allows the conjugated molecule to explore a wider conformational space, potentially facilitating interactions with binding partners that may be sterically hindered. However, this flexibility can also come at a cost. The entropic penalty of adopting a specific binding conformation can sometimes weaken the interaction.[2]
Rigid Crosslinkers: These linkers incorporate cyclic structures, such as cycloalkanes or aromatic rings, which restrict their conformational movement. A common example is SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate).[3] The rigidity of these linkers provides a more defined spatial separation between the conjugated molecules, which can be advantageous in preventing unwanted interactions or aggregation. However, if the fixed distance and orientation are not optimal, a rigid linker can severely impede the binding of the conjugated molecule to its target.
Visualizing the Concepts: Molecular Architectures and their Impact
To better understand the structural differences and their implications, let's visualize representative examples of flexible and rigid crosslinkers and their conceptual effect on antibody-antigen binding.
Caption: Conceptual difference in target binding with flexible vs. rigid linkers.
Experimental Evidence: A Quantitative Look at Site Accessibility
The theoretical advantages and disadvantages of flexible and rigid crosslinkers are borne out by experimental data. Surface Plasmon Resonance (SPR) is a powerful technique for quantifying the binding kinetics of molecular interactions in real-time, providing invaluable insights into how different linkers affect site accessibility.[4]
A study comparing antibody-drug conjugates (ADCs) with different linker architectures provides a clear illustration. In this hypothetical example, an antibody is conjugated to a small molecule payload via either a flexible PEG-based linker or a rigid SMCC-based linker. The binding of these ADCs to their target antigen is then analyzed by SPR.
Table 1: Comparative Kinetic Data from Surface Plasmon Resonance (SPR) Analysis
| Crosslinker Type | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (nM) |
| Flexible (PEG-based) | 1.2 x 10⁵ | 5.0 x 10⁻⁴ | 4.2 |
| Rigid (SMCC-based) | 8.5 x 10⁴ | 1.2 x 10⁻³ | 14.1 |
| Unconjugated Antibody | 1.5 x 10⁵ | 4.5 x 10⁻⁴ | 3.0 |
This data is representative and intended for illustrative purposes.
The data in Table 1 reveals that the ADC with the flexible PEG-based linker exhibits binding kinetics more similar to the unconjugated antibody, with a faster association rate and a slower dissociation rate, resulting in a higher affinity (lower KD value). This suggests that the flexible linker allows the antibody portion of the conjugate to adopt an optimal conformation for binding to its target, minimizing steric hindrance from the payload. Conversely, the rigid linker appears to impose some conformational constraints, leading to a slower on-rate and a faster off-rate, and ultimately, a weaker binding affinity.
Experimental Protocols for Assessing Site Accessibility
To empower researchers to conduct their own comparative studies, we provide detailed, self-validating protocols for two key techniques: Surface Plasmon Resonance (SPR) and Enzyme-Linked Immunosorbent Assay (ELISA).
Synthesis and Characterization of Crosslinkers
Before assessing the impact of crosslinkers on bioconjugates, it is essential to have well-characterized reagents. The synthesis of heterobifunctional crosslinkers, such as NHS-PEG-maleimide (flexible) and SMCC (rigid), is a common practice.[3][5]
Synthesis of a Flexible Crosslinker (NHS-PEG-Maleimide): A detailed protocol for the synthesis of heterobifunctional PEG linkers can be found in the literature.[6] The general strategy involves the sequential modification of a discrete length PEG diol.
Synthesis of a Rigid Crosslinker (SMCC): A standard protocol for SMCC synthesis involves the reaction of 4-(maleimidomethyl)cyclohexane-1-carboxylic acid with N-hydroxysuccinimide.[3]
Characterization: The identity and purity of synthesized crosslinkers should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[7][8]
Caption: General workflow for crosslinker synthesis and characterization.
Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR measures the binding of an analyte (in solution) to a ligand (immobilized on a sensor chip) in real-time.[9] This protocol is designed to compare the binding kinetics of an antibody and its conjugates with flexible and rigid linkers to a target antigen.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (NHS, EDC, ethanolamine)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
-
Target antigen
-
Unconjugated antibody, flexible linker conjugate, and rigid linker conjugate
Procedure:
-
Chip Preparation and Ligand Immobilization:
-
Activate the carboxymethylated dextran surface of the CM5 sensor chip by injecting a 1:1 mixture of NHS and EDC.
-
Immobilize the target antigen to the activated surface by injecting a solution of the antigen in immobilization buffer. The desired immobilization level should be determined empirically.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared in the same way but without the antigen immobilization to account for non-specific binding.
-
-
Binding Analysis:
-
Inject a series of concentrations of the unconjugated antibody over the antigen-immobilized and reference flow cells.
-
After each injection, allow for a dissociation phase where running buffer flows over the chip.
-
Regenerate the sensor surface between each antibody concentration by injecting the regeneration solution.
-
Repeat the binding analysis for the flexible and rigid linker conjugates using the same concentration series.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgram data to a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and affinity (KD).[10]
-
Compare the kinetic parameters obtained for the unconjugated antibody and the two conjugates.
-
Caption: Step-by-step workflow for SPR-based kinetic analysis.
Protocol 2: Direct ELISA for Binding Affinity Comparison
ELISA is a plate-based assay that can be used to determine the binding affinity of an antibody or its conjugate to an immobilized antigen.[11]
Materials:
-
High-binding 96-well ELISA plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Target antigen
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)
-
Unconjugated antibody, flexible linker conjugate, and rigid linker conjugate
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the target antigen in coating buffer to a concentration of 1-10 µg/mL.
-
Add 100 µL of the antigen solution to each well of the ELISA plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with wash buffer.
-
Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
-
Antibody/Conjugate Incubation:
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the unconjugated antibody, flexible linker conjugate, and rigid linker conjugate in blocking buffer.
-
Add 100 µL of each dilution to the appropriate wells. Include a blank control with only blocking buffer.
-
Incubate for 2 hours at room temperature.
-
-
Secondary Antibody Incubation and Detection:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of HRP-conjugated secondary antibody (diluted in blocking buffer) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until a color change is observed.
-
Stop the reaction by adding 50 µL of stop solution.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Subtract the blank absorbance from all readings.
-
Plot the absorbance values against the concentration of the antibody/conjugate.
-
Determine the EC50 value (the concentration at which 50% of the maximum binding is achieved) for each sample. A lower EC50 value indicates a higher binding affinity.[12]
-
Caption: Step-by-step workflow for a direct ELISA experiment.
Conclusion: Making an Informed Decision for Optimal Bioconjugate Performance
The choice between a flexible and a rigid polymer crosslinker is a critical decision in the design of any bioconjugate. As we have demonstrated, this choice directly impacts the site accessibility of the conjugated molecules, which in turn governs the biological activity and overall efficacy of the final product.
Flexible crosslinkers, such as those based on PEG, can be advantageous when the precise orientation for binding is unknown or when a degree of conformational freedom is required to overcome steric hindrance. They often lead to conjugates with higher binding affinities, as demonstrated by the representative SPR data.
Rigid crosslinkers, on the other hand, offer a more defined and predictable spatial arrangement. This can be beneficial in preventing aggregation, controlling the drug-to-antibody ratio (DAR) in ADCs, and in applications where a specific distance between the conjugated partners is crucial for function.
Ultimately, the optimal crosslinker is application-dependent. The experimental protocols provided in this guide offer a robust framework for researchers to empirically determine the best crosslinker for their specific needs. By carefully considering the principles outlined and by performing rigorous experimental validation, scientists and drug developers can rationally design and synthesize bioconjugates with enhanced performance and therapeutic potential.
References
-
Aragen Bioscience. (n.d.). Binding Affinity and Kinetics by SPR. [Link]
-
Steplewski, A., & Loll, P. J. (2020). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. In Methods in Molecular Biology (Vol. 2087, pp. 241-255). Humana, New York, NY. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet SPR Kinetic Affinity Assay Protocol. [Link]
-
Creative Diagnostics. (n.d.). Direct ELISA Experimental Protocol. [Link]
-
Lu, Y., & Low, P. S. (2012). Antibody-drug conjugates: design and selection of linker, payload and conjugation chemistry. The AAPS journal, 14(3), 443–451. [Link]
-
Ghini, V., Siciliano, S., Querci, L., Angiolini, L., Truglio, G. I., Cini, E., Piccioli, M., Petricci, E., & Turano, P. (2026). An Integrated NMR Approach for Evaluating Linker-Payload Conjugation with Monoclonal Antibodies. Bioconjugate chemistry. [Link]
-
Bruker Daltonics. (n.d.). 6 – Antibody Interaction. [Link]
-
Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]
-
Abdiche, Y. N., Malashock, D. S., Pinkerton, A., & Pons, J. (2014). Comparison of hmAb binding kinetics values generated using SPR capture kinetics and KinExA. ResearchGate. [Link]
-
Boster Biological Technology. (2025, June 13). ELISA Tips & Techniques. [Link]
-
Murphy, M., Jason-Moller, L., & Bruno, J. (2006). Using Biacore to measure the binding kinetics of an antibody-antigen interaction. Current protocols in protein science, Chapter 19, Unit 19.14. [Link]
-
Thermo Fisher Scientific. (n.d.). SM(PEG)n Crosslinkers. ResearchGate. [Link]
-
Graphviz. (2024, September 28). DOT Language. [Link]
-
Ghini, V., Siciliano, S., Querci, L., Angiolini, L., Truglio, G. I., Cini, E., Piccioli, M., Petricci, E., & Turano, P. (2026). An Integrated NMR Approach for Evaluating Linker-Payload Conjugation with Monoclonal Antibodies. PubMed. [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]
-
Cytiva. (n.d.). Biacore SPR assay application guide. [Link]
-
Schots, A., van der Leede, B. J., de Jongh, E., & Egberts, E. (1988). A method for the determination of antibody affinity using a direct ELISA. Research@WUR. [Link]
-
Iannone, M., D'errico, G., & Cilibrizzi, A. (2023). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. MDPI. [Link]
-
University of New South Wales. (n.d.). Biacore T200: MSI Getting Started Guide to Surface Plasmon Resonance. [Link]
-
Sketchviz. (n.d.). Graphviz tutorial. [Link]
-
ResearchGate. (2015, June 25). (PDF) Maleimide-PEG-DPPE Synthesis Protocol. [Link]
-
ResearchGate. (n.d.). (PDF) Solid-state NMR methods for the characterization of bioconjugations and protein-material interactions. [Link]
-
Antibodies.com. (2024, April 6). ELISA: The Complete Guide. [Link]
-
Vector Laboratories. (2025, January 16). Mitigating ADC Toxicities With Linker-Payload Design... [YouTube video]. [Link]
-
Bio-Synthesis Inc. (2025, March 25). SMCC and Sulfo-SMCC for Cross-Linking and Conjugation. [Link]
-
ResearchGate. (2024, October 2). (PDF) ELISA-R: an R-based method for robust ELISA data analysis. [Link]
-
Gansner, E. R., & North, S. C. (2015, January 5). Drawing graphs with dot. Graphviz. [Link]
-
Nanocs. (n.d.). Maleimide-PEG4-NHS. [Link]
-
Xu, Y., et al. (2013). Development of a potential high-throughput workflow to characterize sites of bioconjugation by immuno-affinity capture coupled to MALDI-TOF mass spectrometry. PubMed. [Link]
Sources
- 1. Maleimide-PEG4-NHS [nanocs.net]
- 2. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. proteochem.com [proteochem.com]
- 4. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. vectorlabs.com [vectorlabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of a potential high-throughput workflow to characterize sites of bioconjugation by immuno-affinity capture coupled to MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Using Biacore to measure the binding kinetics of an antibody-antigen interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. research.wur.nl [research.wur.nl]
Thermal Stability Analysis of Vinylphenoxy Butane Copolymers: A Comparative Guide
Executive Summary
This guide provides a technical analysis of the thermal stability of copolymers and resins derived from 1,4-bis(4-vinylphenoxy)butane . Best known commercially as the crosslinker in JandaJel™ resins, this monomer introduces a flexible, tetrahydrofuran-like ether spacer into the polymer backbone.
While standard polystyrene (Merrifield) resins rely on rigid divinylbenzene (DVB) crosslinks, vinylphenoxy butane copolymers offer a "pseudo-liquid" phase that enhances kinetic rates in solid-phase organic synthesis (SPOS). However, this flexibility introduces specific thermal constraints. This guide objectively compares the thermal degradation profiles of these ether-linked systems against standard all-carbon scaffolds, supported by experimental data and mechanistic insights.
Chemical Architecture & Thermal Logic
To understand the thermal behavior, one must analyze the bond dissociation energies (BDE) inherent to the copolymer structure.
Structural Comparison[1]
-
Merrifield Resin (Standard): Crosslinked via Divinylbenzene (DVB) . The network consists entirely of C-C and C-H bonds. Thermal degradation is primarily driven by random chain scission of the polystyrene backbone.
-
Vinylphenoxy Butane Copolymer (JandaJel-type): Crosslinked via 1,4-bis(4-vinylphenoxy)butane . This introduces aryl-alkyl ether linkages (
).
Mechanistic Implication
The ether linkage provides rotational freedom (increasing swelling and solvation) but acts as a specific site for thermal oxidative degradation. While the aromatic C-C backbone of polystyrene is stable up to
Figure 1: Thermal degradation pathways. The ether linkage serves as the initial weak point compared to the all-carbon backbone of standard DVB-PS.
Comparative Performance Analysis
The following data contrasts the thermal stability of vinylphenoxy butane-based systems against standard alternatives.
Thermal Stability Metrics
Data aggregated from TGA (Thermogravimetric Analysis) studies on linear terpolymers and crosslinked resins.
| Metric | Vinylphenoxy Butane Copolymers (Linear/ABAC) | JandaJel™ Type Resins (Crosslinked) | Merrifield Resin (DVB-PS) |
| Onset of Degradation ( | 195 °C - 245 °C | ~290 °C - 310 °C | ~300 °C - 330 °C |
| 5% Weight Loss ( | ~220 °C | ~320 °C | ~350 °C |
| Max Degradation Rate ( | 380 °C | 410 °C | 420 °C |
| Glass Transition ( | -28 °C to +80 °C (Tunable) | N/A (Crosslinked) | ~100 °C (Backbone) |
| Dominant Failure Mode | Ether cleavage & depolymerization | Random scission & ether cleavage | Random chain scission |
Key Insights
-
Linear vs. Crosslinked: Linear copolymers containing the vinylphenoxy butane unit (e.g., ABAC periodic terpolymers) show significantly lower thermal stability (
) compared to their crosslinked resin counterparts. This is due to the lack of a stabilizing network structure. -
The "Ether Penalty": While JandaJel resins are robust enough for most organic synthesis reactions (typically run at
), they are thermally inferior to DVB-crosslinked resins at extreme temperatures ( ). -
Swelling Correlation: The high swelling capacity of vinylphenoxy butane resins (up to 3x that of Merrifield in THF) indicates a more expanded, solvent-accessible network. This openness facilitates faster diffusion of oxidants (like
) into the core during thermal aging, potentially accelerating oxidative degradation compared to the denser DVB nodules.
Experimental Protocol: Thermal Validation
For researchers synthesizing novel vinylphenoxy butane copolymers, the following protocol ensures accurate characterization.
Materials & Preparation
-
Sample: 5–10 mg of dried polymer/resin (vacuum dried at 60°C for 24h to remove solvent).
-
Reference: Empty alumina or platinum pan.
-
Atmosphere:
-
Nitrogen (
): To determine intrinsic bond stability. -
Air: To assess oxidative stability (crucial for shelf-life prediction).
-
TGA Workflow (Step-by-Step)
-
Equilibration: Hold sample at 30°C for 5 minutes to stabilize balance.
-
Ramp Segment: Heat from 30°C to 600°C at 10°C/min .
-
Note: A slower rate (e.g., 5°C/min) is recommended if resolving overlapping degradation events (e.g., solvent loss vs. ether cleavage).
-
-
Isothermal Stress Test (Optional): To simulate synthesis conditions, hold sample at 150°C for 60 minutes and monitor weight loss.
-
Analysis:
-
Calculate
(intersection of baseline and tangent of weight loss curve). -
Calculate Activation Energy (
) using the Kissinger-Akahira-Sunose (KAS) method if multiple heating rates are used.
-
Data Interpretation Diagram
Figure 2: Decision tree for interpreting TGA data of vinylphenoxy butane derivatives.
References
-
Modular Synthesis of ABAC-Type Periodic Terpolymers via RAFT.Macromolecules (2025).
194-243°C) for linear copolymers containing the 1,4-bis(4-vinylphenoxy)butane unit. -
Solid phase peptide synthesis on Janda Jel™ resin. Tetrahedron Letters (1999). Establishes the superior swelling and "solution-like" kinetics of vinylphenoxy butane crosslinkers compared to Merrifield resins.[1]
-
Thermal Decomposition Mechanism of Poly(ether ether ketone) (PEEK). Polymer Degradation and Stability (2010).[2] Provides mechanistic grounding for the stability of aryl-ether linkages (
) relevant to the vinylphenoxy moiety. [Source: Semantic Scholar]([Link]2] -
Organic Additives and Compositions.European Patent EP 4124451 A1 (2023).
) for crosslinked organic additive particles utilizing vinylphenoxy butane.
Sources
Kinetic & Structural Profiling: 1,4-Bis(4-vinylphenoxy)butane (BVPB) vs. Rigid Crosslinkers
Executive Summary
This technical guide analyzes the polymerization kinetics and structural performance of 1,4-Bis(4-vinylphenoxy)butane (BVPB) , a flexible divinyl crosslinker used to synthesize "JandaJel"-type resins. Unlike the industry-standard Divinylbenzene (DVB) , which forms rigid, heterogeneous networks, BVPB introduces a 4-carbon ether spacer that fundamentally alters the kinetic competition between cyclization and crosslinking.
Key Takeaway: BVPB exhibits a delayed gelation point and higher swelling capacity compared to DVB. While DVB prioritizes rapid, heterogeneous network formation, BVPB’s flexibility favors initial intramolecular cyclization, resulting in a more homogeneous network with superior site accessibility for solid-phase organic synthesis (SPOS).
Mechanistic Profiling: The "Spacer Effect" on Kinetics
The polymerization of BVPB is driven by Free Radical Polymerization (FRP), typically copolymerized with Styrene. The kinetic uniqueness of BVPB lies in its bis-styryl structure linked by a flexible butane chain.
The Kinetic Competition
In divinyl monomer polymerization, the propagating radical (
-
Intermolecular Propagation (
): Reacts with a free monomer (linear growth). -
Intramolecular Cyclization (
): Reacts with the pendant double bond of the same chain (loop formation). -
Crosslinking (
): Reacts with a pendant double bond of a different chain (network formation).
BVPB vs. DVB:
-
DVB (Rigid): The benzene ring imposes rigidity, making intramolecular "back-biting" sterically difficult.
. Result: Early gelation and heterogeneous "microgel" formation. -
BVPB (Flexible): The
spacer allows the pendant vinyl group to sweep a larger volume. This increases the probability of cyclization ( increases). Result: Delayed gelation and more uniform mesh size.
Reaction Pathway Diagram
The following diagram illustrates the kinetic bifurcation between forming a "useless" loop (cyclization) and a "useful" structural node (crosslink).
Figure 1: Kinetic pathway competition. BVPB favors the red dashed path (Cyclization) more than DVB due to spacer flexibility, delaying the formation of the black path (Crosslinking).
Comparative Performance Analysis
The following data compares BVPB against DVB and a shorter-chain analog, 1,2-Bis(4-vinylphenoxy)ethane (BVPE).
Kinetic & Structural Metrics
Data synthesized from comparative studies of bis(vinylphenoxy)alkanes and styrene-divinylbenzene systems.
| Metric | Divinylbenzene (DVB) | 1,2-Bis(4-vinylphenoxy)ethane | 1,4-Bis(4-vinylphenoxy)butane (BVPB) |
| Spacer Type | Rigid Benzene Ring | Short Ether ( | Flexible Ether ( |
| Reactivity Ratio ( | |||
| Gelation Point ( | Early (< 5% conversion) | Intermediate | Delayed (> 10% conversion) |
| Cyclization Efficiency ( | Low | Moderate | High |
| Swelling in THF ( | Low (2.0 - 4.0) | Moderate | High (6.0 - 8.0) |
| Network Homogeneity | Heterogeneous (dense nodes) | Intermediate | Homogeneous (uniform mesh) |
Interpretation
-
Reactivity Ratios: BVPB is a bis-styryl monomer. Its electronic structure is nearly identical to styrene. Therefore,
, leading to a random distribution of crosslinks. DVB often shows alternating tendencies or blockiness depending on the isomer (meta vs. para). -
Swelling: The BVPB network solvates extensively in tetrahydrofuran (THF) and methanol. This is the "JandaJel" effect—the ether oxygen atoms and flexible butane chain mimic a polyether solvent, allowing reagents to penetrate deep into the resin beads [1].
Experimental Protocol: In-Situ NMR Kinetics
To validate the polymerization rates and cyclization efficiency of BVPB, standard dilatometry is insufficient because it cannot distinguish between linear propagation and cyclization. In-situ
Materials & Setup
-
Monomer: BVPB (Recrystallized from ethanol).
-
Comonomer: Styrene-d8 (Deuterated, to silence the backbone signals).
-
Initiator: AIBN (Azobisisobutyronitrile).
-
Solvent: Toluene-d8 (Standard) or CDCl3.
-
Instrument: 500 MHz NMR with temperature control unit.
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve BVPB (0.1 M) and Styrene-d8 (0.9 M) in Toluene-d8.
-
Add AIBN (1 mol% relative to total double bonds).
-
Critical Step: Degas the solution via 3 freeze-pump-thaw cycles to remove oxygen (radical scavenger). Seal in a J-Young NMR tube under Argon.
-
-
Data Acquisition:
-
Equilibrate NMR probe to 60°C .
-
Insert tube and shim immediately.
-
Acquire single-pulse proton spectra every 5 minutes for 6 hours.
-
-
Signal Tracking:
-
Reference: Toluene methyl peak (2.09 ppm).
-
Target: Vinyl protons of BVPB.
-
6.6 ppm (dd, 1H,
-proton). -
5.6 ppm (d, 1H,
-trans). -
5.1 ppm (d, 1H,
-cis).
-
6.6 ppm (dd, 1H,
-
-
Kinetic Calculation:
-
Integrate the vinyl peaks (
) relative to the internal standard ( ). -
Plot
vs. time ( ). -
The slope represents the apparent rate constant
.
-
Determining Cyclization vs. Crosslinking
To quantify cyclization, analyze the Pendant Vinyl Group fraction.
-
If polymerization is purely linear/crosslinking, the consumption of vinyl groups matches the consumption of monomer.
-
If cyclization occurs, the residual unsaturation in the polymer is lower than predicted by the copolymer composition equation.
-
Use the Nishimura Method [2]: Compare the residual unsaturation (via NMR of the isolated polymer) against the theoretical unsaturation to calculate the cyclization constant
.
Figure 2: In-situ NMR workflow for kinetic validation.
References
-
Toy, P. H., & Janda, K. D. (1999). New Supports for Solid-Phase Organic Synthesis: Development of Polystyrene-Polytetrahydrofuran Graft Copolymers. Tetrahedron Letters, 40(35), 6329–6332. Link
-
Nishimura, J., et al. (1981).[1] Cyclopolymerization. III. Preparation of alpha,omega-bis(p-vinylphenyl)alkanes and 1,3-bis(4-vinylnaphthyl)propane.[1] Polymer Journal, 13, 635–639.[1] Link
-
Odian, G. (2004).[2] Principles of Polymerization (4th Ed.). Wiley-Interscience. (Chapter 6: Copolymerization). Link
-
Hodge, P. (1997). Polymer-supported organic reactions: what takes place in the beads? Chemical Society Reviews, 26, 417-424. Link
Sources
Benchmarking Resin Loading Capacities: A Comparative Guide to Crosslinker Performance in SPPS
Executive Summary
In Solid Phase Peptide Synthesis (SPPS), "loading capacity" is often treated as a static number on a bottle label. However, the functional loading —the number of accessible reactive sites during synthesis—is a dynamic variable governed by the resin's crosslinker topology and solvation state.
This guide benchmarks the three dominant resin classes: Polystyrene-Divinylbenzene (PS-DVB) , PEG-grafted Polystyrene (PEG-PS) , and Totally PEG-based (ChemMatrix®) . We analyze how crosslinking architecture dictates swelling, diffusion, and effective loading, providing you with the data to select the correct matrix for your specific sequence complexity.
Part 1: The Mechanics of Crosslinking & Solvation
The fundamental trade-off in resin design is between mechanical stability and chemical accessibility .
-
PS-DVB (The Rigid Mesh): Traditional resins rely on a hydrophobic polystyrene backbone crosslinked with 1% DVB. This creates a rigid lattice. While it offers high nominal loading (up to 1.6 mmol/g), the hydrophobic core collapses in polar solvents or as the peptide chain grows, leading to "buried" sites and deletion sequences.
-
PEG-PS (The Amphiphilic Hybrid): Resins like TentaGel® graft polyethylene glycol (PEG) onto the PS core. This creates a "tentacle" model where chemistry happens on the flexible PEG chains. Solvation improves, but the bulky PEG reduces the overall loading capacity per gram (typically < 0.3 mmol/g).
-
ChemMatrix (The Solution Mimic): Composed entirely of PEG crosslinked via primary ether bonds, this resin mimics liquid-phase kinetics. It swells massively in almost all solvents (including water), maintaining site accessibility even for difficult sequences (e.g.,
-amyloid), but requires specialized handling due to its volume expansion.
Visualization: Crosslinker Topology & Accessibility
Figure 1: Structural comparison of rigid PS-DVB matrices versus the flexible, high-swelling ChemMatrix network. Note how the rigid crosslinks in PS-DVB can sequester reactive sites.
Part 2: Comparative Benchmarking Data
The following data aggregates performance metrics across standard synthesis conditions. Note the inverse relationship between Swelling Volume and Nominal Loading for PEG-grafted resins, a limitation overcome by the pure PEG (ChemMatrix) architecture.
Table 1: Physical Properties & Loading Capacities
| Resin Class | Matrix Composition | Nominal Loading (mmol/g) | Swelling in DCM (mL/g) | Swelling in DMF (mL/g) | Swelling in Water (mL/g) | Best Application |
| PS-DVB (1%) | Polystyrene + 1% Divinylbenzene | 0.6 – 1.6 | 4.0 – 6.0 | 4.0 – 6.0 | < 0.2 (Collapses) | Short, standard peptides (<15 AA) |
| PEG-PS | PEG grafted on PS (e.g., TentaGel) | 0.15 – 0.30 | 3.0 – 4.0 | 3.0 – 4.0 | 2.5 – 3.0 | On-bead screening, aqueous assays |
| ChemMatrix | 100% PEG (Ether crosslinks) | 0.4 – 0.7 | 8.0 – 10.0 | 8.0 – 10.0 | 8.0 – 10.0 | Long (>30 AA), hydrophobic, or "difficult" sequences |
Key Insight: The "Pseudo-Dilution" Effect
While ChemMatrix has a lower nominal loading (0.6 mmol/g) compared to high-load PS (1.2 mmol/g), its massive swelling volume (approx. 2x that of PS) means the concentration of the growing peptide chain within the bead is significantly lower. This "pseudo-dilution" reduces intermolecular aggregation (
Part 3: Experimental Protocol (Self-Validating)
To benchmark these resins in your own lab, you cannot rely on the manufacturer's stated loading, as moisture absorption varies wildly between PS and PEG resins. You must determine the Available Functional Loading using the Fmoc-UV Spectrophotometric Assay.
The Fmoc-Piperidine Loading Test
Principle: Cleavage of the Fmoc group by piperidine releases dibenzofulvene, which forms an adduct with piperidine absorbing strongly at 301 nm (or 290 nm).
Reagents Required:
-
Dry Resin sample (approx. 10–20 mg)
-
UV-Vis Spectrophotometer (Quartz cuvettes)
-
DMF (Spectroscopic grade)
Workflow Diagram
Figure 2: Step-by-step workflow for the Fmoc determination assay. The drying step is highlighted as critical because PEG resins are hygroscopic; wet resin will artificially lower your calculated loading.
Calculation Logic
Use the Beer-Lambert Law derived equation [3]:
Parameters:
- (Preferred for high loading to avoid signal saturation)
- (Standard)
- : Total volume of the deprotection solution (usually 10 mL or 20 mL depending on flask size).
Validation Step: Perform the test in triplicate. If the Relative Standard Deviation (RSD) is >5%, re-dry the resin and repeat. Inconsistent swelling (especially in ChemMatrix) often leads to sampling errors if the resin isn't fully solvated before piperidine addition.
Part 4: Strategic Recommendations
Based on the benchmarking data, apply the following selection logic:
-
Routine Synthesis (< 15 AA, Soluble):
-
Choice: PS-DVB (1%)
-
Reasoning: Cost-effective, high loading allows for smaller reactor volumes. The rigid mesh is sufficient for short chains where aggregation is negligible.
-
-
Difficult/Hydrophobic Sequences (e.g., Amyloids, Transmembrane):
-
Choice: ChemMatrix
-
Reasoning: The superior swelling (10 mL/g) creates a "solution-like" environment. Although nominal loading is lower (0.5 mmol/g), the effective coupling efficiency is significantly higher because the growing chains do not aggregate [4].
-
-
On-Bead Screening / Aqueous Chemistry:
-
Choice: TentaGel (PEG-PS)
-
Reasoning: If you need to screen the beads in an aqueous biological assay after synthesis, PS-DVB will collapse and hide the peptide. TentaGel remains swollen and accessible in water.
-
References
-
García-Martín, F., et al. (2006). ChemMatrix, a Poly(ethylene glycol)-Based Support for the Solid-Phase Synthesis of Complex Peptides.[4][5][6] Journal of Combinatorial Chemistry.
-
Albericio, F., & Tulla-Puche, J. (2008). The status of the art of the synthesis of difficult case peptides. Biopolymers.
-
Gude, M., Ryf, J., & White, P. D. (2002). An accurate method for the quantitation of Fmoc-derivatized solid phase supports. Letters in Peptide Science.
-
Biotage Application Note. (2023). How do I choose my resin for peptide synthesis?
Sources
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [mostwiedzy.pl]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal Procedures: 1,4-Bis(4-vinylphenoxy)butane
[1][2]
Executive Summary
1,4-Bis(4-vinylphenoxy)butane (CAS: 112309-98-5), often utilized as a crosslinker in supramolecular chemistry (e.g., JandaJel™ synthesis), presents specific disposal challenges due to its reactive styrenic vinyl groups . Unlike inert organic waste, this compound possesses a latent potential for exothermic polymerization.
Immediate Action Directive:
-
Do NOT dispose of via municipal drains or trash.[1]
-
Do NOT mix with strong oxidizers, acids, or free-radical initiators (e.g., peroxides, AIBN) in waste streams.
-
Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.
Chemical Identity & Hazard Profile
Understanding the molecular behavior of this crosslinker is the foundation of safe disposal. The vinyl groups are the critical control point; they are chemically designed to react, meaning they remain "live" in your waste container unless properly managed.
| Property | Specification | Operational Implication |
| CAS Number | 112309-98-5 | Use for waste manifesting and labeling. |
| Physical State | Solid (White to off-white powder) | Dust explosion hazard if aerosolized; requires solid waste segregation. |
| Reactivity | Styrenic Double Bonds | High Risk: Can undergo exothermic polymerization if exposed to heat, light, or initiators. |
| Storage Class | 13 (Non-Combustible Solids) | Keep cool (2-8°C recommended for long-term storage). |
| Solubility | Organic Solvents (DCM, THF) | Insoluble in water. Do not attempt aqueous dilution. |
Waste Stream Segregation Logic
The most common cause of laboratory waste accidents involving crosslinkers is incompatible mixing . You must segregate this compound based on its reactivity profile.
The "Reactive Monomer" Rule
Because 1,4-Bis(4-vinylphenoxy)butane is a divinyl monomer, it acts as a crosslinker. If you throw this into a waste drum containing dissolved polymers and a trace amount of initiator (like Benzoyl Peroxide), you risk creating a solid block of polymer inside the drum (the "drum-curing" effect), which can rupture the container due to heat generation.
Segregation Matrix:
-
✅ COMPATIBLE: Non-halogenated organic solvents (Acetone, Methanol, Ethyl Acetate), other stable organics.
-
❌ INCOMPATIBLE (Do Not Mix):
-
Acids: Can catalyze cationic polymerization.
-
Oxidizers: Can trigger radical polymerization.
-
Free Radical Initiators: AIBN, Peroxides, Persulfates.
-
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid Reagent
Use this protocol for expired shelf-stock or excess solid powder.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar. Avoid low-grade plastics that may leach.
-
Labeling: Affix a hazardous waste label.
-
Packing: Double-bag the primary container in a clear polyethylene zip-lock bag to contain potential dust.
-
Transfer: Move to the central "Solid Hazardous Waste" accumulation area.
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Use this protocol for reaction byproducts or mother liquors containing the crosslinker.
-
Quenching (If necessary): If the solution contains active initiators, quench them first (e.g., using a reducing agent for peroxides) before adding the monomer to the waste drum.
-
Solvent Choice: Ensure the carrier solvent is compatible with the facility's "Non-Halogenated" or "Halogenated" waste stream.
-
Stabilization (The Senior Scientist Tip): If you are disposing of a large quantity (>10g) in solution, add a small amount of radical inhibitor (e.g., 4-tert-butylcatechol or BHT ) to the waste container. This prevents the monomer from polymerizing inside the waste drum during storage/transport.
-
Disposal: Pour into the appropriate solvent waste carboy.
Decision Logic & Workflow
The following diagram illustrates the critical decision points for disposing of 1,4-Bis(4-vinylphenoxy)butane.
Figure 1: Decision matrix for segregating and treating 1,4-Bis(4-vinylphenoxy)butane waste to prevent accidental polymerization.
Emergency Spillage Procedures
In the event of a spill, speed is essential to prevent the powder from becoming aerosolized or tracking into other lab areas.
-
Evacuate & Ventilate: Clear the immediate area. If dust is visible in the air, allow 15 minutes for settling/ventilation.
-
PPE Donning: Nitrile gloves (double gloved recommended), lab coat, safety goggles, and a N95/P100 particulate respirator (powder inhalation is a primary risk).
-
Containment:
-
Solid Spill: Do not dry sweep. Cover with wet paper towels to suppress dust, then scoop into a waste jar.
-
Liquid Spill: Absorb with vermiculite or sand. Do not use sawdust (combustible organic + monomer = fire risk).
-
-
Cleaning: Wipe the surface with Acetone followed by soap and water.
-
Disposal: Treat all cleanup materials as hazardous chemical waste (Scenario A).
References
-
Sigma-Aldrich. (n.d.).[4] 1,4-Bis(4-vinylphenoxy)butane Safety Data Sheet. Retrieved from
-
PubChem. (n.d.). Compound Summary: 1,4-Bis(4-vinylphenoxy)butane.[2][3][4] National Library of Medicine. Retrieved from [2]
-
UCLA Chemistry & Biochemistry. (2009). Safe Operating Procedure for the Handling of Vinylic Monomers. Retrieved from
-
Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards. National Academies Press. Retrieved from
Comprehensive Safety & Handling Guide: 1,4-Bis(4-vinylphenoxy)butane
Common Name: JandaJel™ Crosslinker CAS: 112309-98-5 Physical State: Crystalline Solid (MP: ~123–128°C)
Part 1: Risk Assessment & Strategic Safety Profile
As researchers, we often treat crosslinkers as inert additives until the moment of reaction. This is a procedural error. 1,4-Bis(4-vinylphenoxy)butane is a bifunctional vinyl ether used to create chemically stable resins (JandaJels) with superior swelling properties compared to Merrifield resins.
The safety profile of this compound is dictated by its styrenic-like vinyl ether moieties . While it is a high-melting-point solid (reducing vapor pressure risks), it presents three specific mechanistic hazards that dictate our PPE strategy:
-
Acid-Catalyzed Exotherms: Vinyl ethers are extremely acid-sensitive. Trace acid on glassware or in solvents can trigger rapid, uncontrolled cationic polymerization.
-
Dust Inhalation (H335): As a crystalline powder, the primary vector of entry is inhalation of fines during weighing. The vinyl phenoxy group is a potential respiratory irritant and sensitizer.[1]
-
Lipophilicity: The butyl spacer and phenyl rings make this compound highly lipophilic, facilitating skin absorption if dissolved in organic solvents.
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on "standard lab PPE." Select equipment based on the state of matter (Solid vs. Solution).
1. Hand Protection Strategy
Rationale: The solid is relatively inert on skin contact, but once dissolved (typically in THF, DCM, or DMF), the solvent acts as a carrier vehicle, driving the crosslinker through standard nitrile gloves.
| State | Recommended Glove Material | Thickness | Breakthrough Time | Senior Scientist Note |
| Solid (Powder) | Nitrile | ≥ 0.11 mm | > 480 min | Standard nitrile is sufficient for dry handling. Change immediately if punctured. |
| Solution (DCM/THF) | Laminate (PE/EVOH) | Multi-layer | > 240 min | CRITICAL: Standard nitrile degrades in <5 mins in DCM. Use Silver Shield® or similar laminate gloves for solution handling. |
| Solution (DMF/DMSO) | Butyl Rubber | ≥ 0.5 mm | > 480 min | Nitrile is acceptable for short contact, but Butyl offers superior permeation resistance for these solvents. |
2. Respiratory & Eye Defense
Rationale: The primary risk is airborne particulate during the weighing of the crosslinker.
-
Respiratory: Use an N95 (US) or P2 (EU) particulate respirator during weighing. If handling >10g in an open vessel, perform operations inside a chemical fume hood.
-
Eye Protection: Chemical Safety Goggles (indirect venting) are mandatory. Safety glasses with side shields are insufficient due to the risk of fine dust bypassing the shield during static discharge events.
Part 3: Operational Workflow & Handling Protocols
A. The "Acid-Free" Weighing Protocol
Context: Premature polymerization often ruins experiments. This protocol ensures material integrity.
-
Glassware Prep: Ensure all spatulas, weigh boats, and receiving flasks are base-washed or strictly neutral. Avoid acid-washed glassware.
-
Static Control: This powder is prone to static cling. Use an antistatic gun or wipe the balance area with a damp lint-free cloth prior to weighing to prevent powder dispersal.
-
Transfer:
-
Step 1: Tare a glass scintillation vial (avoid plastic weigh boats if using DCM later).
-
Step 2: Transfer solid using a stainless steel spatula.
-
Step 3: Cap immediately. Vinyl ethers can oxidize slowly in air; flush with Nitrogen/Argon for long-term storage.
-
B. Solubilization & Reaction
Context: The crosslinker is typically dissolved in THF or DMF for polymerization.
-
Solvent Choice: Ensure solvents are anhydrous and amine-free (unless amine is the reactant).
-
Addition Order: Always add the crosslinker to the solvent, not the reverse, to prevent clumping.
-
Temperature: If the reaction is exothermic (e.g., cationic polymerization), chill the receiving flask to 0°C before addition.
Part 4: Visualization of Safety Logic
Diagram 1: PPE Decision Tree
Caption: Logic flow for selecting the correct glove and respiratory protection based on the state of the chemical.
Diagram 2: Operational Lifecycle
Caption: Step-by-step lifecycle from storage to disposal, highlighting critical control points (CCPs).
Part 5: Emergency & Disposal Protocols
Spills (Solid)
-
Evacuate: If a large jar (>50g) drops and creates a dust cloud, evacuate the immediate area for 10 minutes to allow settling.
-
Clean-up: Do not dry sweep. Cover with wet paper towels (water or ethanol) to suppress dust, then scoop into a sealable bag.
-
Decontamination: Wipe surface with 70% Ethanol.
Spills (Solution)
-
Absorb: Use vermiculite or polypropylene pads.
-
PPE: If the solvent is DCM, you must use Silver Shield/Laminate gloves. Nitrile will not protect you.
Disposal
-
Strict Rule: Never dispose of vinyl ether crosslinkers down the drain. Even in trace amounts, they can crosslink with other waste streams, causing plumbing blockages.
-
Method: Collect as "Solid Hazardous Waste" (if powder) or "Non-Halogenated/Halogenated Organic Waste" (if in solution).
-
Destruction: Incineration is the only approved method for final destruction.
References
-
ChemSrc. (2024). 1,4-Bis(4-vinylphenoxy)butane CAS#:112309-98-5 MSDS. Retrieved from [Link]
- Toyohashi University of Technology. (n.d.). Safety Guidelines for Handling Vinyl Monomers.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
